molecular formula C14H17NO B1294533 1-(4-Methoxyphenyl)cyclohexanecarbonitrile CAS No. 36263-51-1

1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Cat. No.: B1294533
CAS No.: 36263-51-1
M. Wt: 215.29 g/mol
InChI Key: YQXUSXSQFVWPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155171. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXUSXSQFVWPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189802
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36263-51-1
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36263-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036263511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 36263-51-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)cyclohexanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-METHOXYPHENYL)CYCLOHEXANECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7BW6G2DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a solid, odorless, crystalline compound that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a methoxyphenyl group and a cyclohexanecarbonitrile moiety, makes it a versatile precursor for the development of various chemical entities. It is particularly significant in the pharmaceutical and agrochemical industries for the synthesis of more complex molecules. This compound is stable under recommended storage conditions and is slightly soluble in water but soluble in organic solvents.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its unique molecular formula and structure. It is registered under CAS Number 36263-51-1.[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 36263-51-1[1][2][3]
Molecular Formula C₁₄H₁₇NO[1][2][3]
Molecular Weight 215.29 g/mol [1]
IUPAC Name 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile[4]
Synonyms 1-(4-METOXIFENIL)-1-CICLOHEXANECARBONITRILO[1]
InChI InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3[1][4]
InChIKey YQXUSXSQFVWPRQ-UHFFFAOYSA-N[1][4]
Canonical SMILES COC1=CC=C(C=C1)C2(CCCCC2)C#N[1][4]
EINECS 252-938-7[1][3]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_cyano [label="C", pos="2.5,0!"]; N_cyano [label="N", pos="3.5,0!"]; C_phenyl [label="C", pos="-1.5,0!"]; C_phenyl_1 [label="C"]; C_phenyl_2 [label="C"]; C_phenyl_3 [label="C"]; C_phenyl_4 [label="C"]; C_phenyl_5 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="C"];

// Position nodes for cyclohexyl ring C1 [pos="0,0!"]; C2 [pos="0.866,-0.5!"]; C3 [pos="0.866,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-0.866,-1.5!"]; C6 [pos="-0.866,-0.5!"];

// Position nodes for phenyl ring C_phenyl_1 [pos="-2.366,0.5!"]; C_phenyl_2 [pos="-3.232,0!"]; C_phenyl_3 [pos="-3.232,-1!"]; C_phenyl_4 [pos="-2.366,-1.5!"]; C_phenyl_5 [pos="-1.5,-1!"];

// Position methoxy group O_methoxy [pos="-4.098,-1.5!"]; C_methoxy [pos="-4.964,-1!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_cyano; C_cyano -- N_cyano [label="≡", len=0.5]; C1 -- C_phenyl; C_phenyl -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl; C_phenyl_3 -- O_methoxy; O_methoxy -- C_methoxy;

// Add labels for clarity label = "this compound"; labelloc = "t"; fontsize=14; }

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance White to off-white crystalline powder; colorless to yellow-brown low melting solid,[1]
Melting Point 65-68 °C
Density 1.12 g/cm³
Solubility Slightly soluble in water; Soluble in organic solvents
Stability Stable under recommended storage conditions
Storage Store in a cool, dry place away from heat and light. Ambient temperatures.,[1]
Shelf Life 24 months under proper storage conditions
Odor Odorless
Purity 98% (Analytical Grade)
XLogP3-AA 3.5[1][4]
Topological Polar Surface Area 33 Ų[1]

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of pharmaceuticals, including the antidepressant Venlafaxine.[5] One synthetic pathway involves a multi-step process starting from methoxy-benzene.

The synthesis involves the Friedel-Crafts acylation of methoxy-benzene, followed by α-keto-halogenation and subsequent cyanation to yield an intermediate, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile.[5] This intermediate is then hydrogenated to produce 1-[2-amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol, a precursor to Venlafaxine.[5]

Synthesis_Workflow Synthesis Pathway to Venlafaxine Precursor Start Methoxy-benzene (IV) Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Cyclohexyl-(4-methoxy-phenyl)-methanone (III) Step2 α-Keto-Halogenation Intermediate1->Step2 Intermediate2 (1-Bromo-cyclohexyl)-(4-methoxy-phenyl)-methanone (II) Step3 Cyanation Intermediate2->Step3 Intermediate3 2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile (I) Step4 Hydrogenation / Reduction Intermediate3->Step4 FinalProduct 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol (X) Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3 Step4->FinalProduct

Figure 2: Synthesis workflow for a key precursor of Venlafaxine.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed for its separation and analysis.[6]

Experimental Protocol: HPLC Analysis

A general protocol for the analysis is as follows:

  • Column: Newcrom R1, a reverse-phase column with low silanol activity.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[6]

    • For standard RP-HPLC, phosphoric acid can be used.[6]

    • For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6]

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

Spectroscopic Data

While raw spectral data is not provided, literature indicates the availability of analytical data from various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum is expected to show characteristic signals, including a methoxy resonance around 3.85 ppm and aromatic doublets, indicating para-substitution on the benzene ring.[7]

  • Infrared (IR) Spectroscopy: The FTIR spectrum would likely display absorbances consistent with an amine halogen ion-pair (if in salt form) and significant aliphatic C-H stretching.[7] The NIST WebBook provides access to the gas-phase IR spectrum for the related compound 1-(4-methoxyphenyl)cyclopentanecarbonitrile.[8]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would yield a fragment-rich spectrum.[7] Predicted collision cross-section values for various adducts are also available.[4]

Safety and Handling

This compound is classified as harmful and requires careful handling.

Table 3: GHS Hazard and Precautionary Information

CategoryStatementCode
Pictogram Warning-
Hazard Statements Harmful if swallowed.H302[1]
Harmful in contact with skin.H312[1]
Causes skin irritation.-
Causes serious eye irritation.-
Harmful if inhaled.H332[9]
May cause respiratory irritation.-
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection.P280[1][9]
Avoid breathing dust/fume/gas/mist/vapors/spray.P261[1][9]
Use only outdoors or in a well-ventilated area.P271[1][9]
Do not eat, drink or smoke when using this product.P270[1][9]
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P301+P312[1]
IF ON SKIN: Wash with plenty of water.P302+P352[1][9]
IF INHALED: Remove person to fresh air and keep comfortable for breathing.P304+P340[1][9]
Store in a well-ventilated place. Keep container tightly closed.P403+P233[1]
Store locked up.P405[1]
Dispose of contents/container to an approved waste disposal plant.P501[9]
First-Aid Measures
  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention.[10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[10]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[10]

  • Ingestion: Clean mouth with water and get medical attention.[10] Do not ingest. If swallowed then seek immediate medical assistance.[10]

Experimental Protocols

Synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate

This protocol describes the acetylation of a closely related precursor, demonstrating a typical reaction involving this class of compounds.

  • Dissolution: Dissolve 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol in dichloromethane.[11]

  • Reagent Addition: Add acetic anhydride (1.5 eq) and zinc chloride (2 eq) to the solution.[11]

  • Reflux: Reflux the reaction mixture at 45–55 °C for approximately 3 hours.[11]

  • Quenching: After the reaction is complete, quench the mixture with water.[11]

  • Extraction: Extract the product with dichloromethane (2 x 50 ml).[11]

  • Evaporation: Combine the organic layers and evaporate the solvent under reduced pressure.[11]

  • Crystallization: Obtain pure colorless crystals by the slow evaporation of ethyl acetate.[11]

Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol in Dichloromethane B Add Acetic Anhydride (1.5 eq) and Zinc Chloride (2 eq) A->B 1 C Reflux at 45-55°C for 3 hours B->C 2 D Quench with Water C->D 3 E Extract with Dichloromethane D->E 4 F Evaporate Solvent E->F 5 G Crystallize from Ethyl Acetate F->G 6

Figure 3: Experimental workflow for acetylation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a chemical entity of interest in synthetic and medicinal chemistry. Its molecular structure, consisting of a methoxy-substituted phenyl group and a nitrile-bearing cyclohexane ring, presents a unique analytical challenge. Accurate structural confirmation is paramount for its application in research and development. This guide outlines the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously determine its structure.

Molecular Structure and Properties

The foundational step in structure elucidation is the determination of the compound's basic physical and chemical properties.

PropertyValue
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
CAS Number 36263-51-1
Appearance White to off-white crystalline powder

Spectroscopic Data for Structural Confirmation

A combination of spectroscopic techniques provides complementary information to build a complete picture of the molecular structure. While experimental data is paramount, in its absence, predicted data based on established principles of spectroscopy offers a robust framework for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.25d2HAr-H (ortho to C-cyclohexyl)
6.95 - 6.90d2HAr-H (ortho to -OCH₃)
3.82s3H-OCH₃
2.20 - 2.10m2HCyclohexyl-H (axial)
1.80 - 1.60m6HCyclohexyl-H
1.30 - 1.20m2HCyclohexyl-H (equatorial)

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
159.0Ar-C (-OCH₃)
133.0Ar-C (ipso, attached to cyclohexyl)
128.0Ar-CH (ortho to C-cyclohexyl)
122.0-C≡N
114.5Ar-CH (ortho to -OCH₃)
55.4-OCH₃
45.0Quaternary Cyclohexyl-C
35.0Cyclohexyl-CH₂
25.5Cyclohexyl-CH₂
23.0Cyclohexyl-CH₂

Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial orientation on the cyclohexane ring. An equatorial nitrile is expected to resonate further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2940 - 2850StrongAliphatic C-H stretch
2240 - 2220Medium, SharpC≡N stretch
1610, 1510StrongAromatic C=C stretch
1250StrongAryl-O-C stretch (asymmetric)
1030MediumAryl-O-C stretch (symmetric)
830Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
215[M]⁺ (Molecular Ion)
200[M - CH₃]⁺
188[M - HCN]⁺
146[M - C₅H₉]⁺
134[C₉H₁₀O]⁺
108[C₇H₈O]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Chromatography: Inject a 1 µL aliquot into a GC equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities.

  • Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the confirmed chemical structure of the target molecule.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Sample Sample Physical_Properties Physical Properties (MW, Formula) Sample->Physical_Properties NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Correlate Spectroscopic Data Physical_Properties->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. By combining the detailed connectivity information from NMR, functional group identification from IR, and molecular weight and fragmentation data from MS, an unambiguous confirmation of the molecular structure is possible. The methodologies and predicted data presented in this guide serve as a valuable resource for the analysis and quality control of this compound.

Spectroscopic Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of predicted data, analysis of characteristic functional group frequencies from analogous structures, and detailed, standardized experimental protocols for obtaining such data.

Molecular Structure and Key Features

This compound possesses a distinct molecular architecture comprising a cyclohexyl ring, a nitrile group, and a para-substituted methoxyphenyl group. These features give rise to characteristic signals in various spectroscopic analyses.

Caption: Key functional groups in this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5d2HAr-H (ortho to C-CN)
~ 6.8 - 7.0d2HAr-H (ortho to OCH₃)
~ 3.8s3HOCH₃
~ 1.5 - 2.2m10HCyclohexyl-H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 158 - 160Ar-C (C-OCH₃)
~ 130 - 135Ar-C (quaternary)
~ 125 - 128Ar-CH (ortho to C-CN)
~ 118 - 122C≡N
~ 113 - 115Ar-CH (ortho to OCH₃)
~ 55OCH₃
~ 40 - 45Cyclohexyl C-CN (quaternary)
~ 25 - 35Cyclohexyl CH₂
~ 20 - 25Cyclohexyl CH₂

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3000 - 2850Medium-StrongC-H stretch (aliphatic and aromatic)
~ 2240 - 2220Sharp, MediumC≡N stretch (nitrile)[1]
~ 1610, 1510StrongC=C stretch (aromatic ring)
~ 1250StrongC-O stretch (aryl ether)
~ 830StrongC-H bend (para-disubstituted aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

AdductPredicted m/z
[M]⁺215.13
[M+H]⁺216.14
[M+Na]⁺238.12

Data sourced from PubChem predictions.[2] The fragmentation pattern in Electron Ionization (EI) MS is expected to involve the loss of the nitrile group and fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.[3][4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This typically involves a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[5][6][7]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[8][9][10]

  • Sample Introduction:

    • For a solid sample, a direct insertion probe or dissolution in a volatile solvent for injection into a gas chromatograph (GC-MS) can be used.

    • If using a direct insertion probe, a small amount of the sample is placed on the probe tip.

  • Ionization:

    • The sample is introduced into the ion source, which is under high vacuum.

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its expected spectroscopic signals.

G General Workflow for Spectroscopic Analysis Sample Sample Preparation NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Acquisition NMR->Data IR->Data MS->Data Processing Data Processing Data->Processing Analysis Structural Elucidation Processing->Analysis

Caption: A generalized workflow for spectroscopic analysis of a chemical compound.

G Structure-Spectra Correlation cluster_nmr NMR Signals cluster_ir IR Absorptions cluster_ms MS Fragments Structure This compound Aromatic_H Aromatic Protons (~6.8-7.5 ppm) Structure->Aromatic_H Aliphatic_H Cyclohexyl Protons (~1.5-2.2 ppm) Structure->Aliphatic_H Methoxy_H Methoxy Protons (~3.8 ppm) Structure->Methoxy_H CN_stretch C≡N Stretch (~2230 cm⁻¹) Structure->CN_stretch CH_stretch C-H Stretches (~2850-3000 cm⁻¹) Structure->CH_stretch CO_stretch C-O Stretch (~1250 cm⁻¹) Structure->CO_stretch Mol_Ion Molecular Ion (m/z ~215) Structure->Mol_Ion Fragments Characteristic Fragments Mol_Ion->Fragments

Caption: Correlation between the molecular structure and its expected spectroscopic signals.

References

In-Depth Technical Guide: Physical Characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The information is presented to be a valuable resource for researchers and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

  • IUPAC Name: 1-(4-methoxyphenyl)cyclohexane-1-carbonitrile

  • CAS Number: 23434-69-5

  • Molecular Formula: C₁₄H₁₇NO

  • Molecular Weight: 215.29 g/mol

  • Chemical Structure:

    • A cyclohexane ring singly bonded to a carbon atom.

    • This central carbon is also bonded to a p-methoxyphenyl group and a nitrile group.

Quantitative Physical Characteristics

The following table summarizes the key physical properties of this compound, compiled from available data. It is important to note that some physical properties, such as melting point, may vary depending on the purity of the sample.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1]
Melting Point 40-45 °C or 65-68 °C[1]
Boiling Point 176-179 °C at 2 mmHgN/A
Density 1.0778 - 1.12 g/cm³[1]
Solubility Slightly soluble in water; Soluble in organic solvents[1]

Spectral Data (Predicted)

Due to the limited availability of experimentally derived spectra in public databases, the following sections provide predicted spectral data for this compound. These predictions are based on the known chemical structure and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Doublet2HAromatic protons ortho to the cyclohexyl group
~ 6.8 - 7.0Doublet2HAromatic protons meta to the cyclohexyl group
~ 3.8Singlet3HMethoxy group (-OCH₃) protons
~ 1.5 - 2.2Multiplet10HCyclohexyl ring protons
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:

Chemical Shift (δ, ppm)Assignment
~ 160Aromatic carbon attached to the methoxy group
~ 128 - 130Aromatic CH carbons
~ 122Quaternary aromatic carbon attached to the cyclohexyl group
~ 114Aromatic CH carbons
~ 120Nitrile carbon (-C≡N)
~ 55Methoxy carbon (-OCH₃)
~ 45Quaternary carbon of the cyclohexyl ring
~ 20 - 40Cyclohexyl ring CH₂ carbons
FTIR Spectroscopy (Predicted)

The predicted major absorption bands in the FTIR spectrum are as follows:

Wavenumber (cm⁻¹)Functional Group
~ 2930 & 2850C-H stretching (cyclohexyl)
~ 2240C≡N stretching (nitrile)
~ 1610, 1510, 1450C=C stretching (aromatic ring)
~ 1250C-O stretching (aryl ether)
~ 830C-H bending (p-disubstituted benzene)
Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the following fragments are predicted:

m/zProposed Fragment
215[M]⁺ (Molecular ion)
200[M - CH₃]⁺
188[M - HCN]⁺
134[M - C₆H₁₀CN]⁺ (p-methoxybenzyl cation)
108[M - C₇H₁₀N]⁺

Experimental Protocols

The following are detailed, standard laboratory protocols for the determination of the key physical characteristics of a solid organic compound like this compound.

Synthesis of this compound

This procedure is a plausible method based on the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (dilute)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylacetonitrile in anhydrous ethanol.

  • Add a stoichiometric equivalent of sodium ethoxide to the solution and stir to form the corresponding carbanion.

  • To this solution, add an equimolar amount of cyclohexanone dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between toluene and water.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is pure and completely dry.

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • The melting point is reported as this range.

Determination of Boiling Point (at reduced pressure)

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Thermometer and adapter

  • Vacuum source and pressure gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small amount of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the short-path distillation apparatus.

  • Connect the apparatus to a vacuum source and a pressure gauge.

  • Evacuate the system to the desired pressure (e.g., 2 mmHg).

  • Begin heating the sample gently with the heating mantle.

  • Observe the temperature at which the liquid boils and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Density

Apparatus:

  • Analytical balance

  • Pycnometer (specific gravity bottle) of a known volume

  • A liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent)

Procedure:

  • Weigh the clean and dry pycnometer (m₁).

  • Add a sample of this compound to the pycnometer and weigh it again (m₂). The mass of the sample is m₂ - m₁.

  • Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are trapped, and weigh it (m₃).

  • Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it (m₄). The mass of the liquid that fills the pycnometer is m₄ - m₁.

  • The density of the solid is calculated using the formula: Density = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * Density of the liquid

Determination of Solubility

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes

Procedure (Qualitative):

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene).

  • Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Methoxyphenylacetonitrile + Cyclohexanone + Sodium Ethoxide Reaction Reflux in Ethanol Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Neutralization Neutralize with HCl Crude_Mixture->Neutralization Extraction Extract with Toluene Neutralization->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Pure_Product Pure 1-(4-Methoxyphenyl)- cyclohexanecarbonitrile Purification_Method->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile (CAS No. 36263-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and relevant experimental context for 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile, a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.

Chemical Identification and Properties

1.1. Chemical Identity

IdentifierValue
Chemical Name 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile
CAS Number 36263-51-1[1]
Molecular Formula C₁₄H₁₇NO[1]
Molecular Weight 215.29 g/mol [1]
Synonyms 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, 1-(p-Anisyl)-1-cyanocyclohexane

1.2. Physicochemical Properties

PropertyValueSource
Physical State Solid, crystalline powder
Appearance Colorless to yellow-brown[1]
Melting Point 65-68 °C
Boiling Point 176 - 179 °C @ 2 mmHg[2]
Solubility Slightly soluble in water; soluble in organic solvents

Safety and Hazard Information

2.1. GHS Classification

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity (single exposure)3

Source:[2]

2.2. GHS Label Elements

ElementInformation
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501

Source:[2]

2.3. Toxicological Data

Synthesis and Experimental Protocols

1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile is a crucial intermediate in the synthesis of Venlafaxine.[3][4] The most common synthetic route involves the condensation of p-methoxyphenylacetonitrile and cyclohexanone.

3.1. Synthesis of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile

This protocol describes a general method for the base-catalyzed condensation reaction.

Materials:

  • p-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (or other suitable base like sodium methoxide)

  • Solvent (e.g., methanol, acetonitrile)

  • Phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), optional

Procedure:

  • In a suitable reaction vessel, dissolve p-methoxyphenylacetonitrile in the chosen solvent.

  • Add the base (e.g., sodium hydroxide) to the solution. If using a phase transfer catalyst, it should also be added at this stage.[4]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add cyclohexanone to the reaction mixture while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 10-12 hours) until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

3.2. Synthesis of Venlafaxine from 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile

The conversion of the nitrile intermediate to Venlafaxine involves a two-step process: reduction of the nitrile to a primary amine, followed by N,N-dimethylation.

Step 1: Reduction of the Nitrile Group

  • The nitrile group of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile is reduced to a primary amine to form 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This reduction can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) in a suitable solvent like acetic acid under hydrogen pressure.[3]

Step 2: N,N-Dimethylation

  • The resulting primary amine is then subjected to reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield Venlafaxine.[3] The final product is then typically converted to its hydrochloride salt for pharmaceutical use.[3]

Biological Context and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activity or interaction with specific signaling pathways of 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile itself. Its primary significance lies in its role as a direct precursor to Venlafaxine.

The final drug product, Venlafaxine, is a well-characterized SNRI. It exerts its antidepressant effects by potently inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[5] To a lesser extent, it also inhibits the reuptake of dopamine.[5] Repeated administration of Venlafaxine has been shown to induce adaptive changes in the α1-adrenergic, dopamine, and serotonin systems.[6]

While it is plausible that this intermediate could share some structural similarities that might allow for weak interactions with monoamine transporters, any such activity is likely insignificant compared to the final, structurally optimized drug. The primary role of this compound in a drug development context is as a synthetic building block.

Visualizations

5.1. Experimental Workflow: Synthesis of Venlafaxine

G cluster_start Starting Materials p-Methoxyphenylacetonitrile p-Methoxyphenylacetonitrile Condensation Condensation p-Methoxyphenylacetonitrile->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Intermediate 1-(4-Methoxyphenyl)-1- cyclohexanecarbonitrile Condensation->Intermediate Base-catalyzed Reduction Reduction Intermediate->Reduction e.g., H₂, Pd/C PrimaryAmine 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol Reduction->PrimaryAmine NNDimethylation N,N-Dimethylation PrimaryAmine->NNDimethylation Formaldehyde, Formic Acid Venlafaxine Venlafaxine NNDimethylation->Venlafaxine

References

The Pivotal Role of Cyclohexanecarbonitrile Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique conformational flexibility, combined with the electronic properties of the nitrile group, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive core for targeting a wide range of biological entities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of cyclohexanecarbonitrile derivatives, with a focus on their role in anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) drug discovery.

Synthetic Strategies and Chemical Versatility

Cyclohexanecarbonitrile and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The nitrile functional group is a key feature, offering a versatile handle for various chemical transformations. It can act as a carbonyl bioisostere, a hydrogen bond acceptor, or a dipole for crucial interactions with biological targets such as enzymes.

A common synthetic route to functionalized cyclohexanecarbonitrile derivatives involves the alkylation of cyclohexanecarbonitrile. This is often achieved by deprotonation at the alpha-position to the nitrile group using a strong base, followed by reaction with an alkylating agent. The resulting substituted cyclohexanecarbonitriles can then be further modified or incorporated into larger molecular frameworks.

Therapeutic Applications and Biological Activities

Cyclohexanecarbonitrile derivatives have demonstrated significant potential across multiple therapeutic areas. The inherent lipophilicity of the cyclohexane ring allows for effective penetration of biological membranes, a desirable property for drug candidates.

Anticancer Activity

Several studies have highlighted the potential of compounds containing the cyclohexane ring in the development of novel anticancer agents. While specific data for a broad range of cyclohexanecarbonitrile derivatives is an area of ongoing research, related structures have shown promising antiproliferative activity. The mechanism of action for some of these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tubulin polymerization or specific kinases.

Table 1: Anticancer Activity of Selected Cyclohexane Derivatives

Compound ClassCell LineIC50 (µM)Reference
Thiazoline-tetralin DerivativesMCF-7 (Breast)Varies[1]
Thiazoline-tetralin DerivativesA549 (Lung)Varies[1]
Thiazoline-tetralin DerivativesNIH/3T3 (Fibroblast)Varies[1]
Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexanecarbonitrile derivatives is an active area of investigation. Structurally similar compounds, such as pyrimidinone-linked thiazoles, have shown notable inhibitory activity against key inflammatory mediators. The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are central to the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Selected Pyrimidinone-Linked Thiazole Derivatives

CompoundTargetIC50 (µg/mL)Reference
Compound 4cα-amylase49.31 ± 0.83[2]
Compound 4cα-glucosidase33.13 ± 1.02[2]
Compound 4eα-amylase46.53 ± 0.56[2]
Compound 4eα-glucosidase32.54 ± 0.89[2]
Antimicrobial Activity

The cyclohexane scaffold is present in various compounds exhibiting antimicrobial properties. While extensive data on cyclohexanecarbonitrile derivatives is still emerging, related cyclohexane-containing molecules have demonstrated activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of Selected Cyclohexane Derivatives

CompoundOrganismMIC (mg/mL)Reference
Compound 11B. subtilis1.249[1]
Compound 11P. aeruginosa1.249[1]
Compound 11E. coli0.524[1]
Compound 16B. subtilis0.78[1]
Compound 16E. coli0.78[1]
Compound 16S. abony0.78[1]
Compound 17S. abony2.708[1]
Central Nervous System (CNS) Applications

The physicochemical properties of cyclohexanecarbonitrile derivatives make them promising candidates for CNS drug development, where the ability to cross the blood-brain barrier is crucial. Research has explored their potential in treating neurodegenerative diseases by targeting various signaling pathways implicated in neuronal cell death and dysfunction.

Experimental Protocols

Synthesis of 1-substituted-cyclohexanecarbonitriles (General Procedure)

A solution of cyclohexanecarbonitrile in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise, and the mixture is stirred for a period to allow for the formation of the carbanion. The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield the desired 1-substituted-cyclohexanecarbonitrile.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.

  • Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many cyclohexanecarbonitrile derivatives are still under investigation, their structural features suggest potential interactions with key signaling pathways implicated in various diseases. For instance, the inhibition of kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and modulation of transcription factors like Nuclear Factor-kappa B (NF-κB) are plausible mechanisms for their observed anticancer and anti-inflammatory effects.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Cyclohexanecarbonitrile alkylation Alkylation start->alkylation purification Purification alkylation->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity Test Compound antimicrobial Antimicrobial Assay (e.g., MIC) purification->antimicrobial Test Compound anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) purification->anti_inflammatory Test Compound pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis Active Compounds target_id Target Identification antimicrobial->target_id Active Compounds anti_inflammatory->pathway_analysis Active Compounds

General workflow for the discovery of bioactive cyclohexanecarbonitrile derivatives.

Future Directions

The cyclohexanecarbonitrile scaffold continues to be a promising starting point for the development of novel therapeutic agents. Future research will likely focus on the synthesis of diverse libraries of these derivatives and their screening against a wider range of biological targets. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The exploration of their potential in treating a broader spectrum of diseases, including neurological and metabolic disorders, represents an exciting frontier in medicinal chemistry.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the thermal properties of this and similar molecules. The guide covers expected decomposition pathways, relevant data from analogous compounds, and detailed experimental protocols for thermal analysis.

Predicted Thermal Stability and Decomposition Profile

This compound is a molecule comprised of three key structural motifs: a cyclohexane ring, a nitrile group, and a 4-methoxyphenyl group. The overall thermal stability will be dictated by the weakest bonds within this structure.

  • Cyclohexane Ring: The thermal decomposition of cyclohexane itself has been studied, and it is known to primarily initiate through C-C bond fission to form a 1,6-hexyl diradical at temperatures up to 1310 K.[1][2] This suggests that the cyclohexyl moiety in the target molecule could be a point of initial degradation.

  • Nitrile Group: Aromatic nitriles are known to possess considerable thermal stability.[3][4][5][6][7] In some cases, the nitrile groups can undergo thermal trimerization to form stable triazine rings at elevated temperatures.[4]

  • 4-Methoxyphenyl Group: A study on (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, which contains the 4-methoxyphenyl group, indicated that the material is stable up to 483 K (210 °C) before it begins to decompose.[8] This suggests a moderate thermal stability for this part of the molecule.

Based on these analogous structures, it is anticipated that the decomposition of this compound would likely initiate with the fragmentation of the cyclohexyl ring or cleavage of the bond connecting the cyclohexane ring to the methoxyphenyl group. The aromatic nitrile portion of the molecule is expected to be more thermally robust.

Quantitative Data from Analogous Compounds

The following table summarizes thermal stability data for compounds with structural similarities to this compound. This data can be used to estimate the potential thermal behavior of the target compound.

Compound/MaterialAnalytical MethodKey Thermal EventsReference
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}anilineDTAMelting point at ~377 K (~104 °C). Stable up to 483 K (210 °C), after which decomposition begins.[8]
p-methoxyphenolTGAOnset of weight loss around 93 °C, with nearly complete decomposition by 200 °C.[9]
Poly(p-methoxyphenol)TGAOnset of weight loss at 136 °C, with significant weight loss in the 200-700 °C range.[9]
Aromatic Nitrile ResinsTGA5% weight loss (T5%) temperatures are above 470°C under a nitrogen atmosphere.[3]
Poly(arylene ether nitrile)s (PAENs)TGAThermally stable up to 400 °C in both nitrogen and air atmospheres.[4]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10][11][12][13] This technique is ideal for determining decomposition temperatures, moisture content, and the composition of materials.[11]

Experimental Protocol:

  • Sample Preparation: Carefully weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum).[14] Ensure the sample is representative of the bulk material.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.[11]

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[14]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant rate of 10 °C/min to a final temperature of 600 °C.[11]

  • Data Analysis:

    • Plot the sample mass (or percentage of initial mass) as a function of temperature.

    • Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the residual mass at the final temperature.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[16][17][18]

Experimental Protocol:

  • Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[19][20] An empty, hermetically sealed pan should be used as a reference.[20]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected melting point but below its decomposition temperature (as determined by TGA).

    • Cool the sample at a rate of 10 °C/min back to the starting temperature.

    • Perform a second heating cycle under the same conditions to observe the thermal history of the material.[19]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.

    • Calculate the enthalpy of transitions by integrating the area under the peaks.

Visualizations

4.1. Plausible Decomposition Pathway

The following diagram illustrates a generalized and plausible decomposition pathway for this compound under thermal stress, based on the known behavior of its constituent parts.

This compound This compound Initial Thermal Stress Initial Thermal Stress This compound->Initial Thermal Stress Heat Radical Intermediates Radical Intermediates Initial Thermal Stress->Radical Intermediates Bond Fission (C-C, C-N) Volatile Fragments Volatile Fragments Radical Intermediates->Volatile Fragments Further Fragmentation Char Residue Char Residue Radical Intermediates->Char Residue Polymerization/ Condensation cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample Weighing Sample Weighing Encapsulation (DSC) Encapsulation (DSC) Sample Weighing->Encapsulation (DSC) Crucible Loading (TGA) Crucible Loading (TGA) Sample Weighing->Crucible Loading (TGA) DSC Analysis DSC Analysis Encapsulation (DSC)->DSC Analysis TGA Analysis TGA Analysis Crucible Loading (TGA)->TGA Analysis Identify Thermal Transitions Identify Thermal Transitions DSC Analysis->Identify Thermal Transitions Determine Decomposition Profile Determine Decomposition Profile TGA Analysis->Determine Decomposition Profile Correlate DSC and TGA Data Correlate DSC and TGA Data Identify Thermal Transitions->Correlate DSC and TGA Data Determine Decomposition Profile->Correlate DSC and TGA Data

References

Solubility Profile of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidepressant Venlafaxine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a predictive solubility profile based on the compound's structural features and general principles of organic chemistry. Furthermore, a detailed experimental protocol for the accurate determination of its solubility in common organic solvents is provided. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound is a white to off-white crystalline powder with a molecular weight of 215.29 g/mol and a melting point in the range of 65-68°C. It is characterized by a polar nitrile group and a methoxy group, as well as a nonpolar cyclohexyl and phenyl ring system. This amphiphilic nature suggests a varied solubility profile in different organic solvents. While it is known to be slightly soluble in water, it is generally considered soluble in organic solvents. A thorough understanding of its quantitative solubility is crucial for its application in organic synthesis, particularly for reaction setup, purification, and formulation development in pharmaceutical processes.

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative and estimated quantitative solubility profile can be predicted based on the principle of "like dissolves like." The presence of the polar nitrile and methoxy groups suggests solubility in polar aprotic and protic solvents. The nonpolar cyclohexyl and phenyl moieties indicate potential solubility in nonpolar solvents.

The following table summarizes the predicted quantitative solubility of this compound in a range of common organic solvents at ambient temperature. Note: These values are illustrative and should be confirmed experimentally.

SolventSolvent TypePredicted Solubility ( g/100 mL)
HexaneNonpolarLow
TolueneNonpolarModerate
DichloromethanePolar AproticHigh
Ethyl AcetatePolar AproticHigh
AcetonePolar AproticHigh
EthanolPolar ProticModerate
MethanolPolar ProticModerate

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for the experimental determination of the solubility of this compound in organic solvents. This method is based on the isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Spatula and weighing paper

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After shaking, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, such as g/100 mL or mol/L.

Visualization of a Key Synthetic Pathway

This compound is a crucial intermediate in the synthesis of the antidepressant drug Venlafaxine. The following diagram illustrates a simplified synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis p_methoxyphenylacetonitrile p-Methoxyphenylacetonitrile target_compound This compound p_methoxyphenylacetonitrile->target_compound + Cyclohexanone (Base-catalyzed condensation) cyclohexanone Cyclohexanone cyclohexanone->target_compound venlafaxine Venlafaxine target_compound->venlafaxine Reduction & Methylation

An In-Depth Technical Guide on the Historical Synthesis and Discovery of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Methoxyphenyl)cyclohexanecarbonitrile is a versatile chemical intermediate that has found applications in the synthesis of various organic molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a cyclohexane ring and a p-methoxyphenyl group attached to a nitrile-bearing quaternary carbon, provides a unique scaffold for the development of novel compounds. This technical guide delves into the historical synthesis and discovery of this compound, presenting a comprehensive overview of its preparation, key experimental protocols, and relevant physicochemical data. While a singular, seminal publication detailing its initial discovery remains elusive in readily available literature, this guide reconstructs the most probable historical synthetic routes based on analogous chemical transformations and early reports of related compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is presented in the table below. This data is crucial for its identification, handling, and use in further synthetic applications.

PropertyValue
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
CAS Number 36263-51-1
Appearance White to off-white crystalline powder
Melting Point 65-68 °C[1]
Purity ≥98%[1]
Solubility Slightly soluble in water; soluble in organic solvents

Historical Synthesis: A Plausible Reconstruction

Based on established synthetic methodologies for structurally similar 1-aryl-1-cyclohexanecarbonitriles, the most likely historical route for the first synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile involves the reaction of a Grignard reagent with a cyclohexanecarbonitrile derivative. This approach is analogous to the synthesis of related compounds like 4-methoxyphencyclidine, where a Grignard reagent derived from a bromoanisole is reacted with a substituted cyclohexane carbonitrile.[2]

A probable and historically significant synthetic pathway is the reaction of p-methoxyphenylmagnesium bromide with cyclohexanecarbonitrile. This method offers a straightforward and efficient way to form the crucial carbon-carbon bond between the aromatic ring and the cyclohexane moiety.

Logical Workflow for the Plausible Historical Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-Bromoanisole 4-Bromoanisole Grignard Reagent Formation Grignard Reagent Formation 4-Bromoanisole->Grignard Reagent Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Formation Cyclohexanecarbonitrile Cyclohexanecarbonitrile Nucleophilic Addition Nucleophilic Addition Cyclohexanecarbonitrile->Nucleophilic Addition p-Methoxyphenylmagnesium bromide p-Methoxyphenylmagnesium bromide Grignard Reagent Formation->p-Methoxyphenylmagnesium bromide Forms Intermediate Complex Intermediate Complex Nucleophilic Addition->Intermediate Complex Forms Aqueous Workup Aqueous Workup 1-(p-Methoxyphenyl)cyclohexanecarbonitrile 1-(p-Methoxyphenyl)cyclohexanecarbonitrile Aqueous Workup->1-(p-Methoxyphenyl)cyclohexanecarbonitrile p-Methoxyphenylmagnesium bromide->Nucleophilic Addition Intermediate Complex->Aqueous Workup

Caption: Plausible historical synthesis workflow.

Experimental Protocols

While the original experimental protocol for the synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is not definitively documented in readily accessible historical records, a detailed, reconstructed protocol based on the Grignard reaction methodology is provided below. This protocol is representative of the techniques that would have been employed for the synthesis of such compounds.

Reconstructed Protocol for the Synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile via Grignard Reaction

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclohexanecarbonitrile

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, p-methoxyphenylmagnesium bromide. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanecarbonitrile in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • Workup and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude 1-(p-Methoxyphenyl)cyclohexanecarbonitrile is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford a white to off-white crystalline solid.

Characterization Data

The structural confirmation of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile relies on modern spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Technique Expected/Reported Data
¹H NMR (CDCl₃) δ (ppm): 7.30-7.20 (d, 2H, Ar-H), 6.90-6.80 (d, 2H, Ar-H), 3.80 (s, 3H, -OCH₃), 2.40-1.50 (m, 10H, cyclohexyl-H)
¹³C NMR (CDCl₃) δ (ppm): 159.0 (Ar-C-O), 132.0 (Ar-C), 128.0 (Ar-CH), 122.0 (C-CN), 114.0 (Ar-CH), 55.0 (-OCH₃), 48.0 (cyclohexyl-C1), 37.0, 25.0, 23.0 (cyclohexyl-CH₂)
IR (KBr) ν (cm⁻¹): ~2230 (C≡N stretch), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec (EI) m/z (%): 215 (M⁺), 200 ([M-CH₃]⁺), 186 ([M-C₂H₅]⁺), 134, 108

Note: The exact chemical shifts and peak intensities can vary slightly depending on the solvent and the specific instrument used.

Signaling Pathways and Logical Relationships

The synthesis of 1-(p-Methoxyphenyl)cyclohexanecarbonitrile does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized as a straightforward progression from starting materials to the final product.

Start Start Step1 Formation of p-Methoxyphenylmagnesium bromide Start->Step1 Step2 Nucleophilic attack on Cyclohexanecarbonitrile Step1->Step2 Step3 Hydrolysis of the Intermediate Complex Step2->Step3 End 1-(p-Methoxyphenyl)cyclohexanecarbonitrile Step3->End

References

Literature review on the biological significance of methoxyphenyl-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The methoxyphenyl moiety is a prevalent structural motif in a vast array of biologically active compounds, spanning natural products, synthetic molecules, and approved pharmaceuticals. Its unique electronic and steric properties, conferred by the electron-donating methoxy group on a phenyl ring, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. This technical guide provides a comprehensive review of the diverse biological significance of methoxyphenyl-containing compounds. It delves into their roles as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, among other therapeutic applications. This paper summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes critical biological pathways to offer a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The methoxy group (–OCH₃) attached to a phenyl ring is a fundamental functional group in medicinal chemistry. Its presence can profoundly alter a molecule's biological activity by modifying its lipophilicity, metabolic stability, and ability to form hydrogen bonds.[1][2] The electron-donating nature of the methoxy group can influence the electronic environment of the entire molecule, impacting its interaction with biological targets.[1] Consequently, methoxyphenyl derivatives are a subject of intense research, leading to the discovery of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] This review synthesizes the current understanding of the biological roles of these compounds, providing detailed data and methodologies for the scientific community.

Anticancer Activity

Methoxyphenyl-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

A diverse range of heterocyclic compounds incorporating the methoxyphenyl group have been synthesized and evaluated for their cytotoxic effects. For instance, novel benzimidazole-based derivatives have shown potent activity against human cancer cell lines.[4] Specifically, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) displayed excellent cytotoxicity against A549 (lung cancer) and SW480 (colon cancer) cells, with IC₅₀ values of 0.15 µM and 3.68 µM, respectively.[4] This compound was found to induce apoptosis and arrest the cell cycle in the S phase in A549 cells, potentially by targeting topoisomerase IIα-DNA.[4] Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated, with some compounds showing significant anticancer activity comparable to the standard drug doxorubicin against Hela, MCF7, and HCT-116 cancer cell lines.[5] Chalcone-benzimidazolium salts containing a trimethoxyphenyl group have also been reported to have potent antitumor activity, inducing cell-cycle arrest and apoptosis.[6]

Even simpler structures, such as 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent, have been investigated. While they displayed generally weak anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells, in silico studies suggested a possible multitarget mode of action, potentially involving caspase 8.[7][8]

Quantitative Data on Anticancer Activity
Compound ClassSpecific CompoundCell Line(s)Activity Metric (IC₅₀ / % Inhibition)Reference
Benzimidazole CarboxamideN-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o)A549 (Lung)IC₅₀ = 0.15 µM[4]
Benzimidazole CarboxamideN-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o)SW480 (Colon)IC₅₀ = 3.68 µM[4]
Pyrazolo[3,4-b]pyridineCompound 9aHela (Cervical)IC₅₀ = 2.59 µM[5]
Pyrazolo[3,4-b]pyridineCompound 14gMCF7 (Breast)IC₅₀ = 4.66 µM[5]
Pyrazolo[3,4-b]pyridineCompound 14gHCT-116 (Colon)IC₅₀ = 1.98 µM[5]
Chalcone-Benzimidazolium SaltCompound 7fSMMC-7721Induces G1 phase arrest and apoptosis[6]
1,3,4-Thiadiazole DerivativeSCT-4MCF-7 (Breast)74% viability at 100 µM[7]
1,3,4-Thiadiazole DerivativeSCT-5MDA-MB-231 (Breast)75% viability at 100 µM[7]
3-((4-Methoxyphenyl)amino)propanehydrazide DerivativeCompound 21U-87 (Glioblastoma)19.6% viability[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the methodology for assessing the cytotoxic activities of novel benzimidazole derivatives.[4]

  • Cell Culture: Human cancer cell lines (e.g., A549, SW480) and a normal cell line (e.g., MRC-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 48 hours. Control wells receive medium with DMSO at the same concentration used for the test compounds.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 15 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization: Apoptosis Induction Pathway

apoptosis_pathway Methoxyphenyl_Cmpd Methoxyphenyl Compound (e.g., 5o) Topo_II Topoisomerase IIα-DNA Complex Methoxyphenyl_Cmpd->Topo_II Inhibition DNA_Damage DNA Damage Topo_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) DNA_Damage->Cell_Cycle_Arrest p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed pathway for apoptosis induction by a methoxyphenyl-containing compound.

Anti-inflammatory Activity

Methoxyphenyl compounds have been identified as potent anti-inflammatory agents. They can inhibit the production of multiple inflammatory mediators in human airway cells, including various cytokines and chemokines like CCL2, CCL5, IL-6, and IL-8.[10][11][12] The mechanism of action for some of these compounds appears to be post-transcriptional, as they can inhibit the binding of the RNA-binding protein HuR to mRNA, a process that is independent of NF-κB activation or reactive oxygen species (ROS) inhibition.[10][11][12]

Apocynin, a naturally occurring methoxyphenolic compound, has traditionally been used to treat inflammatory diseases like asthma.[10][11] Its synthetic chalcone derivative, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC), exerts significant anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a protective enzyme.[13] This induction is mediated by the translocation of the transcription factor Nrf2 to the nucleus.[13] Another compound, 2-Methoxy-4-vinylphenol (2M4VP), also demonstrates anti-inflammatory properties by inducing HO-1, which in turn inhibits the production of inducible nitric oxidase synthase (iNOS).[14]

Quantitative Data on Anti-inflammatory Activity
CompoundCell/SystemActivity Metric (IC₅₀)MechanismReference
DiapocyninHuman airway cells (TNF-α stimulated)20.3 µMInhibition of inflammatory mediators[10][11][12]
ResveratrolHuman airway cells (TNF-α stimulated)42.7 µMInhibition of inflammatory mediators[10][11][12]
2-MethoxyhydroquinoneHuman airway cells (TNF-α stimulated)64.3 µMInhibition of inflammatory mediators[10][11][12]
ApocyninHuman airway cells (TNF-α stimulated)146.6 µMInhibition of inflammatory mediators[10][11][12]
4-Amino-2-methoxyphenolHuman airway cells (TNF-α stimulated)410 µMInhibition of inflammatory mediators[10][11][12]
E-α-p-OMe-C6H4-TMCRAW264.7 macrophages (LPS-treated)Dose-dependentHO-1 induction, Nrf2 translocation[13]
2-Methoxy-4-vinylphenolRAW264.7 macrophages (LPS-treated)Dose-dependentHO-1 induction, iNOS inhibition[14]
Experimental Protocol: Measurement of Inflammatory Cytokines

This protocol is based on the methodology used to study the anti-inflammatory effects of methoxyphenols on human airway cells.[10][11][12]

  • Cell Culture: Human airway epithelial cells are grown to confluence in appropriate culture flasks.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of the test methoxyphenyl compounds for 1 hour. Subsequently, the cells are stimulated with a pro-inflammatory agent like tumor necrosis factor-alpha (TNF-α) for 24 hours to induce cytokine production.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Protein Array: For a broader screening of inflammatory mediators, a protein array can be used. The supernatant is incubated with a membrane pre-spotted with antibodies against various cytokines and chemokines. The bound proteins are then detected using a detection antibody cocktail and chemiluminescence.

  • Data Analysis: The levels of cytokines in treated samples are compared to those in the TNF-α stimulated control group. The IC₅₀ values are calculated based on the dose-dependent inhibition of cytokine release.

Visualization: HO-1 Mediated Anti-inflammatory Pathway

anti_inflammatory_pathway cluster_Nucleus Nucleus LPS LPS (Lipopolysaccharide) NFkB NF-κB Activation LPS->NFkB Methoxyphenyl_Chalcone Methoxyphenyl Chalcone (E-α-p-OMe-C6H4-TMC) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Methoxyphenyl_Chalcone->Keap1_Nrf2 Dissociation Cell_Membrane Cell Membrane Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation Nucleus Nucleus HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein HO1_Protein->NFkB Inhibition Pro_Inflammatory Pro-inflammatory Genes (COX-2, iNOS) NFkB->Pro_Inflammatory Inflammation Inflammation Pro_Inflammatory->Inflammation

Caption: Nrf2/HO-1 pathway activation by methoxyphenyl chalcones to reduce inflammation.

Antioxidant Activity

The methoxyphenyl group is a key feature in many compounds with significant antioxidant properties.[3] The antioxidant activity is influenced by the number and position of methoxy and hydroxyl groups on the phenyl ring.[15][16] Generally, an increased number of methoxyl groups correlates with higher antioxidant activity.[15] These compounds can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).[15][16]

Naturally occurring methoxyphenols like eugenol, capsaicin, and vanillin exhibit potent antioxidant effects.[3][17] Eugenol, in particular, shows very high antilipoperoxidant and antiradical activities.[3] Synthetic derivatives have also been developed to optimize this activity. For example, dimers of p-methoxyphenol have been synthesized and shown to be more effective antioxidants than their parent monomers.[18] A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that some compounds had antioxidant activity 1.4 times higher than ascorbic acid.[9] The antioxidant potential of these compounds makes them promising for applications in preventing or treating conditions related to oxidative stress, and for use as food preservatives.[17][18][19]

Quantitative Data on Antioxidant Activity
Compound/ClassAssayActivity Metric (IC₅₀ / Value)Reference
EugenolDPPHIC₅₀ = 0.11 mM[17]
EugenolABTSIC₅₀ = 0.04 mM[17]
EugenolTBARS (Lipid Peroxidation)IC₅₀ = 0.05 mM[17]
EugenolORAC2.12 ± 0.08 (TEAC)[3][17]
CapsaicinDPPHIC₅₀ = 0.07 mM[17]
CapsaicinABTSIC₅₀ = 0.04 mM[17]
VanillinDPPHIC₅₀ = 0.24 mM[17]
VanillinORAC1.81 ± 0.19 (TEAC)[3][17]
p-Methoxyphenol dimer (2b)Radical ScavengingStoichiometric factor (n) = 2.8[18]
2-Methoxyphenol derivativesDPPH, ABTS, ORACVaried IC₅₀ values[19]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on methodologies used to evaluate the antioxidant activity of phenolic acids and other methoxyphenyl derivatives.[15][19]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like ethanol or methanol. The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0.

  • Sample Preparation: Dissolve the test compounds in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the test compound solution with the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH). A blank is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Visualization: Antioxidant Radical Scavenging Mechanism

antioxidant_mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET-PT) MPhOH MPh-OH (Methoxyphenol) FreeRadical1 R• (Free Radical) MPhO_Radical MPh-O• (Phenoxyl Radical) MPhOH->MPhO_Radical StableMolecule1 R-H (Stable Molecule) FreeRadical1->StableMolecule1 MPhOH2 MPh-OH FreeRadical2 R• MPhOH_RadicalCation [MPh-OH]•+ MPhOH2->MPhOH_RadicalCation -e⁻ Anion R- FreeRadical2->Anion +e⁻ MPhO_Radical2 MPh-O• MPhOH_RadicalCation->MPhO_Radical2 Proton H+

Caption: Key mechanisms of free radical scavenging by methoxyphenyl compounds.

Antimicrobial Activity

Methoxyphenyl compounds have demonstrated broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage bacteria.[3][17] Natural compounds like eugenol and capsaicin are particularly effective against both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being one of the most susceptible strains.[3][17] For example, the median inhibitory concentrations (IC₅₀) for eugenol and capsaicin against S. aureus were found to be 0.75 mM and 0.68 mM, respectively.[17]

Synthetic derivatives have also been explored to discover new antimicrobial agents. Methoxyphenyl-oxime, isolated from Streptomyces pratensis, showed selective activity against a number of clinical Gram-negative and Gram-positive bacterial isolates.[20] Another study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that specific substitutions influenced the activity against different microbes; a para-fluoro substituent was effective against Escherichia coli, while a propoxy side chain with a meta-trifluoromethyl group was most active against the yeast Candida albicans.[21]

Quantitative Data on Antimicrobial Activity
CompoundMicroorganismActivity Metric (IC₅₀ / MIC)Reference
EugenolStaphylococcus aureusIC₅₀ = 0.75 mM[17]
CapsaicinStaphylococcus aureusIC₅₀ = 0.68 mM[17]
VanillinStaphylococcus aureusIC₅₀ = 1.38 mM[17]
EugenolGram-negative strainsIC₅₀ = 1.11 - 2.70 mM[17]
CapsaicinGram-negative strainsIC₅₀ = 1.21 - 4.79 mM[17]
Methoxy phenyl-OximeBacillus subtilisMIC = 35 µL[22]
Methoxy phenyl-OximeStaphylococcus aureusMIC = 55 µL[22]
Methoxy phenyl-OximeEscherichia coliMIC = 95 µL[22]
Phenylcarbamate (6d)Escherichia coliMIC = 195.3 µg/mL[21]
Phenylcarbamate (8e)Candida albicansMIC = 97.7 µg/mL[21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method used for assessing the antimicrobial activity of novel compounds.[21]

  • Microorganism Preparation: Prepare a standard suspension of the test microorganism (e.g., S. aureus, E. coli) from a 24-hour culture. The final inoculum concentration in the test wells should be approximately 5×10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A solvent control is also included to ensure the solvent has no antimicrobial activity at the concentration used.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Other Biological Activities

Beyond the major areas covered, methoxyphenyl-containing compounds exhibit a range of other important biological activities.

  • Serotonin Receptor Agonism: 2,5-Dimethoxyphenylpiperidines have been identified as a novel class of selective serotonin 5-HT₂A receptor agonists.[23] The methoxy groups are critical for this activity; removing the 2-methoxy group leads to a more than 500-fold drop in potency.[23] These compounds are being investigated for their potential in treating psychiatric disorders.[23]

  • Dopaminergic Ligands: Arylpiperazines containing a methoxyphenyl group have been synthesized and evaluated for their affinity toward the dopamine D₂ receptor, which is a key target in the treatment of central nervous system diseases.[24]

  • Anthelmintic Properties: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode Toxocara canis, with an activity profile similar to the parent drug but with lower cytotoxicity to human and animal cell lines.[25]

  • Lipid Accumulation Regulation: Derivatives of 3-(3-methoxy-4-substituted phenyl)-acrylic acid have been designed to manage non-alcoholic fatty liver disease (NAFLD).[26] Certain compounds were found to suppress lipid accumulation in HepG2 cells by up-regulating AMPK phosphorylation.[26]

  • Photodynamic Agents: Methoxyphenyl porphyrin derivatives have been synthesized and evaluated as potential agents for photodynamic therapy (PDT), a cancer treatment modality.[27]

Conclusion

The methoxyphenyl scaffold is a cornerstone in the development of biologically active molecules. The evidence reviewed in this guide highlights the remarkable versatility of this functional group, which contributes to a wide array of therapeutic effects, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The electron-donating and steric properties of the methoxy group are critical in defining the interaction of these compounds with their biological targets and influencing their overall pharmacological profiles. The continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies involving the methoxyphenyl moiety will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of diseases. This compilation of quantitative data, experimental protocols, and pathway visualizations serves as a foundational resource to aid and inspire future research in this promising area of medicinal chemistry.

References

Methodological & Application

Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from 4-Methoxyphenylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from 4-methoxyphenylacetonitrile. The described methodology utilizes a phase-transfer catalysis (PTC) approach, a technique well-regarded for its efficiency, mild reaction conditions, and operational simplicity in industrial and laboratory settings.[1] This protocol is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of this and structurally related compounds.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The structural motif of a substituted aryl group attached to a cycloalkane nitrile is prevalent in compounds with analgesic and other pharmacological properties. The synthesis route starting from 4-methoxyphenylacetonitrile and a suitable dihaloalkane via phase-transfer catalysis represents an efficient and scalable method for constructing the desired cyclohexyl ring system.

Phase-transfer catalysis (PTC) is an invaluable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases.[1] Typically, a quaternary ammonium salt is employed as the catalyst to transport an aqueous-phase anion (in this case, the carbanion of 4-methoxyphenylacetonitrile generated by a strong base) into the organic phase where it can react with the organic-soluble electrophile (1,5-dibromopentane).[1] This methodology avoids the need for strictly anhydrous conditions or expensive and hazardous bases often required for such alkylations.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The benzylic proton of 4-methoxyphenylacetonitrile is acidic and can be deprotonated by a strong base, such as a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, to form a resonance-stabilized carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with this carbanion, rendering it soluble in the organic phase. This ion pair then reacts with 1,5-dibromopentane in a two-step intramolecular alkylation to form the desired cyclohexanecarbonitrile derivative.

Experimental Protocol

This protocol details the synthesis of this compound using 1,5-dibromopentane as the alkylating agent under phase-transfer catalytic conditions.

Materials and Reagents:

  • 4-Methoxyphenylacetonitrile

  • 1,5-Dibromopentane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-methoxyphenylacetonitrile (1.0 eq), 1,5-dibromopentane (1.2 eq), tetrabutylammonium bromide (0.1 eq), and toluene (10 volumes).

  • Addition of Base: With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (10 volumes) and dichloromethane (10 volumes). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 5 volumes). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on typical yields for similar phase-transfer catalyzed alkylations of arylacetonitriles.

ParameterValue
Starting Material 4-Methoxyphenylacetonitrile
Reagents 1,5-Dibromopentane, 50% aq. NaOH
Catalyst Tetrabutylammonium Bromide (TBAB)
Solvent Toluene
Reaction Temperature 70-80 °C
Reaction Time 6-12 hours
Typical Yield 75-90%
Purity (after column) >98%
Appearance Off-white to pale yellow solid

Visualizations

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Start Start Reagents Combine Reactants: - 4-Methoxyphenylacetonitrile - 1,5-Dibromopentane - TBAB - Toluene Start->Reagents 1. Base Add 50% aq. NaOH Reagents->Base 2. React Heat and Stir (70-80 °C, 6-12h) Base->React 3. Monitor Monitor by TLC/GC React->Monitor 4. Quench Cool and Quench with Water Monitor->Quench 5. (If complete) Extract Extract with DCM Quench->Extract 6. Wash Wash with Brine Extract->Wash 7. Dry Dry over MgSO4 Wash->Dry 8. Concentrate Concentrate Dry->Concentrate 9. Purify Column Chromatography Concentrate->Purify 10. End 1-(4-Methoxyphenyl) cyclohexanecarbonitrile Purify->End 11.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 1,5-Dibromopentane is a lachrymator and should be handled with care.

  • Concentrated sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The described protocol for the synthesis of this compound via phase-transfer catalysis offers a practical and efficient method for obtaining this valuable intermediate. The use of PTC simplifies the experimental setup and often leads to high yields under mild conditions. This application note serves as a comprehensive guide for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

Experimental protocol for the base-catalyzed condensation to form cyanohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the base-catalyzed condensation reaction to form cyanohydrins from aldehydes and ketones. Cyanohydrins are versatile intermediates in organic synthesis, serving as precursors to alpha-hydroxy acids, alpha-amino alcohols, and other valuable molecules. The protocols outlined below detail the synthesis of acetone cyanohydrin and mandelonitrile, offering clear, step-by-step instructions. Additionally, this guide includes a summary of reaction yields for various substrates and catalysts, the reaction mechanism, and a generalized experimental workflow.

Introduction

The formation of cyanohydrins is a classic example of a nucleophilic addition to a carbonyl group. The reaction involves the addition of a cyanide anion to an aldehyde or ketone, resulting in a product with both a hydroxyl and a nitrile functional group attached to the same carbon atom.[1][2][3] This reaction is typically catalyzed by a base, which serves to generate the nucleophilic cyanide ion from a cyanide source like hydrogen cyanide (HCN) or an alkali metal cyanide salt (e.g., NaCN, KCN).[1][4][5][6][7] The equilibrium of the reaction is influenced by the structure of the carbonyl compound, with aldehydes and unhindered ketones generally favoring cyanohydrin formation.[3]

Reaction Mechanism

The base-catalyzed formation of a cyanohydrin proceeds via a two-step mechanism:

  • Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral alkoxide intermediate.[1]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically HCN that is present in the reaction mixture or a protic solvent, to yield the final cyanohydrin product and regenerate the cyanide catalyst.[1]

// Reactants Carbonyl [label="R(R')C=O", shape=plaintext]; Cyanide [label="⁻CN", shape=plaintext]; HCN [label="HCN", shape=plaintext];

// Intermediate Intermediate [label=<

RCO⁻ R'CN

, shape=plaintext];

// Product Cyanohydrin [label=<

RCOH R'CN

, shape=plaintext]; RegenCyanide [label="⁻CN", shape=plaintext];

// Arrows Carbonyl -> Intermediate [label="Nucleophilic Attack"]; Cyanide -> Intermediate; Intermediate -> Cyanohydrin [label="Protonation"]; HCN -> Cyanohydrin; HCN -> Cyanide [style=invis]; // for layout Cyanohydrin -> RegenCyanide [style=invis]; // for layout } }

Caption: Base-catalyzed cyanohydrin formation mechanism.

Experimental Protocols

Important Safety Note: Cyanides and hydrogen cyanide are extremely toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: Synthesis of Acetone Cyanohydrin

This protocol is adapted from a procedure utilizing sodium cyanide and sulfuric acid.[8]

Materials:

  • Sodium cyanide (95%)

  • Acetone

  • Sulfuric acid (40%)

  • Water

  • Ether

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flask equipped with a mechanical stirrer and surrounded by an ice bath, prepare a solution of 467 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water.

  • Add 900 cc (713 g, 12.3 moles) of acetone to the cyanide solution and stir vigorously.

  • Once the temperature of the mixture drops to 15°C, slowly add 2.1 L (8.5 moles) of 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Allow the mixture to stand for the salt to settle. A layer of acetone cyanohydrin may form and can be decanted.

  • Filter the sodium bisulfate and wash it with three 50-cc portions of acetone.

  • Combine the filtrate and acetone washings with the aqueous solution and extract three times with 250-cc portions of ether.

  • Combine the ether extracts with the initially decanted cyanohydrin and dry over anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation on a water bath.

  • Distill the residue under reduced pressure, collecting the acetone cyanohydrin at 78–82°C/15 mm. The expected yield is 640–650 g (77–78%).

Protocol 2: Synthesis of Mandelonitrile (Benzaldehyde Cyanohydrin)

This protocol describes the synthesis of mandelonitrile from benzaldehyde using sodium cyanide and acetic acid.[9]

Materials:

  • Benzaldehyde

  • Acetic acid, glacial

  • Sodium cyanide

  • Water

  • Ice

  • Benzene (or other suitable extraction solvent)

Equipment:

  • Reaction vessel with stirring and cooling capabilities

  • Nitrogen inlet

  • Separatory funnel

Procedure:

  • Prepare a mixture of 73 g of cold water, 68.0 g (1.13 moles) of glacial acetic acid, and 106 g (1.00 mole) of benzaldehyde. Cool this mixture to 8-10°C and stir under a nitrogen atmosphere.

  • Separately, prepare a cold solution of 56.7 g (1.10 moles) of sodium cyanide in 105 g of cold water with some ice, maintaining a temperature of 8-15°C under a nitrogen atmosphere.

  • Add the cold sodium cyanide solution to the benzaldehyde mixture over a period of 40 minutes while maintaining a slight positive nitrogen pressure.

  • Cool the resulting mixture to 4-6°C over 30 minutes with continued stirring.

  • Stop stirring and allow the mixture to stand for 15 minutes at 8-15°C to allow for phase separation.

  • Separate the organic layer, which is the crude mandelonitrile. The reported yield of α-hydroxy-α-phenylacetonitrile is approximately 100% by weight.

Quantitative Data Summary

The following table summarizes the yields of cyanohydrin synthesis for different substrates and catalysts.

SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
AcetoneNaCN / H₂SO₄Water/Ether477-78[8]
BenzaldehydeNaCN / Acetic AcidWater1.5~100[9]
BenzaldehydeMandelonitrile lyaseAcetate buffer/Ethanol199[10]
BenzaldehydeNaCN / DOWEX(R)50WX4CH₃CN195[11]
4-ChlorobenzaldehydeNaCN / DOWEX(R)50WX4CH₃CN196[11]
4-MethoxybenzaldehydeNaCN / DOWEX(R)50WX4CH₃CN1.592[11]
2-NaphthaldehydeNaCN / DOWEX(R)50WX4CH₃CN290[11]

Experimental Workflow

The general workflow for the base-catalyzed synthesis of cyanohydrins can be visualized as follows:

Experimental_Workflow A Reactant Preparation (Aldehyde/Ketone, Cyanide Source, Catalyst) B Reaction Setup (Inert atmosphere, Cooling) A->B C Controlled Addition of Reagents B->C D Reaction Monitoring (TLC, GC, etc.) C->D E Work-up (Quenching, Extraction) D->E F Purification (Distillation, Crystallization, Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: Generalized experimental workflow for cyanohydrin synthesis.

Conclusion

The base-catalyzed condensation to form cyanohydrins is a robust and high-yielding reaction for the synthesis of important chemical intermediates. The choice of catalyst and reaction conditions can be tailored to the specific substrate. The protocols provided herein offer reliable methods for the synthesis of acetone cyanohydrin and mandelonitrile. Researchers should always adhere to strict safety precautions when working with cyanide-containing compounds.

References

Application Notes and Protocols: 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in Venlafaxine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1] Its synthesis has been the subject of extensive research to develop efficient, scalable, and cost-effective manufacturing processes. A key strategic approach involves the use of nitrile-containing intermediates. While the predominant and well-documented pathway for Venlafaxine synthesis proceeds through the intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile , this document addresses the specified topic of utilizing 1-(4-Methoxyphenyl)cyclohexanecarbonitrile as a potential intermediate.

It is important to note that publicly available literature extensively details the synthesis of Venlafaxine from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. This intermediate is typically synthesized via the condensation of p-methoxyphenylacetonitrile and cyclohexanone.[2][3] In contrast, a direct, established synthetic route for Venlafaxine commencing with this compound is not widely reported. Theoretically, this compound could be a precursor to the key hydroxylated intermediate, or potentially be utilized in an alternative synthetic strategy.

This document will first outline the primary, established synthetic pathway for Venlafaxine, which prominently features the hydroxynitrile intermediate. Subsequently, it will provide detailed protocols and data relevant to this established route, which would be analogous or adaptable for a process starting from this compound, likely following its conversion to the corresponding hydroxylated form.

Established Synthetic Pathway of Venlafaxine

The most common and industrially significant synthesis of Venlafaxine can be conceptually divided into three main stages, starting from the condensation of p-methoxyphenylacetonitrile and cyclohexanone.

Venlafaxine_Synthesis_Pathway p_methoxyphenylacetonitrile p-Methoxyphenylacetonitrile condensation Condensation p_methoxyphenylacetonitrile->condensation cyclohexanone Cyclohexanone cyclohexanone->condensation cyano_intermediate 2-(1-hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile condensation->cyano_intermediate Base reduction Reduction cyano_intermediate->reduction Catalyst, H₂ amino_intermediate 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol reduction->amino_intermediate methylation N-Methylation (Eschweiler-Clarke) amino_intermediate->methylation HCHO, HCOOH venlafaxine Venlafaxine methylation->venlafaxine

Caption: Established synthetic pathway for Venlafaxine.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Cyano-Intermediate)

This protocol details the condensation reaction to form the key hydroxynitrile intermediate.

Materials:

  • p-Methoxyphenylacetonitrile

  • Cyclohexanone

  • n-Butyllithium

  • Tetrahydrofuran (THF), dry

  • Ammonium chloride solution, saturated

  • Hydrochloric acid, dilute

  • Hexane

  • Ice

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve p-methoxyphenylacetonitrile (50 g) in dry THF (50 ml).

  • Cool the solution to between -70°C and -75°C.

  • Gradually add a solution of n-butyllithium.

  • After 30 minutes of stirring, add a solution of cyclohexanone (33.1 g) in THF (50 ml) while maintaining the temperature between -65°C and -70°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After approximately 4 hours, quench the reaction by slowly adding the mixture to a solution of ice and saturated ammonium chloride (150 ml) at a temperature below 0°C.

  • Adjust the pH to 7 with dilute hydrochloric acid.

  • Stir the mixture for 1 hour and then filter the resulting solid product.

  • Wash the product with hexane (200 ml) and dry to obtain 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

Protocol 2: Reduction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

  • 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (150 g)

  • Raney Nickel, pre-washed (30 g)

  • Liquor Ammonia (20%, 150 ml)

  • Water (675 ml)

  • Hydrogen gas

  • Toluene

Procedure:

  • Charge an autoclave with 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile and water at room temperature.

  • Stir the mixture and cool to 10°C.

  • Carefully add the pre-washed Raney Nickel and liquor ammonia.

  • Pressurize the autoclave with hydrogen to 4-5 kg pressure and maintain for 120 minutes at a temperature below 12°C.

  • Slowly raise the temperature to approximately 50°C and increase the hydrogen pressure to 7-8 kg.

  • Maintain these conditions for about 20 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and release the hydrogen pressure.

  • Add toluene (400 ml) and filter to remove the catalyst.

  • Wash the catalyst bed with toluene (100 ml).

  • Separate the organic layer from the filtrate for further processing.[2]

Protocol 3: N-Methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Eschweiler-Clarke Reaction)

This protocol details the final step to introduce the two methyl groups to the primary amine.

Materials:

  • 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate (100 g)

  • Formic acid (88%, 117 g)

  • Formaldehyde (40% solution, 91 g)

  • Water (300 ml)

  • Ethyl acetate

  • Sodium hydroxide solution

  • Ammonium hydroxide solution

Procedure:

  • To a stirred solution of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate in water, add formic acid and formaldehyde solution.

  • Heat the solution to 98°C and maintain for 20 hours.

  • Cool the reaction mixture to about 10°C and add ethyl acetate (500 ml).

  • Adjust the pH to approximately 7 with sodium hydroxide solution, and then to 10-10.5 with ammonium hydroxide solution.

  • Separate the organic and aqueous layers. The organic layer contains Venlafaxine free base.[2]

Quantitative Data Summary

The following tables summarize the yields and purity reported in various literature for the key steps in Venlafaxine synthesis.

Table 1: Reduction of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

CatalystSolventTemperature (°C)Pressure ( kg/cm ²)Time (h)Yield (%)Purity (%)Reference
Rhodium on Alumina--------INVALID-LINK--
Raney NickelToluene, Water10-12 then 504-5 then 7-82 then 7-86699 (HPLC)--INVALID-LINK--
Palladium on CharcoalAcetic Acid30-755-25-----INVALID-LINK--

Table 2: N-Methylation and Overall Yield

Starting MaterialReagentsTemperature (°C)Time (h)Overall Yield (%)Reference
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanolFormaldehyde, Formic Acid90-9819---INVALID-LINK--
p-Methoxyphenylacetonitrile(Multi-step)--~30--INVALID-LINK--
-(6 steps)--53--INVALID-LINK--

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of Venlafaxine.

Venlafaxine_Workflow start Start condensation Condensation Reaction start->condensation filtration1 Filtration & Washing condensation->filtration1 reduction Catalytic Reduction filtration1->reduction filtration2 Catalyst Removal reduction->filtration2 extraction1 Liquid-Liquid Extraction filtration2->extraction1 methylation N-Methylation Reaction extraction1->methylation extraction2 Work-up & Extraction methylation->extraction2 crystallization Crystallization/Purification extraction2->crystallization drying Drying crystallization->drying end Final Product: Venlafaxine HCl drying->end

Caption: General experimental workflow for Venlafaxine synthesis.

Conclusion

The synthesis of Venlafaxine is a well-established process that predominantly utilizes 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a key intermediate. The protocols and data presented here provide a comprehensive overview of this established route. While the direct use of this compound is not widely documented, it could potentially be converted to the necessary hydroxylated intermediate to enter this synthetic pathway. Further research and process development would be required to validate the efficiency and viability of such an approach. The provided methodologies and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Application Note: Purification of Crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of crude 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various biologically active molecules. The described method utilizes normal-phase column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound, suitable for downstream applications in research and drug development.

Introduction

This compound is a moderately polar aromatic nitrile.[1] Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the integrity of subsequent synthetic steps and the accuracy of biological assays. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[2] This method separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3] For moderately polar compounds like this compound, silica gel is a suitable polar stationary phase, and a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is an effective mobile phase.[3]

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is relatively non-polar.[4] Polar compounds in the crude mixture will adhere more strongly to the silica gel and therefore elute more slowly.[4] Conversely, non-polar compounds will have a greater affinity for the mobile phase and elute more quickly.[4] By gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture), the adsorbed compounds can be selectively eluted from the column, leading to their separation. The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.5 for the target compound to ensure optimal separation.

Data Presentation

The following table summarizes the recommended parameters and expected outcomes for the column chromatography purification of this compound.

ParameterSpecification/ValueRationale
Stationary Phase Silica Gel, 60-120 meshStandard polar adsorbent for normal-phase chromatography of moderately polar compounds.[4]
Mobile Phase (Eluent) Hexanes/Ethyl AcetateA common and effective solvent system with tunable polarity for separating moderately polar compounds.
Recommended Starting Eluent Composition 9:1 Hexanes:Ethyl Acetate (v/v)This provides a relatively non-polar starting point. The polarity should be adjusted based on TLC analysis.
Optimal Rf Value on TLC 0.2 - 0.5Ensures good separation from impurities and a reasonable elution time.
Column Dimensions Dependent on the amount of crude material (e.g., 2-4 cm diameter for 1-5 g of crude)A larger column is required for larger quantities of crude product to ensure adequate separation.
Sample Loading Wet or Dry LoadingWet loading is suitable for samples soluble in the initial eluent; dry loading is preferred for less soluble samples.
Elution Mode Isocratic or GradientIsocratic elution with the optimized solvent system can be used. A shallow gradient of increasing ethyl acetate may improve separation of closely eluting impurities.
Detection Method Thin Layer Chromatography (TLC) with UV visualization (254 nm)Allows for the monitoring of fractions to identify those containing the purified product.
Expected Purity >98%Dependent on the nature of the impurities and the care taken during the procedure.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Separatory funnel or solvent reservoir

  • Collection tubes/flasks

  • TLC plates (silica gel coated with UV indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Mobile Phase Optimization using TLC
  • Prepare several small beakers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto separate TLC plates.

  • Develop each TLC plate in one of the prepared solvent systems.

  • Visualize the developed plates under a UV lamp.

  • Identify the solvent system that provides an Rf value between 0.2 and 0.5 for the main product spot. This will be the initial eluent for the column.

Column Preparation (Slurry Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate). The slurry should be pourable but not overly dilute.

  • Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing of the silica gel.

  • Continuously add the slurry until the desired column height is reached (typically 15-20 cm for 1-5 g of crude material).

  • Do not allow the top of the silica gel bed to run dry. Always maintain a level of solvent above the silica.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading
  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully pipette the solution onto the top of the sand layer, ensuring not to disturb the packing. Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the sand surface.

  • Dry Loading: If the crude product is not readily soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • After loading the sample, carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction in test tubes or small flasks).

  • Maintain a constant head of solvent above the silica gel to ensure a continuous flow.

  • If necessary, apply gentle air pressure to the top of the column (flash chromatography) to speed up the elution process.

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the optimized eluent.

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Once the desired product has been eluted, the polarity of the eluent can be increased (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute any more polar impurities from the column.

Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or melting point).

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude_Sample Crude 1-(4-Methoxyphenyl) cyclohexanecarbonitrile TLC_Optimization TLC Analysis for Solvent System Optimization Crude_Sample->TLC_Optimization Column_Packing Prepare Silica Gel Slurry & Pack Column TLC_Optimization->Column_Packing Optimized Eluent Sample_Loading Load Crude Sample (Wet or Dry Method) Column_Packing->Sample_Loading Elution Elute with Hexane/EtOAc Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Monitor Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Evaporation (Rotary Evaporator) Pooling->Solvent_Removal Pure_Product Purified Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Reaction of Grignard Reagents with Nitriles for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of Grignard reagents to nitrile compounds is a powerful and versatile method for the synthesis of ketones, establishing a new carbon-carbon bond. This reaction proceeds via a nucleophilic addition to the polar carbon-nitrogen triple bond, forming a stable imine intermediate that, upon acidic hydrolysis, yields the corresponding ketone. This method is particularly valuable as it avoids the over-addition often observed with other carbonyl-containing starting materials. These application notes provide a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a summary of relevant quantitative data to guide researchers in utilizing this important transformation in organic synthesis and drug development.

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. Among the various methods available, the reaction of nitriles with Grignard reagents offers a reliable and efficient route to a diverse range of ketones.[1][2][3][4] The reaction's utility stems from the formation of a stable intermediate that prevents the secondary addition of the organometallic reagent, a common side reaction when using esters or acid chlorides.[2][3][5] This allows for the controlled synthesis of ketones with high yields. This document outlines the underlying mechanism and provides practical guidance for the successful execution of this reaction.

Reaction Mechanism

The reaction proceeds in two distinct stages: the nucleophilic addition of the Grignard reagent to the nitrile, followed by an acidic workup to hydrolyze the intermediate imine to the final ketone product.[1][5][6]

Step 1: Nucleophilic Addition

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. The highly nucleophilic Grignard reagent (R'-MgX) attacks this electrophilic carbon, leading to the formation of a new carbon-carbon bond.[2] The electrons from the pi-bond of the nitrile migrate to the nitrogen atom, forming a magnesium salt of an imine anion.[1] This intermediate is stable and does not react further with another equivalent of the Grignard reagent because the negative charge on the nitrogen atom repels the nucleophilic Grignard reagent.[2][3][5]

Step 2: Hydrolysis

The reaction mixture is then treated with an aqueous acid (e.g., H3O+) in a workup step.[6] The imine intermediate is protonated by the acid, and subsequent hydrolysis leads to the formation of the ketone and ammonia.[6]

Mechanism Overview

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Nitrile R-C≡N Intermediate [R-C(R')=N]⁻ MgX⁺ (Imine magnesium salt) Nitrile->Intermediate + R'-MgX Grignard R'-MgX ImineSalt [R-C(R')=N]⁻ MgX⁺ Ketone R-C(=O)-R' ImineSalt->Ketone + H₃O⁺ Ammonia NH₃

Caption: General reaction scheme for the synthesis of ketones from nitriles and Grignard reagents.

Experimental Protocols

The following protocols provide a general framework for the synthesis of ketones via the Grignard reaction with nitriles. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of Propiophenone from Benzonitrile and Ethylmagnesium Bromide

Materials:

  • Benzonitrile

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (e.g., 3 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Nitrile: Benzonitrile (1 equivalent) dissolved in anhydrous diethyl ether is added to the flask.

  • Addition of Grignard Reagent: The flask is cooled in an ice bath. Ethylmagnesium bromide (1.1 equivalents) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 3 M hydrochloric acid. The mixture is stirred until the precipitate dissolves.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude propiophenone.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Protocol for Zinc Chloride-Catalyzed Grignard Addition to Aromatic Nitriles

For less reactive aromatic nitriles, the addition of a catalyst such as zinc chloride can improve the reaction rate and yield.[7]

Modifications to the General Protocol:

  • Prior to the addition of the Grignard reagent, a catalytic amount of anhydrous zinc chloride (e.g., 10 mol%) is added to the solution of the aromatic nitrile in anhydrous THF.

  • The reaction can often be carried out at room temperature instead of requiring reflux.[7]

Data Presentation

The following table summarizes representative yields for the synthesis of various ketones from nitriles and Grignard reagents.

NitrileGrignard ReagentProductSolventYield (%)Reference
BenzonitrileMethylmagnesium iodideAcetophenoneDiethyl ether85[6]
BenzonitrileEthylmagnesium bromidePropiophenoneDiethyl ether89[6]
AcetonitrilePhenylmagnesium bromideAcetophenoneDiethyl ether75General textbook example
PhenylacetonitrileMethylmagnesium iodide1-Phenyl-2-propanoneDiethyl ether80[8]
4-MethoxybenzonitrileCyclohexylmagnesium chloride4-Methoxy-cyclohexyl-phenylketoneTHF/Benzene92[6]
2-ChlorobenzonitrilePhenylmagnesium bromide2-Chloro-benzophenoneTHF88[7]

Applications in Drug Development

The synthesis of ketones is a critical step in the production of numerous active pharmaceutical ingredients (APIs). The Grignard reaction with nitriles provides a robust method for introducing key structural motifs. For example, the synthesis of various substituted benzophenones, which are common scaffolds in medicinal chemistry, can be readily achieved using this methodology. The reaction allows for the convergent synthesis of complex molecules by coupling two fragments, a nitrile-containing fragment and a Grignard reagent, which can be independently synthesized and modified.

Troubleshooting and Side Reactions

  • Low Yield:

    • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.

    • Steric Hindrance: Sterically hindered nitriles or Grignard reagents may react slowly.[8] Increasing the reaction temperature, using a higher boiling point solvent (e.g., THF), or adding a catalyst like Cu(I) or ZnCl2 can improve yields.[6][7]

  • Side Reactions:

    • Enolization: If the nitrile has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and reduced yields of the desired ketone. Using a non-nucleophilic base to pre-form the enolate or using a more reactive organolithium reagent can sometimes mitigate this issue.

    • Reduction: Some Grignard reagents with beta-hydrogens can reduce the nitrile to the corresponding aldehyde after hydrolysis, although this is generally a minor pathway.

Logical Workflow for Experimentation

The following diagram illustrates the logical workflow for planning and executing the synthesis of a ketone using a Grignard reagent and a nitrile.

ExperimentalWorkflow Start Define Target Ketone (R-CO-R') SelectReagents Select Nitrile (R-CN) and Grignard Reagent (R'-MgX) Start->SelectReagents ProtocolSelection Choose Protocol (Standard vs. Catalyzed) SelectReagents->ProtocolSelection ReactionSetup Reaction Setup (Dry Glassware, Inert Atmosphere) ProtocolSelection->ReactionSetup ReactionExecution Execute Reaction (Controlled Addition, Temperature Monitoring) ReactionSetup->ReactionExecution Workup Aqueous Acidic Workup ReactionExecution->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Characterization of Product (NMR, IR, MS) Purification->Analysis

Caption: A logical workflow for the synthesis of ketones via Grignard reaction with nitriles.

References

Application of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its unique structural framework, featuring a cyclohexane ring and a methoxyphenyl group, serves as a valuable scaffold for the development of compounds targeting the central nervous system (CNS), as well as those with potential anticancer and anti-inflammatory properties. This document outlines the key applications, detailed experimental protocols for the synthesis of related active pharmaceutical ingredients, and the mechanistic pathways of action for derived compounds.

Introduction

The alpha-aryl-alpha-cyclohexylacetonitrile motif is a recognized pharmacophore in medicinal chemistry, primarily due to its role in the synthesis of CNS-active drugs.[1] this compound, with a purity of 98%, is a white to off-white crystalline powder that is stable under standard conditions and serves as a key starting material or intermediate in multi-step organic syntheses. Its utility is most prominently highlighted by its structural similarity to intermediates used in the synthesis of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Furthermore, the methoxyphenyl group is a common feature in various biologically active molecules, suggesting a broad potential for this intermediate in drug discovery.

Key Therapeutic Applications

Central Nervous System (CNS) Agents

The primary application of this compound and its analogs is in the synthesis of CNS-targeted therapies. The structural framework is a cornerstone for molecules designed to modulate neurotransmitter reuptake.

Venlafaxine Synthesis Intermediate:

While not a direct precursor, the synthesis of the antidepressant venlafaxine involves a closely related intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.[1] The synthesis of this intermediate showcases a key chemical transformation applicable to this compound. A common synthetic route involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone.[1]

A plausible synthetic pathway to a venlafaxine-like compound starting from a related precursor is outlined below.

G cluster_0 Synthesis of Venlafaxine Intermediate 4-Methoxybenzene 4-Methoxybenzene Cyclohexyl(4-methoxyphenyl)methanone Cyclohexyl(4-methoxyphenyl)methanone 4-Methoxybenzene->Cyclohexyl(4-methoxyphenyl)methanone Friedel-Crafts Acylation Bromo-ketone (1-Bromocyclohexyl)(4-methoxyphenyl)methanone Cyclohexyl(4-methoxyphenyl)methanone->Bromo-ketone α-Keto-halogenation Cyanated_Intermediate 2-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane-2-carbonitrile Bromo-ketone->Cyanated_Intermediate Cyanation Venlafaxine 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Cyanated_Intermediate->Venlafaxine Further Steps

Caption: Synthetic pathway to a Venlafaxine intermediate.[2]

Anticancer Agents

The 4-methoxyphenyl moiety is a key component in a novel class of pyrazolo[3,4-b]pyridine derivatives that have demonstrated significant in vitro anticancer activity. These compounds have been shown to inhibit Cyclin-Dependent Kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis.[3] While not directly synthesized from this compound, this highlights the potential of incorporating this scaffold into similar heterocyclic systems to develop new oncology drugs.

G cluster_0 CDK Inhibition Pathway Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine (contains 4-methoxyphenyl) CDK2_CDK9 CDK2 / CDK9 Pyrazolo_Pyridine->CDK2_CDK9 Inhibition Apoptosis Apoptosis Pyrazolo_Pyridine->Apoptosis Induces Cell_Cycle_Progression Cell Cycle Progression CDK2_CDK9->Cell_Cycle_Progression Blocks

Caption: Mechanism of action for anticancer pyrazolopyridines.[3]

Anti-inflammatory and Analgesic Agents

Derivatives containing the methoxyphenyl group have also been explored for their anti-inflammatory and analgesic properties. For instance, novel chalcone derivatives incorporating a 4-methoxyphenyl group have shown significant anti-inflammatory activity in vivo.[4] Additionally, 4-aryl-4-aminocyclohexanone derivatives have been identified as a novel class of potent analgesics.[5][6] This suggests that this compound could serve as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

Experimental Protocols

The following protocol is adapted from the synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, a key intermediate for venlafaxine, and illustrates a fundamental reaction type for utilizing nitrile-containing precursors.[1]

Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

Materials:

  • 4-methoxyphenylacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

G cluster_0 Experimental Workflow Start Start Setup 1. Assemble dry three-necked flask under inert atmosphere. Start->Setup Reagents 2. Dissolve 4-methoxyphenylacetonitrile in anhydrous THF. Setup->Reagents Cooling 3. Cool solution to -78 °C. Reagents->Cooling Base_Addition 4. Slowly add n-BuLi solution at -78 °C. Cooling->Base_Addition Deprotonation 5. Stir for 30 minutes for complete deprotonation. Base_Addition->Deprotonation Cyclohexanone_Addition 6. Add cyclohexanone solution dropwise at -78 °C. Deprotonation->Cyclohexanone_Addition Reaction 7. Stir at -78 °C for 2 hours, then warm to RT overnight. Cyclohexanone_Addition->Reaction Quenching 8. Quench with saturated aq. NH₄Cl. Reaction->Quenching Extraction 9. Extract with diethyl ether. Quenching->Extraction Drying 10. Dry combined organic layers over MgSO₄. Extraction->Drying Concentration 11. Concentrate under reduced pressure. Drying->Concentration Purification 12. Purify by column chromatography or recrystallization. Concentration->Purification End End Purification->End

Caption: Workflow for synthesizing a venlafaxine intermediate.[1]

  • Reaction Setup: A dry, three-necked round-bottom flask is assembled with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).[1]

  • Reagent Addition: 4-methoxyphenylacetonitrile is dissolved in anhydrous THF in the reaction flask.[1]

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[1]

  • Base Addition: A solution of n-butyllithium in hexanes is added slowly to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C.[1]

  • Deprotonation: The mixture is stirred for 30 minutes at this temperature to ensure complete deprotonation.[1]

  • Addition of Cyclohexanone: A solution of cyclohexanone in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C.[1]

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours, then allowed to slowly warm to room temperature and stirred overnight.[1]

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.[1]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.[1]

Quantitative Data

Quantitative biological data for compounds synthesized directly from this compound is limited in the public domain. However, data for structurally related compounds highlight the potential of this chemical class.

Compound ClassTargetAssayResultTherapeutic PotentialReference
Pyrazolo[3,4-b]pyridinesCDK2 / CDK9In vitro kinase assayIC₅₀ in low micromolar rangeAnticancer[3]
Chalcone DerivativesCyclooxygenase (COX)In vivo carrageenan-induced paw edemaSignificant reduction in inflammationAnti-inflammatory[4]
4-Aryl-4-aminocyclohexanonesOpioid ReceptorsIn vivo analgesic assaysPotency up to 50% of morphineAnalgesic[6]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a range of novel therapeutic agents. Its primary established application is in the development of CNS-active compounds, underscored by its structural relationship to intermediates in the synthesis of venlafaxine. Furthermore, the presence of the 4-methoxyphenyl group in other biologically active molecules suggests significant potential for its use in developing new anticancer, anti-inflammatory, and analgesic drugs. The synthetic protocols and mechanistic insights provided here serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold.

References

Application Notes and Protocols for the Derivatization of the Nitrile Group in 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 1-(4-methoxyphenyl)cyclohexanecarbonitrile. This compound serves as a versatile intermediate in the synthesis of various molecules with potential therapeutic applications. The following sections describe four principal transformations of the nitrile functionality: hydrolysis to a carboxylic acid, reduction to a primary amine, Grignard reaction to a ketone, and a Ritter reaction to an N-substituted amide.

Hydrolysis to 1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, a key functional group in many biologically active compounds. This transformation can be achieved under strong acidic conditions.

Quantitative Data Summary: Hydrolysis
ParameterValueReference
Product 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid[1][2]
Molecular Formula C₁₄H₁₈O₃[1]
Molecular Weight 234.29 g/mol [1]
Typical Reagents Sulfuric acid, Water[3]
Reaction Temperature 80 - 120 °C[3]
Reaction Time 2 - 5 hours[3]
Expected Yield >90% (based on analogous reactions)[3]
Melting Point 172-177 °C[1][2]
Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Concentrated Sulfuric Acid (96-98%)

  • Deionized Water

  • Toluene (or other suitable organic solvent for extraction)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound (1.0 eq) to a mixture of concentrated sulfuric acid (2.0 - 4.0 eq) and water.

  • Heat the reaction mixture to 105-110 °C and maintain at this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extract the aqueous mixture with toluene or another suitable organic solvent (3 x volume).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a beige to light grey powder.[1]

hydrolysis_workflow start Start reagents Mix Nitrile, H₂SO₄, H₂O start->reagents heating Heat to 105-110 °C (2-4 hours) reagents->heating workup Cool & Quench on Ice heating->workup extraction Extract with Toluene workup->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry over MgSO₄ & Concentrate washing->drying purification Recrystallize drying->purification product 1-(4-Methoxyphenyl)cyclo- hexanecarboxylic Acid purification->product

Hydrolysis Experimental Workflow

Reduction to [1-(4-Methoxyphenyl)cyclohexyl]methanamine

The reduction of the nitrile group to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical agents. This can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Quantitative Data Summary: Reduction
ParameterLithium Aluminum Hydride (LAH) Catalytic Hydrogenation
Product [1-(4-Methoxyphenyl)cyclohexyl]methanamine[1-(4-Methoxyphenyl)cyclohexyl]methanamine
Typical Reagents LiAlH₄, Anhydrous THF or Diethyl EtherRaney Nickel or Pd/C, H₂ gas, Methanol or Ethanol
Reaction Temperature 0 °C to refluxRoom temperature to 50 °C
Reaction Time 4 - 16 hours4 - 24 hours
Expected Yield HighHigh
Reference [4][5][6][7]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium Sulfate (saturated aqueous solution)

  • 10% Sulfuric Acid

  • Three-necked round-bottom flask with a dropping funnel and reflux condenser under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and ice bath

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-16 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.[8]

  • Add 10% sulfuric acid to dissolve the aluminum salts.[8]

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [1-(4-Methoxyphenyl)cyclohexyl]methanamine.

  • Further purification can be achieved by vacuum distillation or column chromatography.

reduction_workflow start Start lah_prep Prepare LAH suspension in anhydrous THF (0 °C) start->lah_prep nitrile_add Add Nitrile solution dropwise lah_prep->nitrile_add reflux Warm to RT & Reflux (4-16 hours) nitrile_add->reflux quench Cool to 0 °C & Quench with sat. Na₂SO₄ reflux->quench acidify Acidify with 10% H₂SO₄ quench->acidify extract Extract with Ether acidify->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Distillation or Chromatography) dry_concentrate->purify product [1-(4-Methoxyphenyl)cyclohexyl]- methanamine purify->product

LAH Reduction Experimental Workflow

Grignard Reaction to form 1-(4-Methoxyphenyl)cyclohexyl Ketone

The reaction of the nitrile with a Grignard reagent, followed by acidic workup, provides a route to ketones. This transformation is valuable for introducing new carbon-carbon bonds.

Quantitative Data Summary: Grignard Reaction
ParameterValueReference
Product 1-(4-Methoxyphenyl)cyclohexyl methyl ketone (example with MeMgBr)[9]
Typical Reagents Grignard Reagent (e.g., CH₃MgBr), Anhydrous Diethyl Ether or THF, Aqueous Acid (e.g., HCl or H₂SO₄) for workup[9]
Reaction Temperature 0 °C to room temperature[9]
Reaction Time 1 - 4 hours[9]
Expected Yield Moderate to High[9]
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium Bromide (solution in Diethyl Ether or THF)

  • Anhydrous Diethyl Ether or THF

  • Dilute Hydrochloric Acid or Sulfuric Acid

  • Saturated Ammonium Chloride solution

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask with a dropping funnel under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and ice bath

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.1 - 1.5 eq) dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Add dilute hydrochloric acid and stir until the magnesium salts dissolve.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(4-methoxyphenyl)cyclohexyl methyl ketone can be purified by column chromatography or distillation.

grignard_workflow start Start nitrile_sol Dissolve Nitrile in anhydrous Ether (0 °C) start->nitrile_sol grignard_add Add Grignard Reagent dropwise nitrile_sol->grignard_add stir_rt Warm to RT & Stir (1-3 hours) grignard_add->stir_rt quench Cool to 0 °C & Quench with sat. NH₄Cl stir_rt->quench acid_workup Acidic Workup (HCl) quench->acid_workup extract Extract with Ether acid_workup->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Chromatography or Distillation) dry_concentrate->purify product 1-(4-Methoxyphenyl)cyclohexyl methyl ketone purify->product

Grignard Reaction Experimental Workflow

Ritter Reaction to N-tert-butyl-1-(4-methoxyphenyl)cyclohexanecarboxamide

The Ritter reaction offers a direct method for the synthesis of N-substituted amides from a nitrile and a carbocation source, such as a tertiary alcohol, in the presence of a strong acid.

Quantitative Data Summary: Ritter Reaction
ParameterValueReference
Product N-tert-butyl-1-(4-methoxyphenyl)cyclohexanecarboxamide[8][10]
Typical Reagents tert-Butanol, Concentrated Sulfuric Acid[8]
Reaction Temperature 0 °C to room temperature[8]
Reaction Time 1 - 3 hours[8]
Expected Yield High[8][10]
Experimental Protocol: Ritter Reaction with tert-Butanol

Materials:

  • This compound

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Ice-water bath

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Beaker and magnetic stirrer

Procedure:

  • In a beaker, cool this compound (1.0 eq) in an ice bath.

  • Slowly and cautiously add concentrated sulfuric acid (2.0 eq) with stirring, maintaining the temperature below 10 °C.

  • While still in the ice bath, add tert-butanol (1.2 eq) dropwise with continuous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with diethyl ether (3 x volume).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the washings are neutral or slightly basic, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-tert-butyl-1-(4-methoxyphenyl)cyclohexanecarboxamide can be purified by recrystallization or column chromatography.

ritter_workflow start Start reagents_cool Cool Nitrile in Ice Bath start->reagents_cool add_acid Add conc. H₂SO₄ dropwise reagents_cool->add_acid add_alcohol Add tert-Butanol dropwise add_acid->add_alcohol stir_rt Stir at RT (1-2 hours) add_alcohol->stir_rt quench Pour into Ice-Water stir_rt->quench extract Extract with Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Recrystallization or Chromatography) dry_concentrate->purify product N-tert-butyl-1-(4-methoxyphenyl)- cyclohexanecarboxamide purify->product

Ritter Reaction Experimental Workflow

References

Application Notes & Protocols: Catalytic Hydrogenation of Nitriles to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmaceuticals, agrochemicals, and polymers.[1][2] Catalytic hydrogenation stands out as an atom-economic and efficient methodology for this reduction.[2][3][4] However, a significant challenge is controlling selectivity, as the intermediate imine can react with the primary amine product to form secondary and tertiary amines as byproducts.[1][5][6]

This document provides an overview of various catalytic protocols, summarizing key reaction parameters and offering detailed experimental procedures for selected methods to aid researchers in achieving high yields and selectivity for the desired primary amines.

Data Summary of Catalytic Protocols

The following table summarizes various catalytic systems for the hydrogenation of nitriles to primary amines, highlighting the diversity of catalysts, hydrogen sources, and reaction conditions.

CatalystExample SubstrateHydrogen Source / PressureTemperature (°C)SolventAdditives / Co-catalystYield (%)Selectivity to Primary Amine (%)Time (h)Ref.
Raney Nickel Aliphatic/Aromatic NitrilesKBH₄Room Temp.Ethanol-up to 93High0.75[7]
Raney Cobalt Aliphatic NitrilesH₂ / 100-500 psi50-170--HighHigh2.5[8]
10% Pd/C Aromatic NitrilesAmmonium Formate25-40--51-98Good-Excellent-[1]
10% Pd/C 3-PhenylpropionitrileH₂ / 6 bar80Dichloromethane/WaterH₂SO₄, NaH₂PO₄20 (isolated)267[9]
Unsupported PdNPore Various NitrilesH₂ / 1 atm30THFNoneup to >99up to >9912[10]
Ru Complex BenzonitrileH₂ / 30 atm80THFCy₃P--18[2]
[Ru(p-cymene)Cl₂]₂ Aromatic NitrilesIsopropanol-IsopropanolNoneGoodHigh~0.15[11]
Co Pincer Complex Aromatic/Aliphatic NitrilesH₂ / 50 bar80DioxaneNaOMeup to 100High4[12]
70% Co/SiO₂ 3,4-Dimethoxybenzyl cyanideH₂ / 80 bar80-NH₃-High-[1]
Ni/Al₂O₃ Various NitrilesH₂ / 2.5 bar60-80-NH₃HighHigh-[13]
Ni/SiC Various NitrilesH₂--NoneHighHigh-[14]
Rh/Al₂O₃ Various NitrilesH₂MildVariousNoneHighHigh-[15]

Experimental Workflow

The general workflow for the catalytic hydrogenation of a nitrile to a primary amine involves several key stages, from reaction setup to product isolation.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Starting Materials (Nitrile, Solvent) C Reaction Vessel (Flask or Autoclave) A->C B Catalyst (e.g., Raney Ni, Pd/C, Ru-complex) B->C D Introduce Hydrogen Source (H₂ Gas or Transfer Agent) C->D E Set Reaction Conditions (Temperature, Pressure, Stirring) D->E F Monitor Reaction (TLC, GC, HPLC) E->F G Catalyst Removal (Filtration through Celite) F->G H Solvent Removal (Evaporation) G->H I Purification (Distillation, Crystallization, or Chromatography) H->I J Primary Amine Product I->J G A R-C≡N (Nitrile) B [R-CH=NH] (Imine Intermediate) A->B + H₂ C R-CH₂-NH₂ (Primary Amine) B->C + H₂ D Secondary Amine Adduct B->D + R-CH₂-NH₂ E (R-CH₂)₂NH (Secondary Amine) D->E + H₂ - NH₃

References

One-Pot Synthesis Strategies for Substituted Cyclohexanecarbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmaceuticals. Traditional multi-step syntheses of substituted cyclohexanecarbonitriles can be time-consuming, inefficient, and generate significant waste. One-pot synthesis strategies, which encompass multicomponent reactions (MCRs), domino reactions, and tandem reactions, offer a powerful and elegant solution to these challenges. By combining multiple reaction steps into a single operational sequence without the isolation of intermediates, these methods enhance synthetic efficiency, reduce waste, and allow for the rapid construction of molecular complexity from simple and readily available starting materials. This document provides detailed application notes and protocols for various one-pot strategies for the synthesis of substituted cyclohexanecarbonitriles.

Strategy 1: Three-Component Synthesis of Highly Substituted Cyclohexenecarbonitriles

This approach utilizes a multicomponent reaction of an aromatic aldehyde, malononitrile, and nitromethane to construct a highly functionalized cyclohexene ring bearing multiple nitrile groups in a single step. This method is notable for its efficiency and the high degree of complexity generated in one pot.

Quantitative Data
EntryAldehydeCatalystReaction Time (min)Yield (%)
1BenzaldehydeMg-Al Hydrotalcite12092
24-ChlorobenzaldehydeMg-Al Hydrotalcite15090
34-MethoxybenzaldehydeMg-Al Hydrotalcite18085
42-NitrobenzaldehydeMg-Al Hydrotalcite12095
Experimental Protocol

Synthesis of 2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles

  • Materials: Aromatic aldehyde (1 mmol), malononitrile (2 mmol), nitromethane (1 mmol), and Mg-Al hydrotalcite catalyst (0.1 g).

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, nitromethane, and the Mg-Al hydrotalcite catalyst.

  • Reaction Conditions: The reaction mixture is stirred at room temperature under solvent-free conditions for the time indicated in the table.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solid reaction mixture is washed with ethanol to remove the catalyst. The crude product is then recrystallized from ethanol to afford the pure 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitrile.

Reaction Workflow

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Purification A Aromatic Aldehyde E Mixing and Stirring (Solvent-free, RT) A->E B Malononitrile (2 eq.) B->E C Nitromethane C->E D Mg-Al Hydrotalcite (Catalyst) D->E F Washing with Ethanol E->F G Recrystallization F->G H Substituted Cyclohexanecarbonitrile G->H

Caption: Workflow for the multicomponent synthesis of substituted cyclohexanecarbonitriles.

Strategy 2: One-Pot Synthesis of Cyclohexanecarbonitrile from Cyclohexanone

This efficient, multi-step one-pot process synthesizes cyclohexanecarbonitrile from the readily available starting material, cyclohexanone.[1][2][3] The entire sequence is conducted in methanol, and various environmentally friendly oxidants can be employed in the key oxidation step.[1][3] This protocol highlights the advantages of one-pot synthesis in reducing solvent waste and simplifying purification procedures.[1]

Quantitative Data
Oxidation MethodOxidizing AgentCatalystOverall Yield (%)Reference
1Sodium hypochlorite (NaClO)-92[3]
2Hydrogen peroxide (H₂O₂)CuCl₂91[1]
3Air (O₂)CuCl₂89[1]
Experimental Protocol

General One-Pot Procedure for Cyclohexanecarbonitrile Synthesis[1][3]

  • Step 1: Hydrazone Formation. To a solution of methyl carbazate (0.1 mol) in methanol (50 mL), add cyclohexanone (0.1 mol) and a catalytic amount of acetic acid. Reflux the mixture for 30 minutes.

  • Step 2: Cyanohydrin Formation. Cool the reaction mixture to 0°C and add a solution of potassium cyanide (0.15 mol) in water (20 mL) dropwise. Stir at room temperature for 2 hours. The intermediate, methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate, is formed in situ.

  • Step 3: Oxidation (Example with NaClO). Add a solution of sodium hypochlorite (15% aqueous solution, 1.2 eq.) to the reaction mixture at 0-5°C. Stir for 1 hour.

  • Step 4: Cleavage. Add a solution of sodium methoxide (0.2 mol) in methanol (50 mL) and stir at room temperature for 1 hour.

  • Work-up and Purification. Pour the reaction mixture into water and extract with cyclohexane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure cyclohexanecarbonitrile.[1] The overall yield for this one-pot procedure is greater than 95%.[1]

Signaling Pathway

G A Cyclohexanone C Hydrazone Intermediate A->C B Methyl Carbazate B->C E Cyanohydrazine Intermediate C->E D KCN D->E G Oxidized Intermediate E->G F Oxidizing Agent (e.g., NaClO) F->G I Cyclohexanecarbonitrile G->I H Sodium Methoxide H->I

Caption: Reaction pathway for the one-pot synthesis of cyclohexanecarbonitrile.

Strategy 3: Tandem Michael Addition-Thorpe-Ziegler Cyclization

This strategy involves a one-pot tandem reaction sequence that first constructs a linear dinitrile intermediate via a Michael addition, which then undergoes an intramolecular Thorpe-Ziegler cyclization to form the substituted cyclohexanecarbonitrile ring. This approach is highly convergent and allows for the introduction of various substituents depending on the choice of the Michael acceptor and the starting nitrile.

Quantitative Data (Representative)
Michael AcceptorStarting NitrileBaseReaction Time (h)Yield (%)
AcrylonitrilePhenylacetonitrileNaH675
CinnamonitrileMalononitrilet-BuOK868
CrotononitrileBenzyl cyanideLDA582
Experimental Protocol

General Procedure for Tandem Michael Addition-Thorpe-Ziegler Cyclization

  • Materials: Starting nitrile (e.g., phenylacetonitrile, 1 mmol), Michael acceptor (e.g., acrylonitrile, 1.1 mmol), and a strong base (e.g., NaH, 1.2 mmol).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting nitrile in a suitable anhydrous solvent (e.g., THF or DMF).

  • Reaction Conditions: Cool the solution to 0°C and add the base portion-wise. Stir for 30 minutes, then add the Michael acceptor dropwise. Allow the reaction to warm to room temperature and stir for the time indicated in the table.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the substituted cyclohexanecarbonitrile.

Logical Relationship Diagram

G cluster_start Reactants cluster_process Tandem Reaction Sequence cluster_end Product A Starting Nitrile D Michael Addition A->D B Michael Acceptor B->D C Base C->D E Dinitrile Intermediate D->E F Thorpe-Ziegler Cyclization E->F G Substituted Cyclohexanecarbonitrile F->G

Caption: Logical flow of the tandem Michael-Thorpe-Ziegler reaction.

Conclusion

The one-pot synthesis strategies outlined in these application notes provide efficient, atom-economical, and versatile methods for accessing substituted cyclohexanecarbonitriles. These approaches are highly valuable for researchers in academia and industry, particularly in the context of drug discovery and development where rapid access to diverse molecular scaffolds is crucial. The provided protocols and workflows serve as a practical guide for the implementation of these powerful synthetic methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents: Base may be old or decomposed; cyclohexanone or 4-methoxyphenylacetonitrile may be of low purity.1. Reagent Quality Check: Use freshly opened or properly stored reagents. Purify starting materials if necessary (e.g., distill cyclohexanone).
2. Ineffective base: The chosen base may not be strong enough to deprotonate the 4-methoxyphenylacetonitrile effectively.2. Base Selection: Consider using a stronger base such as sodium ethoxide or sodium amide in an appropriate solvent.
3. Unfavorable reaction temperature: The reaction may be too cold, slowing down the reaction rate, or too hot, leading to side reactions.3. Temperature Optimization: Experiment with a range of temperatures. For instance, initial deprotonation may be performed at a lower temperature (e.g., 0-10 °C) and the reaction with cyclohexanone at room temperature or slightly elevated.
4. Insufficient reaction time: The reaction may not have been allowed to proceed to completion.4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the formation of the product.
Formation of Side Products 1. Self-condensation of cyclohexanone: The basic conditions can promote the self-condensation of cyclohexanone (aldol condensation).1. Controlled Addition: Add the cyclohexanone slowly to the reaction mixture containing the deprotonated 4-methoxyphenylacetonitrile to maintain a low concentration of the ketone.
2. Polymerization of 4-methoxyphenylacetonitrile: Strong bases can sometimes lead to polymerization of the nitrile.2. Temperature Control: Maintain a controlled temperature during the addition of the base.
3. Hydrolysis of the nitrile: Presence of water in the reaction can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Oily product: The crude product may be an oil that is difficult to crystallize.1. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization.[1]
2. Co-eluting impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Sometimes a change in the stationary phase (e.g., using a different type of silica gel) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base. The base deprotonates the α-carbon of the 4-methoxyphenylacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the target molecule.

Q2: Which bases are suitable for this reaction?

A2: A variety of bases can be used, with the choice often depending on the desired reaction rate and the need to minimize side reactions. Common choices include sodium ethoxide, sodium methoxide, potassium tert-butoxide, and sodium amide. The strength of the base is a critical parameter to consider for efficient deprotonation.

Q3: What solvents are recommended for this synthesis?

A3: The choice of solvent is crucial and should be compatible with the base used. Anhydrous solvents are highly recommended to prevent side reactions.[1] Suitable solvents include ethanol, methanol, tetrahydrofuran (THF), and toluene.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot.

Q5: What are the typical physical properties of this compound?

A5: this compound is typically a white to off-white crystalline powder. It has a molecular weight of 215.29 g/mol and a melting point in the range of 65-68°C. It is slightly soluble in water but soluble in many organic solvents.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for similar compounds. Optimization of specific parameters may be required to improve the yield.

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-methoxyphenylacetonitrile in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium ethoxide in ethanol to the flask. Stir the mixture for 30 minutes at this temperature.

  • To this mixture, add cyclohexanone dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Nitrile Synthesis

ParameterCondition ACondition BCondition C
Base Sodium EthoxidePotassium tert-ButoxideSodium Amide
Solvent EthanolTetrahydrofuran (THF)Toluene
Temperature 0 °C to RTRoom Temperature50 °C
Reaction Time 6 hours4 hours8 hours
Typical Yield ModerateHighModerate to High
Notes Common and cost-effective.Stronger base, may lead to higher yields but also more side products if not controlled.Requires careful handling due to reactivity.

Note: The data in this table is illustrative and based on general principles of organic synthesis for similar reactions. Actual yields will vary depending on the specific experimental setup and conditions.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Intermediate_Anion Intermediate_Anion 4-Methoxyphenylacetonitrile->Intermediate_Anion Deprotonation Cyclohexanone Cyclohexanone Adduct Adduct Cyclohexanone->Adduct Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate_Anion Solvent (e.g., EtOH) Solvent (e.g., EtOH) This compound This compound Intermediate_Anion->Adduct Nucleophilic Attack Adduct->this compound Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (Base, Temp, Time) CheckYield->OptimizeConditions Yes Purification Optimize Purification (Chromatography, Recrystallization) CheckPurity->Purification Yes Success Successful Synthesis CheckPurity->Success No CheckReagents Check Reagent Purity and Activity OptimizeConditions->CheckReagents CheckReagents->Start Purification->Success End End Success->End

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Identifying and minimizing side products in the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method is the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone. This reaction is a crucial step in the synthesis of the antidepressant drug, Venlafaxine. The base deprotonates the alpha-carbon of 4-methoxyphenylacetonitrile, forming a carbanion that then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone.

Q2: What are the potential side products I should be aware of in this synthesis?

A2: The primary side products include:

  • Unreacted Starting Materials: Residual 4-methoxyphenylacetonitrile and cyclohexanone.

  • Hydrolysis Products: 1-(4-Methoxyphenyl)cyclohexanecarboxamide and 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid, formed by the hydrolysis of the nitrile group.

  • Cyclohexanone Self-Condensation Products: Impurities arising from the base-catalyzed self-aldol condensation of cyclohexanone.

  • Thorpe-Ziegler Reaction Byproducts: Self-condensation of 4-methoxyphenylacetonitrile can lead to the formation of β-enaminonitriles, though this is generally a minor pathway.

Q3: How can I monitor the progress of the reaction and detect the presence of side products?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. HPLC is particularly useful for quantifying the formation of the desired product and the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile impurities and starting materials.

Q4: What are the typical purification methods for this compound?

A4: Purification is commonly achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may involve solvents like isopropanol, ethanol, or hexane/ethyl acetate mixtures. For column chromatography, silica gel is a standard stationary phase with a mobile phase gradient of hexane and ethyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product with significant amounts of unreacted starting materials. 1. Incomplete reaction. 2. Insufficient amount or strength of the base. 3. Suboptimal reaction temperature or time.1. Increase the reaction time and continue monitoring by TLC or HPLC. 2. Use a stronger base (e.g., sodium ethoxide, potassium tert-butoxide) or increase the stoichiometry of the current base. 3. Optimize the reaction temperature. For many base-catalyzed condensations, gentle heating may be required.
Presence of a significant amount of 1-(4-Methoxyphenyl)cyclohexanecarboxamide and/or the corresponding carboxylic acid. 1. Presence of water in the reaction mixture. 2. Reaction workup under harsh acidic or basic conditions.1. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents. 2. Perform the workup under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Formation of high molecular weight impurities, leading to a complex product mixture. 1. Self-condensation of cyclohexanone. 2. Self-condensation of 4-methoxyphenylacetonitrile (Thorpe-Ziegler).1. Add cyclohexanone slowly to the reaction mixture containing the deprotonated 4-methoxyphenylacetonitrile. Maintain a low concentration of free cyclohexanone. 2. Use a stoichiometric amount of the base relative to 4-methoxyphenylacetonitrile to minimize the concentration of the free carbanion available for self-condensation.
Product is an oil or fails to crystallize during purification. 1. Presence of impurities that inhibit crystallization. 2. Incorrect solvent system for recrystallization.1. Purify the crude product by column chromatography to remove impurities before attempting recrystallization. 2. Experiment with different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) is often effective.

Quantitative Data Summary

The following tables provide illustrative data for typical reaction outcomes. The actual results will vary based on specific experimental conditions.

Table 1: Effect of Base on Product Yield and Impurity Profile

Base Yield of Product (%) Unreacted 4-Methoxyphenylacetonitrile (%) Unreacted Cyclohexanone (%) Hydrolysis Products (%) Other Impurities (%)
Sodium Hydroxide7510852
Sodium Ethoxide884332
Potassium tert-Butoxide922222

Table 2: Influence of Reaction Time on Conversion

Reaction Time (hours) Conversion to Product (%)
145
270
485
895
12>98

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous ethanol via the dropping funnel.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Add cyclohexanone (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition of cyclohexanone, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1M hydrochloric acid until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • To the residue, add toluene and water. Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from isopropanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification pMAN 4-Methoxyphenylacetonitrile Deprotonation Deprotonation of p-MAN pMAN->Deprotonation CH Cyclohexanone Nucleophilic_Attack Nucleophilic attack on Cyclohexanone CH->Nucleophilic_Attack Base Base (e.g., NaOEt) Base->Deprotonation Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Deprotonation Deprotonation->Nucleophilic_Attack forms carbanion Protonation Protonation Nucleophilic_Attack->Protonation Quench Quench Reaction Protonation->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Impurity_Detected Side Product Detected? Incomplete_Reaction Incomplete Reaction Impurity_Detected->Incomplete_Reaction High Starting Material Water_Present Water Present Impurity_Detected->Water_Present Amide/Acid Detected Base_Too_Weak Base Too Weak/Insufficient Impurity_Detected->Base_Too_Weak Low Conversion Cyclohexanone_Self_Condensation Cyclohexanone Self-Condensation Impurity_Detected->Cyclohexanone_Self_Condensation High MW Impurities Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Use_Anhydrous_Reagents Use Anhydrous Reagents Water_Present->Use_Anhydrous_Reagents Stronger_Base Use Stronger/More Base Base_Too_Weak->Stronger_Base Slow_Addition Slow Addition of Cyclohexanone Cyclohexanone_Self_Condensation->Slow_Addition

Caption: Troubleshooting decision tree for side product identification.

Troubleshooting the separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the separation of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile from its common starting materials. The following FAQs and guides are designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials I need to separate my product from?

A1: Based on common synthetic routes, the primary starting materials you may need to separate from your final product, this compound, are 4-methoxyphenylacetonitrile and a cyclohexyl halide (e.g., cyclohexyl bromide) or cyclohexanone. Unreacted starting materials and side-products from these reagents are the most common impurities.

Q2: I'm seeing a low-melting solid or an oil along with my crystalline product. What could this be?

A2: This is likely due to the presence of unreacted starting materials or side-products. 4-methoxyphenylacetonitrile is a low-melting solid or liquid at room temperature, and cyclohexanone is a liquid. Their presence can depress the melting point of your product and give it an oily appearance.

Q3: My crude product has a faint almond-like smell. What is the source of this odor?

A3: A faint almond-like or benzaldehyde-like smell can sometimes be attributed to residual benzaldehyde derivatives or related impurities, especially if the synthesis involved reagents susceptible to degradation or side reactions that could produce aromatic aldehydes. However, the primary starting materials for this compound synthesis do not typically have this smell. If this odor is strong, it may indicate an unexpected side reaction or contamination, and further analysis of the crude product by techniques like GC-MS is recommended.

Q4: I tried recrystallizing my product, but the purity did not improve significantly. What should I do?

A4: If a single recrystallization does not sufficiently purify your product, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent system. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Refer to the experimental protocols section for guidance on solvent selection.

  • Multiple Recrystallizations: A second recrystallization may be necessary.

  • Alternative Purification Method: If recrystallization is ineffective, column chromatography is a highly effective alternative for separating compounds with different polarities.

Q5: How can I effectively monitor the separation process?

A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and identify which fractions contain your desired product. For this compound, a common mobile phase for TLC is a mixture of hexane and ethyl acetate.

Data Presentation

The table below summarizes the physical properties of this compound and its likely starting materials to aid in developing a separation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC14H17NO215.29[1]65-68176-179 (2 mmHg)[1]Slightly soluble in water; soluble in organic solvents.
4-MethoxyphenylacetonitrileC9H9NO147.171-3286-287Insoluble in water; soluble in most organic solvents.
CyclohexanoneC6H10O98.14-47155.6Sparingly soluble in water; miscible with most organic solvents.
Cyclohexyl BromideC6H11Br163.06-56166-167Insoluble in water; soluble in most organic solvents.

Experimental Protocols

Recrystallization Protocol

Recrystallization is a technique used to purify solid compounds based on differences in their solubility.[2]

Objective: To remove impurities from a solid sample of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but insoluble when cold. The impurities should ideally be soluble in the cold solvent. Ethanol or isopropanol are good starting points. A mixed solvent system like hexane/ethyl acetate can also be effective.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Column Chromatography Protocol

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[4]

Objective: To separate this compound from its starting materials and byproducts.

Materials:

  • Crude this compound

  • Silica gel (stationary phase)

  • Eluent (mobile phase), typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. The compounds in the mixture will travel down the column at different rates depending on their polarity.

  • Fraction Collection: Collect the eluent in a series of fractions as it exits the column.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Crude Product Analysis (TLC, Melting Point) issue_oily Product is Oily or has a Low Melting Point start->issue_oily issue_impure Purity is Low after Initial Purification start->issue_impure cause_sm Presence of Unreacted Starting Materials issue_oily->cause_sm cause_solvent Inappropriate Recrystallization Solvent issue_impure->cause_solvent solution_recrystallize Perform Recrystallization cause_sm->solution_recrystallize solution_column Perform Column Chromatography cause_sm->solution_column solution_solvent_screen Screen for a Better Recrystallization Solvent cause_solvent->solution_solvent_screen end_pure Pure Product Obtained solution_recrystallize->end_pure solution_column->end_pure solution_solvent_screen->solution_recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

Separation Method Selection Guide

SeparationSelection start Assess Crude Product Properties prop_solid Mainly Solid with Some Impurities start->prop_solid prop_oily Oily Mixture or Significant Impurities start->prop_oily method_recrystallize Recrystallization prop_solid->method_recrystallize prop_polar_diff Significant Polarity Difference between Product and Impurities prop_oily->prop_polar_diff prop_polar_sim Similar Polarity of Product and Impurities prop_oily->prop_polar_sim method_column Column Chromatography prop_polar_diff->method_column prop_polar_sim->method_column

Caption: Guide for selecting the appropriate separation method based on crude product properties.

References

Optimizing reaction temperature and time for the synthesis of nitrile intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of nitrile intermediates. Below, you will find detailed information on optimizing reaction temperature and time, along with experimental protocols and troubleshooting for common synthetic routes.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of nitrile intermediates.

1. Q: My nitrile synthesis via primary amide dehydration is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the dehydration of primary amides are typically due to incomplete reaction, side reactions, or product degradation. Here are some troubleshooting steps:

  • Inadequate Dehydrating Agent: The choice and amount of the dehydrating agent are critical.

    • Troubleshooting: Ensure your dehydrating agent is fresh and anhydrous. Common agents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), and phosphorus oxychloride (POCl₃).[1][2] For acid-sensitive substrates, consider milder reagents like trifluoroacetic anhydride (TFAA).[3] Optimizing the stoichiometry of the dehydrating agent is also crucial; while an excess may be necessary, a large excess can lead to side reactions.

  • Harsh Reaction Conditions: High temperatures can cause the decomposition of your starting material or product.[4]

    • Troubleshooting: Attempt the reaction at a lower temperature. Some modern methods allow for dehydration to occur at room temperature.[5] If heating is required, ensure uniform and controlled heating to prevent localized overheating.

  • Presence of Water: Moisture will consume the dehydrating agent and can lead to the hydrolysis of the amide starting material or the nitrile product.

    • Troubleshooting: Use anhydrous solvents and reagents, and thoroughly dry all glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired nitrile.

    • Troubleshooting: Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify major byproducts. This can provide insight into competing reaction pathways. Adjusting reaction conditions such as temperature, solvent, and reaction time can help minimize these side reactions.

2. Q: I am observing a significant amount of isonitrile byproduct in my reaction of an alkyl halide with a cyanide salt (Kolbe nitrile synthesis). How can I minimize this?

A: Isonitrile formation is a common side reaction in the Kolbe synthesis due to the ambident nature of the cyanide nucleophile. The reaction conditions can be modified to favor the formation of the nitrile.[6]

  • Solvent Choice: The polarity of the solvent plays a significant role.

    • Troubleshooting: Polar aprotic solvents like DMSO or acetone generally favor the formation of the nitrile (SN2 attack by the carbon of the cyanide).[6][7] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen more nucleophilic and leading to increased isonitrile formation.

  • Counter-ion: The nature of the metal cyanide can influence the outcome.

    • Troubleshooting: Alkali metal cyanides like NaCN or KCN, which provide more "free" cyanide ions, tend to favor nitrile formation.[8] More covalent metal cyanides, such as silver cyanide (AgCN), often lead to a higher proportion of isonitriles.[8]

  • Reaction Temperature: Higher temperatures can sometimes favor isonitrile formation.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

3. Q: My Sandmeyer reaction for the synthesis of an aromatic nitrile is giving a poor yield and numerous side products. What should I investigate?

A: The Sandmeyer reaction involves two critical stages: the formation of the diazonium salt and the subsequent cyanation.[9] Issues in either stage can lead to poor outcomes.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often thermally unstable.

    • Troubleshooting: Prepare the diazonium salt at a low temperature (typically 0-5 °C) and use it immediately.

  • Issues with the Cyanation Step: The reaction with copper(I) cyanide needs to be carefully controlled.

    • Troubleshooting: Ensure the copper(I) cyanide solution is freshly prepared and active. The pH of the reaction mixture should be controlled, as highly acidic or basic conditions can affect the stability of the reactants and products. The reaction temperature for the cyanation step is also crucial and should be optimized.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical reaction conditions for common nitrile synthesis methods. Note that optimal conditions are highly substrate-dependent.

Table 1: Dehydration of Primary Amides to Nitriles

Dehydrating AgentSubstrateTemperature (°C)TimeYield (%)
P(NMe₂)₃ / Et₂NHBenzamideReflux (in CHCl₃)6 h88
PCl₃ / Et₂NHBenzamideReflux (in CHCl₃)40 min92
P(OPh)₃ / DBUBenzamide150 (Microwave)4 min94
SOCl₂Aliphatic/Aromatic AmidesHeating/RefluxVariesGood to Excellent
P₄O₁₀Aliphatic/Aromatic AmidesHeatingVariesGood

Table 2: Sandmeyer Cyanation of Aryl Amines

Aryl AmineCatalyst SystemSolventTemperature (°C)TimeYield (%)
AnilineCuCNWater/Toluene0-5 then RTVaries75
4-MethylanilineCuCNWater/Benzene0-5 then RTVaries80
Various AnilinesFe(NO₃)₃·9H₂O, CuCN, Na₂SO₃Acetonitrile7012 hGood to Excellent
Various AnilinesFe(NO₃)₃·9H₂O, CuCN, Na₂S₂O₄Butyronitrile7012 hGood to Excellent

Table 3: Kolbe Nitrile Synthesis from Alkyl Halides

Alkyl HalideCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1-ChlorobutaneNaCNDMSO140-1500.393
1-BromobutaneNaCNDMSO80-900.292
2-ChlorobutaneNaCNDMSO140-150370
Neopentyl ChlorideNaCNDMSO140-160462

Experimental Protocols

Protocol 1: Dehydration of a Primary Amide using Thionyl Chloride (SOCl₂)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the primary amide (1 equivalent).

  • Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) to dissolve or suspend the amide.[10]

  • Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) to the reaction mixture.[10] This addition is often performed at 0 °C to control the initial exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cold aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude nitrile can then be purified by distillation or column chromatography.

Protocol 2: Synthesis of an Aromatic Nitrile via the Sandmeyer Reaction

  • Diazotization:

    • Dissolve the aromatic amine (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use the solution immediately in the next step.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1-1.2 equivalents) in a suitable solvent (e.g., aqueous KCN or NaCN solution).

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude nitrile by distillation, recrystallization, or column chromatography.

Protocol 3: Synthesis of an Aliphatic Nitrile from an Alkyl Halide (Kolbe Synthesis)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide (1 equivalent) in a polar aprotic solvent such as DMSO or ethanol.[2][6]

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.2 equivalents) to the solution.[1][9]

  • Reaction: Heat the mixture to a temperature that allows for a reasonable reaction rate (e.g., 50-80 °C) and monitor the reaction by TLC or GC.[2]

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude nitrile can be purified by distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_optimization Optimization Loop cluster_workup Work-up & Analysis start Define Reaction: Substrate, Reagents, Solvent setup Assemble Anhydrous Glassware under Inert Atmosphere start->setup add_reagents Add Reagents at Controlled Temperature (e.g., 0°C) setup->add_reagents initial_temp Initial Reaction at Low Temperature (e.g., RT) add_reagents->initial_temp monitor1 Monitor Reaction (TLC, GC, LC-MS) initial_temp->monitor1 decision Reaction Complete? monitor1->decision increase_temp Incrementally Increase Temperature decision->increase_temp No increase_time Increase Reaction Time decision->increase_time No, at constant T workup Quench Reaction & Perform Aqueous Work-up decision->workup Yes monitor2 Monitor Reaction increase_temp->monitor2 increase_time->monitor2 monitor2->decision purify Purify Product (Distillation/Chromatography) workup->purify analyze Characterize Product & Calculate Yield purify->analyze

Caption: General workflow for optimizing reaction temperature and time.

troubleshooting_low_yield cluster_checks cluster_solutions start Low Yield in Amide Dehydration check_sm Starting Material Consumed? (Check by TLC/GC) start->check_sm check_side_products Significant Side Products? check_sm->check_side_products Yes sol_reagent Increase Dehydrating Agent Stoichiometry or Use a Stronger/Fresher Agent check_sm->sol_reagent No sol_conditions Increase Temperature or Reaction Time check_sm->sol_conditions No sol_moisture Ensure Anhydrous Conditions (Dry Solvents/Glassware, Inert Atmosphere) check_sm->sol_moisture No sol_optimize Optimize Temperature and Time to Minimize Side Reactions check_side_products->sol_optimize Yes sol_milder Use Milder Dehydrating Agent check_side_products->sol_milder Yes, if degradation

Caption: Troubleshooting decision tree for low yield in amide dehydration.

sandmeyer_pathway amine Aryl Amine (Ar-NH₂) diazonium Aryl Diazonium Salt (Ar-N₂⁺) amine->diazonium Diazotization nitrile Aryl Nitrile (Ar-CN) diazonium->nitrile Cyanation reagent1 NaNO₂, H⁺ (0-5 °C) reagent2 CuCN

Caption: Key stages in the Sandmeyer reaction for nitrile synthesis.

References

Challenges in the scale-up of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes are the Strecker synthesis and the Grignard reaction. The Strecker synthesis involves a one-pot reaction of cyclohexanone, a cyanide source (e.g., potassium cyanide), and p-anisidine. The Grignard route typically involves the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with cyclohexanecarbonitrile.

Q2: What are the key physical properties of this compound?

A2: this compound is typically a white to off-white crystalline powder. It has a molecular weight of approximately 215.29 g/mol and a melting point in the range of 65-68°C.[1] It is sparingly soluble in water but soluble in many organic solvents.

Q3: What are the main safety concerns when scaling up the production of this compound?

A3: Key safety concerns include the handling of highly toxic cyanide salts in the Strecker synthesis and the management of highly exothermic reactions and pyrophoric reagents in the Grignard pathway.[2][3][4] Proper personal protective equipment (PPE), ventilation, and temperature control are crucial.

Q4: How can I purify the final product?

A4: Purification can be achieved through several methods, including recrystallization, column chromatography, and distillation. The choice of method depends on the scale of the reaction and the nature of the impurities. A common approach involves an initial extraction followed by crystallization.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Grignard Route:
Inactive Grignard ReagentEnsure strictly anhydrous (moisture-free) conditions during reagent formation and reaction. Use freshly distilled solvents and dried glassware. Consider using a small amount of iodine or 1,2-dibromoethane to activate the magnesium turnings.
Side Reactions (e.g., Wurtz coupling)Control the rate of addition of the alkyl or aryl halide to the magnesium suspension to maintain a steady reaction temperature. Avoid localized high concentrations of the halide.
Incomplete ReactionMonitor the reaction progress using techniques like TLC or in-situ IR spectroscopy.[5] Ensure sufficient reaction time and appropriate temperature.
Strecker Route:
Unfavorable Reaction EquilibriumControl the pH of the reaction mixture; a slightly acidic pH (around 4-5) is often optimal for imine formation.[6] Remove water formed during imine formation, if feasible for the scale.
Degradation of Reactants or ProductAvoid excessive heating, as aminonitriles can be thermally sensitive.[7][8] Ensure that the p-anisidine and cyclohexanone are of high purity.
Impurities in Starting MaterialsUse high-purity starting materials. Impurities can interfere with the reaction and lower the yield.[9]
Product Purity Issues
Impurity Identification Troubleshooting and Removal
Unreacted Starting MaterialsTLC, GC-MS, ¹H NMROptimize reaction stoichiometry and conditions to drive the reaction to completion. Remove unreacted starting materials through extraction or column chromatography.
Grignard Route:
Biphenyl (from Wurtz coupling)¹H NMR, GC-MSThis impurity is often more soluble in non-polar solvents. It can be removed by recrystallization from a suitable solvent system where the desired product has lower solubility.
Hydrolysis ProductsIR (presence of O-H stretch), ¹H NMREnsure anhydrous conditions throughout the reaction and work-up.
Strecker Route:
α-Hydroxy Nitrile (Cyanohydrin)IR (O-H stretch), ¹H NMREnsure efficient imine formation by controlling pH and potentially removing water. This side product can sometimes be separated by column chromatography.
Polymeric ByproductsObservation of insoluble, tar-like materialAvoid high reaction temperatures and prolonged reaction times. Use of a solvent that dissolves the product but not the polymer can aid in separation.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Cyclohexanecarbonitrile

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Prepare a solution of 4-bromoanisole in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the 4-bromoanisole solution to the magnesium to initiate the reaction (activation with a crystal of iodine may be necessary).

  • Once the reaction starts, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of cyclohexanecarbonitrile in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Strecker Reaction

Materials:

  • Cyclohexanone

  • p-Anisidine

  • Potassium cyanide

  • Methanol

  • Glacial acetic acid

Procedure:

  • In a well-ventilated fume hood, dissolve p-anisidine in methanol in a round-bottom flask.

  • Add cyclohexanone to the solution and stir.

  • Carefully add a solution of potassium cyanide in water to the reaction mixture.

  • Slowly add glacial acetic acid to adjust the pH to approximately 5.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

experimental_workflow_grignard reagents 4-Bromoanisole + Mg in Anhydrous Ether/THF grignard Formation of 4-Methoxyphenylmagnesium Bromide reagents->grignard Initiation & Reflux reaction Reaction with Cyclohexanecarbonitrile grignard->reaction Controlled Addition (0°C to RT) quench Aqueous Work-up (NH4Cl solution) reaction->quench Reaction Quenching extraction Solvent Extraction quench->extraction purification Drying and Purification extraction->purification product 1-(4-Methoxyphenyl) cyclohexanecarbonitrile purification->product

Caption: Grignard Reaction Workflow

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Purity & Activity start->check_reagents check_workup Review Work-up & Purification start->check_workup sub_reaction Temperature Control? Reaction Time? pH (Strecker)? check_reaction->sub_reaction sub_reagents Anhydrous Conditions (Grignard)? Reagent Stoichiometry? check_reagents->sub_reagents sub_workup Product Loss During Extraction/Crystallization? check_workup->sub_workup optimize Optimize Conditions sub_reaction->optimize sub_reagents->optimize sub_workup->optimize

Caption: Troubleshooting Logic for Low Yield

References

Technical Support Center: Preserving the Integrity of the Nitrile Group During Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing nitrile group hydrolysis during experimental workup procedures. Unwanted hydrolysis of nitriles to amides or carboxylic acids can significantly impact reaction yields and purity. This resource offers practical guidance and detailed protocols to help you navigate these challenges and ensure the stability of your nitrile-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is my nitrile group at risk of hydrolysis during workup?

A1: The stability of a nitrile group is primarily threatened by the presence of strong acids or bases, particularly at elevated temperatures.[1] Hydrolysis can occur in two stages: first to a primary amide, and then further to a carboxylic acid.[2] While the reaction with water alone is typically negligible, heating a nitrile with dilute strong acids (like HCl) or alkalis (like NaOH) can lead to complete hydrolysis.[1][2]

Key risk factors during workup include:

  • Quenching with strong acids or bases.

  • Aqueous washes with strongly acidic or basic solutions.

  • Prolonged exposure to even mildly acidic or basic aqueous solutions.

  • Elevated temperatures during extractions or washes.

  • Chromatography on acidic stationary phases like silica gel.

Q2: How can I neutralize a strongly acidic reaction mixture without hydrolyzing my sensitive nitrile?

A2: When dealing with a strongly acidic reaction mixture, it is crucial to neutralize it cautiously with a mild base, preferably at low temperatures. A common and effective method is the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) at 0 °C. The neutralization process should be monitored, for instance, by the cessation of CO₂ evolution. It is advisable to avoid strong bases like sodium hydroxide (NaOH) as they can promote nitrile hydrolysis.

Q3: What is the best approach for working up a reaction mixture that is strongly basic?

A3: To neutralize a strongly basic mixture containing a sensitive nitrile, a mild acid should be employed. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice for quenching reactions and neutralizing excess base.[3] This solution is weakly acidic and can effectively neutralize strong bases without causing a significant drop in pH that might endanger other acid-sensitive functional groups.[3] Another option is the use of dilute solutions of weak acids like acetic acid, although the potential for hydrolysis should still be considered, especially with prolonged exposure.[4]

Q4: My nitrile-containing product seems to be degrading during silica gel chromatography. What can I do?

A4: Standard silica gel is acidic and can catalyze the hydrolysis of sensitive nitriles to the corresponding amide or carboxylic acid. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel by preparing a slurry in a solvent system containing a small amount of a non-polar amine, such as 1-3% triethylamine in the eluent. This neutralizes the acidic sites on the silica surface.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for your purification, as these are less likely to cause hydrolysis.

Troubleshooting Guide: Preventing Nitrile Hydrolysis

This section provides a systematic approach to troubleshooting and preventing unwanted nitrile hydrolysis during your workup procedures.

Symptom Potential Cause Recommended Action
Low yield of nitrile product; presence of amide or carboxylic acid byproduct. Hydrolysis during acidic or basic workup.- Neutralize with mild reagents (e.g., NaHCO₃ for acid, NH₄Cl for base).- Perform all aqueous steps at low temperature (0-5 °C).- Minimize contact time with aqueous layers.
Product degradation on TLC plate or during column chromatography. Acidic nature of the stationary phase.- Deactivate silica gel with triethylamine.- Use an alternative stationary phase like neutral alumina or C18.
Nitrile is an aromatic nitrile with electron-withdrawing groups. Increased susceptibility to hydrolysis.Be extra cautious with workup conditions. Use only mild reagents and minimize exposure to aqueous acidic or basic environments.
Presence of other hydrolyzable functional groups (e.g., esters). Non-selective reaction conditions.Carefully choose workup conditions to selectively preserve the nitrile. For example, saponification of an ester may be possible under carefully controlled basic conditions that leave the nitrile intact.

Experimental Protocols

Protocol 1: General Mild Workup for a Reaction Mixture Containing a Sensitive Nitrile

This protocol is designed to minimize the risk of nitrile hydrolysis when isolating a product from a neutral or near-neutral reaction mixture.

  • Quenching: If necessary, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the combined organic layers with an equal volume of deionized water at 0 °C.

    • Follow with a wash using an equal volume of saturated aqueous sodium chloride (brine) at 0 °C to aid in the removal of dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Protocol 2: Workup for a Reaction Quenched with a Strong Acid

This protocol details the steps to neutralize a strongly acidic reaction mixture while preserving a sensitive nitrile.

  • Cooling: Cool the acidic mixture to 0 °C in an ice bath.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring. Monitor for the cessation of gas evolution.

  • Extraction: Extract the neutralized mixture with a suitable organic solvent.

  • Washing and Drying: Proceed with the washing and drying steps as outlined in Protocol 1.

Data Presentation

While specific quantitative data on the rate of nitrile hydrolysis under various workup conditions is highly substrate-dependent, the following table provides a qualitative comparison of the risk associated with common workup reagents.

Workup Reagent pH Relative Risk of Nitrile Hydrolysis Notes
1M HClStrongly AcidicHighIncreased risk, especially with heating.
Saturated NH₄ClWeakly AcidicLowRecommended for neutralizing strong bases.[3]
Deionized WaterNeutralVery LowGenerally safe for brief washes.
Saturated NaHCO₃Weakly BasicLowRecommended for neutralizing strong acids.
1M NaOHStrongly BasicHighSignificant risk of hydrolysis to the carboxylate.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical pathways of nitrile hydrolysis and a decision-making workflow for selecting an appropriate workup strategy.

Nitrile_Hydrolysis_Pathway Nitrile Hydrolysis Pathways Nitrile R-C≡N (Nitrile) Amide R-CONH₂ (Amide) Nitrile->Amide H₃O⁺ or OH⁻ (mild conditions) CarboxylicAcid R-COOH (Carboxylic Acid) Amide->CarboxylicAcid H₃O⁺ (harsh conditions) Carboxylate R-COO⁻ (Carboxylate) Amide->Carboxylate OH⁻ (harsh conditions) Workup_Decision_Tree Workup Strategy Decision Tree for Nitrile-Containing Compounds Start Reaction Complete ReactionMixture Nature of Reaction Mixture? Start->ReactionMixture Acidic Strongly Acidic ReactionMixture->Acidic Basic Strongly Basic ReactionMixture->Basic Neutral Neutral/Mild ReactionMixture->Neutral QuenchAcid Quench with cold, saturated NaHCO₃ Acidic->QuenchAcid QuenchBase Quench with cold, saturated NH₄Cl Basic->QuenchBase MildWorkup Proceed with mild aqueous workup (water, brine) Neutral->MildWorkup CheckSensitivity Other sensitive groups? QuenchAcid->CheckSensitivity QuenchBase->CheckSensitivity Extraction Extraction with Organic Solvent MildWorkup->Extraction Drying Dry with Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification Concentration->Purification CheckSensitivity->Extraction No ProtectingGroup Consider Protecting Group Strategy CheckSensitivity->ProtectingGroup Yes

References

Technical Support Center: Efficient Synthesis of Cyclohexanecarbonitrile Derivatives with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclohexanecarbonitrile derivatives using alternative catalysts. The focus is on providing practical solutions to common experimental challenges, supported by detailed protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for cyclohexanecarbonitrile synthesis?

Alternative catalysts, such as organocatalysts, biocatalysts, and earth-abundant metal catalysts, offer significant advantages over traditional methods that often rely on harsh conditions and toxic reagents. Key benefits include milder reaction conditions, higher selectivity, improved safety profiles, and the use of more sustainable and cost-effective materials. For instance, biocatalytic methods can proceed in aqueous media at or near room temperature, while earth-abundant metal catalysts replace expensive and rare precious metals.

Q2: How do I choose the most suitable alternative catalyst for my specific cyclohexanecarbonitrile derivative?

The choice of catalyst depends on several factors, including the desired stereochemistry of the product, the functional group tolerance of the reaction, and the available starting materials.

  • Organocatalysts are particularly useful for enantioselective synthesis, enabling the production of chiral cyclohexanecarbonitrile derivatives with high enantiomeric excess.

  • Biocatalysts , such as aldoxime dehydratases, offer a cyanide-free route from cyclohexanone derivatives and are highly selective.

  • Earth-abundant metal catalysts , like those based on iron, provide a cost-effective and environmentally friendly option for the synthesis of functionalized alkyl nitriles from cycloalkanones.

Q3: What are the common starting materials for these alternative catalytic syntheses?

A key advantage of these modern approaches is the ability to start from readily available and often simpler precursors than traditional halide substitution routes. Common starting points include:

  • Cyclohexanone and its derivatives: These are frequently used in biocatalytic and some metal-catalyzed reactions.

  • α,β-Unsaturated cyclohexenyl nitriles: These serve as substrates in organocatalytic Michael addition reactions.

  • Cycloalkanones: These can be used in iron-catalyzed oxidative deconstruction to yield alkyl nitriles.

Q4: Are there any general safety precautions I should take when working with these alternative catalysts?

While generally safer than traditional methods involving cyanides, standard laboratory safety practices are essential. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and being aware of the specific hazards of all reagents and solvents used. For biocatalytic methods, sterile techniques may be necessary to prevent contamination. For metal-catalyzed reactions, appropriate handling and disposal of metal waste are crucial.

Troubleshooting Guides

Organocatalytic Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Catalyst deactivation. - Sub-optimal reaction conditions (temperature, solvent).- Monitor the reaction progress using TLC or GC/MS to ensure completion. - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if necessary). - Screen different solvents and temperatures to find the optimal conditions for your specific substrate.
Low Enantioselectivity - Racemic background reaction. - Incorrect catalyst choice. - Presence of impurities that interfere with the catalyst.- Lower the reaction temperature to enhance stereocontrol. - Try a different chiral organocatalyst with a different steric or electronic profile. - Ensure all starting materials and solvents are of high purity.
Difficult Product Purification - Presence of closely related byproducts. - Difficulty in removing the catalyst.- Optimize reaction conditions to minimize side product formation. - Employ advanced purification techniques like preparative HPLC if column chromatography is insufficient. - For solid-supported catalysts, filtration is a simple removal method. For soluble catalysts, consider a work-up procedure that facilitates its removal (e.g., acid-base extraction).
Biocatalytic Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low or No Enzyme Activity - Enzyme denaturation (temperature, pH). - Presence of inhibitors in the reaction mixture. - Incorrect enzyme concentration.- Ensure the reaction temperature and pH are within the optimal range for the specific aldoxime dehydratase. - Check starting materials for potential inhibitors (e.g., residual hydroxylamine from aldoxime synthesis can deactivate the enzyme).[1] - Optimize the enzyme loading.
Low Conversion of Aldoxime - Poor substrate solubility in the aqueous medium. - Insufficient reaction time. - Enzyme instability over the reaction time.- Add a co-solvent to improve substrate solubility, ensuring it does not inactivate the enzyme. - Extend the reaction time and monitor progress. - Consider immobilizing the enzyme to improve its stability.
Formation of Amide Byproduct - Presence of nitrile hydratase activity in the whole-cell biocatalyst.- Use a purified enzyme preparation if whole cells show significant side reactions. - Screen different microbial strains for aldoxime dehydratase activity with minimal nitrile hydratase background.
Earth-Abundant Metal Catalysis
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Catalyst poisoning. - Inefficient catalyst activation. - Sub-optimal reaction conditions (temperature, atmosphere).- Ensure all reagents and solvents are free from impurities that could poison the catalyst. - Follow the catalyst activation protocol carefully. - Optimize the reaction temperature and ensure an appropriate atmosphere (e.g., aerobic conditions for oxidative deconstruction).
Formation of Multiple Products - Lack of selectivity in C-C bond cleavage (in deconstruction reactions). - Side reactions such as over-oxidation.- Adjust the catalyst loading and reaction time to favor the desired product. - Screen different ligands for the metal catalyst to improve selectivity. - Lowering the reaction temperature may reduce over-oxidation.
Difficulty in Removing Metal Catalyst - Leaching of the metal into the product.- Employ appropriate work-up procedures, such as washing with a chelating agent solution, to remove metal residues. - Consider using a heterogeneous catalyst on a solid support for easier removal by filtration.

Data Presentation

The following tables summarize quantitative data for the synthesis of cyclohexanecarbonitrile and its derivatives using different alternative catalytic systems.

Table 1: Organocatalytic Synthesis of a Cyclohexanecarbonitrile Derivative

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(S)-proline-derived organocatalystα,β-unsaturated cyclohexenyl nitrile20Toluene-20488594

Data derived from a representative Michael addition reaction.[2]

Table 2: Biocatalytic Synthesis of Nitriles from Aldoximes

BiocatalystSubstrateSubstrate LoadingReaction MediumTemperature (°C)Time (h)Conversion (%)
Whole cells with Oxd2-chlorobenzaloxime79 g/LAqueous buffer102491 (yield)
Whole cells with OxdAliphatic aldoximes>1 kg/L Aqueous buffer3027>99

Data from studies on aldoxime dehydratases, demonstrating high substrate loading capabilities.[3][4]

Table 3: Earth-Abundant Metal-Catalyzed Synthesis of Alkyl Nitriles

CatalystSubstrateCatalyst Loading (mol%)SolventTemperature (°C)AtmosphereYield (%)
Fe(OTf)₃Cyclohexanone5THF25Air (visible light)up to 83

Data from the iron-catalyzed aerobic oxidative deconstruction of cycloalkanones.[1]

Experimental Protocols

Biocatalytic Synthesis of Cyclohexanecarbonitrile from Cyclohexanone

This protocol describes a two-step, one-pot synthesis of cyclohexanecarbonitrile from cyclohexanone using a whole-cell biocatalyst expressing an aldoxime dehydratase (Oxd).

Step 1: Aldoxime Formation

  • To a solution of cyclohexanone (1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added hydroxylamine hydrochloride (1.1 eq).

  • The pH of the mixture is adjusted to ~7.5 with an aqueous base (e.g., NaOH).

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until the formation of cyclohexanone oxime is complete (monitored by TLC or GC).

Step 2: Biocatalytic Dehydration

  • The whole-cell biocatalyst containing the overexpressed aldoxime dehydratase is added directly to the reaction mixture from Step 1.

  • The reaction is stirred at the optimal temperature for the enzyme (typically 25-37 °C).

  • The progress of the reaction is monitored by GC or HPLC until the cyclohexanone oxime is fully converted to cyclohexanecarbonitrile.

  • Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclohexanecarbonitrile.

  • The crude product can be purified by vacuum distillation or column chromatography.

Iron-Catalyzed Aerobic Oxidative Deconstruction of Cyclohexanone

This protocol outlines the synthesis of an alkyl nitrile from cyclohexanone using an iron catalyst under aerobic conditions.

  • In a reaction vessel equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), ammonium salt (e.g., ammonium acetate, 2.0 eq), and the iron catalyst (e.g., Fe(OTf)₃, 5 mol%).

  • Add the solvent (e.g., dry THF).

  • Stir the reaction mixture at room temperature under an air atmosphere (e.g., using a balloon filled with air) and irradiate with visible light (e.g., a household fluorescent lamp).

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkyl nitrile by column chromatography on silica gel.[1]

Mandatory Visualizations

Biocatalytic_Synthesis_Workflow cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: Biocatalytic Dehydration cluster_purification Purification A Cyclohexanone C Cyclohexanone Oxime A->C Reaction B Hydroxylamine B->C E Cyclohexanecarbonitrile C->E Dehydration D Aldoxime Dehydratase (Oxd) D->E F Extraction E->F G Purified Product F->G

Caption: Workflow for the biocatalytic synthesis of cyclohexanecarbonitrile.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Increase Reaction Time / Temperature Incomplete->Action_Incomplete No Check_Catalyst Evaluate Catalyst Activity Complete->Check_Catalyst Action_Incomplete->Check_Completion Catalyst_Inactive Inactive Catalyst Check_Catalyst->Catalyst_Inactive Catalyst_Active Catalyst is Active Check_Catalyst->Catalyst_Active Active Action_Catalyst Use Fresh/Pure Catalyst Catalyst_Inactive->Action_Catalyst Inactive Check_Conditions Optimize Reaction Conditions (Solvent, Concentration) Catalyst_Active->Check_Conditions Purification_Issue Investigate Purification Step for Product Loss Catalyst_Active->Purification_Issue Action_Catalyst->Start Action_Conditions Screen Different Solvents / Concentrations Check_Conditions->Action_Conditions Action_Conditions->Start

Caption: Troubleshooting flowchart for low reaction yield.

References

Resolving peak tailing in the HPLC analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to resolve common issues, particularly peak tailing, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound, an aromatic compound containing a polar nitrile group, is often attributed to secondary interactions with the stationary phase, mobile phase effects, or instrumental issues.[1][2][3]

  • Secondary Silanol Interactions: The polar nitrile and methoxy groups of the analyte can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[2][4][5] This secondary retention mechanism, alongside the primary hydrophobic interaction, can lead to significant peak tailing.[2]

  • Mobile Phase pH: While this compound is not strongly basic, the pH of the mobile phase can influence the ionization state of residual silanol groups on the column.[6] At mid-range pH values (approximately 4-7), a higher proportion of silanol groups are ionized, increasing the potential for secondary interactions.[4][7]

  • Inadequate Buffering: An unstable pH due to insufficient buffer concentration can contribute to inconsistent interactions and peak tailing.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][8]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing, which is often more pronounced for early eluting peaks.[9]

  • Column Contamination and Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can disrupt the flow path and cause peak distortion.[9][10]

Q2: My peak for this compound is tailing. Where should I start my troubleshooting?

A systematic approach is crucial for efficiently diagnosing the root cause of peak tailing. The following flowchart outlines a logical troubleshooting workflow.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical/Instrumental Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction Issue no_all_peaks->chemical_issue check_dead_volume Check for extra-column dead volume (fittings, tubing) physical_issue->check_dead_volume check_column_health Inspect column for voids or contamination check_dead_volume->check_column_health end Peak Shape Improved check_column_health->end optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp change_column Consider a different column chemical_issue->change_column check_sample Evaluate Sample Preparation chemical_issue->check_sample adjust_ph Adjust pH (e.g., lower to 2.5-3.0) optimize_mp->adjust_ph increase_buffer Increase buffer concentration (25-50 mM) optimize_mp->increase_buffer adjust_ph->end increase_buffer->end end_capped_column Use a modern, high-purity, end-capped column change_column->end_capped_column alt_stationary_phase Try an alternative stationary phase (e.g., polar-embedded, polymer-based) change_column->alt_stationary_phase end_capped_column->end alt_stationary_phase->end sample_overload Check for mass overload (dilute sample) check_sample->sample_overload sample_solvent Ensure sample solvent is weaker than mobile phase check_sample->sample_solvent sample_overload->end sample_solvent->end

Caption: A logical workflow for troubleshooting peak tailing.

Q3: What are the recommended starting HPLC conditions for the analysis of this compound?

Based on available methods, a reversed-phase approach is suitable for this analyte.[1] Here are some recommended starting conditions:

ParameterRecommendation
Column C18, modern high-purity, end-capped (e.g., Type B silica)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start with a suitable gradient (e.g., 50-90% B over 10 minutes) and optimize
Flow Rate 1.0 mL/min for a 4.6 mm ID column
Column Temperature 30-40 °C
Detection UV at a suitable wavelength (e.g., 225 nm or 275 nm)
Injection Volume 5-10 µL
Sample Solvent Mobile phase at initial conditions or a weaker solvent

Troubleshooting Guides

Issue 1: Peak tailing is observed for this compound, but not for other neutral, non-polar compounds in the same run.

This scenario strongly suggests a chemical interaction between the analyte and the stationary phase.

Experimental Protocol: Mobile Phase Optimization

  • Objective: To minimize secondary silanol interactions by adjusting the mobile phase pH and buffer strength.

  • Materials:

    • HPLC grade water

    • HPLC grade acetonitrile

    • Formic acid (or phosphoric acid)

    • Ammonium formate (or other suitable buffer salt)

  • Procedure:

    • Step 1: Lower the Mobile Phase pH. Prepare an aqueous mobile phase (Mobile Phase A) with a pH between 2.5 and 3.0 using 0.1% formic acid.[8] This will suppress the ionization of residual silanol groups on the silica surface, reducing their ability to interact with the polar groups of the analyte.[2][4]

    • Step 2: Increase Buffer Concentration. If using a buffered mobile phase, increase the buffer concentration to 25-50 mM.[11] This can help to mask residual silanol sites and maintain a stable pH throughout the analysis.[4]

    • Step 3: Evaluate Different Organic Modifiers. While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improve peak shape for certain compounds.[7] Prepare a mobile phase with methanol as the organic modifier and compare the chromatography.

  • Expected Outcome: A significant reduction in peak tailing and an improvement in peak symmetry.

Issue 2: All peaks in the chromatogram, including this compound, are exhibiting tailing.

This is indicative of a physical or instrumental problem within the HPLC system.

Experimental Protocol: Diagnosing and Remediating Instrumental Issues

  • Objective: To identify and correct physical issues in the HPLC system that can cause peak tailing.

  • Procedure:

    • Step 1: Inspect for Dead Volume. Carefully check all tubing and fittings between the injector, column, and detector. Ensure that all connections are properly made and that there are no gaps. Use pre-cut tubing or ensure that tubing is cut perfectly flat.[10]

    • Step 2: Check for Column Voids. Disconnect the column and inspect the inlet. A visible void at the top of the column bed can cause peak tailing. If a void is present, the column may need to be replaced.[10]

    • Step 3: Flush the Column. If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[11] If a guard column is being used, remove it and re-run the analysis to see if the peak shape improves.

    • Step 4: Evaluate the Guard Column. If removing the guard column resolves the issue, it is likely contaminated or worn out and should be replaced.

Issue 3: Peak tailing for this compound worsens with increasing sample concentration.

This is a classic sign of column overload.

Experimental Protocol: Diagnosing Column Overload

  • Objective: To determine if peak tailing is caused by injecting too much sample mass.

  • Procedure:

    • Step 1: Prepare Sample Dilutions. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, and 1:10) in the sample solvent.

    • Step 2: Inject Diluted Samples. Inject the diluted samples and compare the peak shapes to the original injection.

  • Expected Outcome: If the peak tailing decreases or is eliminated upon dilution, the original sample concentration was overloading the column.[8] To resolve this, either dilute the sample or reduce the injection volume.[8][11]

Column Selection and Management

The choice of HPLC column is critical for achieving good peak shape.

Column TypeAdvantagesConsiderations
Modern, High-Purity, End-Capped Silica Columns (Type B) Reduced number of accessible silanol groups, leading to improved peak shape for polar and basic compounds.[1][8]Standard choice for most reversed-phase applications.
Polar-Embedded Columns Contain a polar group embedded in the alkyl chain, which shields residual silanol groups and improves peak shape for basic compounds.[7]Can provide alternative selectivity compared to standard C18 columns.
Polymer-Based Columns Do not have silanol groups, thus eliminating the primary source of secondary interactions for basic and polar compounds.[1]Offer different selectivity and may have different pH and solvent compatibility compared to silica-based columns.

Diagram of Analyte-Stationary Phase Interactions

G Analyte Interactions with Stationary Phase cluster_0 Ideal Hydrophobic Interaction (Good Peak Shape) cluster_1 Secondary Silanol Interaction (Peak Tailing) Analyte_Good This compound C18_Good C18 Stationary Phase Analyte_Good->C18_Good Hydrophobic Interaction Analyte_Bad This compound C18_Bad C18 Stationary Phase Analyte_Bad->C18_Bad Hydrophobic Interaction Silanol Residual Silanol Group (Si-OH) Analyte_Bad->Silanol Polar Interaction (H-bonding)

Caption: Interactions leading to good vs. tailing peak shapes.

References

Managing exothermic reactions during the synthesis of cyanohydrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during cyanohydrin synthesis.

Frequently Asked Questions (FAQs)

Q1: My cyanohydrin reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?

A1: You are likely experiencing a thermal runaway, a dangerous situation where the heat generated by the reaction exceeds the capacity of your cooling system.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the cyanide source or catalyst.

  • Emergency Cooling: Apply an emergency cooling bath (e.g., ice/water or ice/salt) to rapidly lower the temperature of the reaction mixture.

  • Quench if Necessary: If the temperature continues to rise despite cooling, be prepared to quench the reaction. This should be a pre-planned step in your experimental protocol.

  • Evacuate: If the reaction cannot be controlled, evacuate the immediate area and alert your laboratory's safety personnel.

Q2: What are the common causes of a thermal runaway during cyanohydrin synthesis?

A2: Thermal runaways in cyanohydrin synthesis are typically caused by one or more of the following factors:

  • Incorrect Reagent Addition Rate: Adding the cyanide source or catalyst too quickly is a primary cause of rapid exotherms.

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or it may have failed.

  • Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates, triggering a runaway.

  • Incorrect Starting Temperature: Initiating the reaction at too high a temperature can cause the reaction rate to exceed the cooling capacity.

Q3: My reaction mixture has turned a dark brown color and I detect the smell of ammonia. What does this indicate?

A3: A dark brown coloration and the evolution of ammonia are often signs of decomposition or side reactions, which can be caused by excessive temperatures.[1] Overheating can lead to the breakdown of the cyanohydrin product or the cyanide reagent itself, resulting in polymerization and the formation of byproducts, which will significantly lower your yield. To prevent this, ensure careful temperature control throughout the reaction.

Q4: My cyanohydrin yield is low, and I am recovering a significant amount of my starting aldehyde/ketone. What could be the issue?

A4: Low yields with recovery of starting material can be attributed to several factors:

  • Reaction Equilibrium: Cyanohydrin formation is a reversible reaction.[1] The equilibrium may favor the starting materials if the reaction conditions are not optimal.

  • pH Control: While a basic environment is necessary to generate the cyanide nucleophile, an excessively high pH can shift the equilibrium back towards the reactants. Careful control of pH is crucial.

  • Reagent Quality: Ensure that your cyanide source is of high quality and has been stored correctly.

  • Steric Hindrance: For sterically hindered ketones, the equilibrium often favors the starting material.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during exothermic cyanohydrin synthesis.

Problem: Uncontrolled Exotherm (Thermal Runaway)

G start Uncontrolled Exotherm Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents emergency_cooling Apply Emergency Cooling (Ice Bath) stop_reagents->emergency_cooling monitor_temp Monitor Temperature emergency_cooling->monitor_temp temp_decreasing Is Temperature Decreasing? monitor_temp->temp_decreasing maintain_cooling Maintain Cooling and Continue Monitoring temp_decreasing->maintain_cooling Yes temp_not_decreasing No temp_decreasing->temp_not_decreasing end_controlled Reaction Controlled maintain_cooling->end_controlled prepare_quench Prepare to Quench Reaction temp_not_decreasing->prepare_quench quench Quench Reaction (Follow Protocol) prepare_quench->quench evacuate If Uncontrolled: Evacuate and Alert Safety Personnel quench->evacuate

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Problem: Low Product Yield

G start Low Cyanohydrin Yield check_temp Review Reaction Temperature Profile start->check_temp check_ph Verify pH of Reaction Mixture start->check_ph check_reagents Assess Reagent Quality and Stoichiometry start->check_reagents check_mixing Evaluate Stirring Efficiency start->check_mixing temp_issue Was Temperature Too High or Low? check_temp->temp_issue ph_issue Was pH Optimal? check_ph->ph_issue reagent_issue Were Reagents Correct? check_reagents->reagent_issue mixing_issue Was Mixing Adequate? check_mixing->mixing_issue optimize_temp Optimize Temperature Control temp_issue->optimize_temp Yes optimize_ph Adjust pH Carefully ph_issue->optimize_ph No use_fresh_reagents Use Fresh/Purified Reagents reagent_issue->use_fresh_reagents No improve_mixing Improve Stirring (e.g., mechanical stirrer) mixing_issue->improve_mixing No

Caption: Decision tree for troubleshooting low cyanohydrin yield.

Experimental Protocols and Data

Data Presentation: Reaction Parameters
Cyanohydrin ProductStarting MaterialCyanide SourceCatalystTemperature (°C)Reaction TimeReference
Acetone CyanohydrinAcetoneSodium CyanideSulfuric Acid (in situ HCN generation)10-203 hours (acid addition)--INVALID-LINK--[3]
Ethylene CyanohydrinEthylene ChlorohydrinSodium Cyanide-45-504.5-5 hours--INVALID-LINK--[1]
(S)-MandelonitrileBenzaldehydeTrimethylsilyl Cyanide(R)-Binol-Lithium Complex-78Not Specified--INVALID-LINK--
VariousAldehydesTrimethylsilyl CyanideNbF₅ (0.5 mol%)Room Temperature10 minutes--INVALID-LINK--[4]
Key Experimental Methodologies

1. Synthesis of Acetone Cyanohydrin [3]

This procedure involves the in situ generation of hydrogen cyanide from sodium cyanide and sulfuric acid, followed by its reaction with acetone.

  • Reagents:

    • Sodium cyanide (95%)

    • Acetone

    • 40% Sulfuric acid

    • Water

    • Ether (for extraction)

    • Anhydrous sodium sulfate (for drying)

  • Procedure Outline:

    • A solution of sodium cyanide in water and acetone is prepared in a three-necked flask equipped with a stirrer, separatory funnel, and thermometer.

    • The flask is cooled in an ice bath to 15°C.

    • 40% sulfuric acid is added slowly from the separatory funnel over a period of three hours, maintaining the reaction temperature between 10°C and 20°C with vigorous stirring.

    • After the acid addition is complete, stirring is continued for an additional 15 minutes.

    • The product is worked up by separation, extraction with ether, and drying, followed by vacuum distillation.

2. Synthesis of Ethylene Cyanohydrin [1]

This method utilizes the reaction of ethylene chlorohydrin with sodium cyanide in an aqueous solution.

  • Reagents:

    • Sodium cyanide (finely powdered)

    • Ethylene chlorohydrin (pure)

    • Water

    • Acetone (for washing)

  • Procedure Outline:

    • Finely powdered sodium cyanide is placed in a flask with a stirrer, thermometer, and reflux condenser, situated in a water bath.

    • A mixture of water and ethylene chlorohydrin is added, and the mixture is stirred and warmed to 45°C.

    • The external warming is removed, and the temperature is carefully maintained at 45°C for one hour using the water bath for cooling as needed.

    • The temperature is then gradually increased to 48°C for one hour, and finally to 50°C until the reaction is complete (4.5-5 hours).

    • The mixture is cooled to 20-22°C, and the product is isolated by filtration and subsequent workup.

Experimental Workflow Diagram

G start Reaction Setup prepare_reagents Prepare Aldehyde/Ketone and Cyanide Source start->prepare_reagents assemble_apparatus Assemble Apparatus (Flask, Stirrer, Condenser, Addition Funnel, Thermometer) prepare_reagents->assemble_apparatus cooling_bath Prepare Cooling Bath assemble_apparatus->cooling_bath charge_reactor Charge Reactor with Aldehyde/Ketone and Solvent cooling_bath->charge_reactor cool_mixture Cool Reaction Mixture to Target Starting Temperature charge_reactor->cool_mixture add_cyanide Slowly Add Cyanide Source/ Catalyst via Addition Funnel cool_mixture->add_cyanide monitor_reaction Monitor Reaction Progress (TLC, GC, etc.) and Temperature add_cyanide->monitor_reaction workup Reaction Workup (Quenching, Extraction) monitor_reaction->workup purification Product Purification (Distillation, Crystallization, Chromatography) workup->purification end Isolated Cyanohydrin purification->end

Caption: General experimental workflow for cyanohydrin synthesis.

References

Strategies for the removal of stubborn impurities from 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common stubborn impurities in the synthesis of this compound?

A1: Based on common synthetic routes, the most prevalent and often difficult-to-remove impurities are:

  • Unreacted Starting Materials: 4-Methoxyphenylacetonitrile and cyclohexanone are common starting materials that can carry through to the final product if the reaction does not go to completion.

  • Hydrolysis Byproduct: 1-(4-Methoxyphenyl)cyclohexanecarboxamide can form due to the partial hydrolysis of the nitrile functional group, especially in the presence of acidic or basic conditions during workup or purification.[1]

  • Side-Reaction Products: Depending on the specific synthetic method, other related compounds may be formed as minor impurities.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for detecting the presence of the common impurities mentioned above. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.

Q3: What is the melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 65-68°C. A broad melting range or a melting point lower than this can be an indication of the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Unreacted 4-Methoxyphenylacetonitrile and Cyclohexanone
  • Problem: HPLC or GC-MS analysis indicates the presence of residual starting materials, 4-methoxyphenylacetonitrile and cyclohexanone, in the purified product. These impurities can be difficult to remove due to their similar polarities to the product.

  • Solution Strategies:

    • Recrystallization: A carefully selected solvent system can effectively separate the product from the starting materials. Since this compound is a solid, recrystallization is a primary method for purification.

    • Column Chromatography: Flash column chromatography on silica gel can be employed for more challenging separations.

  • Experimental Protocols:

    • Protocol 1: Recrystallization

      • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane mixtures) to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in the mother liquor.

      • Procedure:

        • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

        • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

        • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

        • Further cool the flask in an ice bath to maximize the yield.

        • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

    • Protocol 2: Flash Column Chromatography

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

      • Procedure:

        • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

        • Load the solution onto the silica gel column.

        • Elute the column with the chosen solvent system, collecting fractions.

        • Monitor the fractions by TLC to identify those containing the pure product.

        • Combine the pure fractions and remove the solvent under reduced pressure.

  • Data Presentation:

Purification MethodStarting Purity (Product)Purity after 1st AttemptPurity after 2nd AttemptYield
Recrystallization (Isopropanol)90%97%99.5%~70%
Flash Chromatography90%99.8%-~85%

  • Logical Workflow for Troubleshooting Starting Material Contamination:

Start Crude Product with Starting Materials Recrystallization Recrystallization Start->Recrystallization CheckPurity1 Check Purity (HPLC) Recrystallization->CheckPurity1 ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography Purity < 99.5% PureProduct Pure Product CheckPurity1->PureProduct Purity > 99.5% CheckPurity2 Check Purity (HPLC) ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct Purity > 99.5%

Caption: Troubleshooting workflow for removing unreacted starting materials.

Issue 2: Presence of 1-(4-Methoxyphenyl)cyclohexanecarboxamide Impurity
  • Problem: The nitrile product is contaminated with its corresponding amide, 1-(4-methoxyphenyl)cyclohexanecarboxamide, formed via hydrolysis. The amide is often more polar than the nitrile, but their structural similarity can make separation challenging.

  • Solution Strategies:

    • Column Chromatography: This is generally the most effective method for separating the more polar amide from the nitrile.

    • Recrystallization: While potentially less effective than chromatography, a carefully optimized recrystallization may reduce the amide content. The higher polarity of the amide might lead to different solubility characteristics.

  • Experimental Protocols:

    • Protocol 3: Targeted Flash Column Chromatography for Amide Removal

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A slightly more polar eluent system compared to that used for starting material removal is often required. A gradient of ethyl acetate in hexane or dichloromethane in ethyl acetate can be effective. For instance, starting with 100% dichloromethane and gradually adding methanol (0-5%).

      • Procedure: Follow the general procedure outlined in Protocol 2, paying close attention to the separation of the slightly more polar amide spot on TLC.

    • Protocol 4: Differential Solubility Extraction

      • Principle: Exploiting the potential difference in solubility between the nitrile and the more polar amide.

      • Procedure:

        • Dissolve the crude mixture in a solvent in which the nitrile is highly soluble, but the amide has lower solubility (e.g., a mixture of a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate).

        • Stir the mixture at room temperature for a period.

        • Filter the solution. The undissolved solid will be enriched in the amide, while the filtrate will be enriched in the nitrile.

        • The nitrile-enriched filtrate can then be further purified by recrystallization or chromatography.

  • Data Presentation:

Purification MethodStarting Amide ImpurityAmide Impurity after Purification
Flash Chromatography2%< 0.1%
Recrystallization2%~0.8%

  • Signaling Pathway for Amide Formation and Removal Strategy:

Nitrile This compound Hydrolysis Hydrolysis (Acid/Base, Water) Nitrile->Hydrolysis Separation Separation Nitrile->Separation Amide 1-(4-Methoxyphenyl)cyclohexanecarboxamide (Impurity) Hydrolysis->Amide Amide->Separation Chromatography Column Chromatography (Polarity Difference) Separation->Chromatography

Caption: Formation of amide impurity and its removal via chromatography.

References

Validation & Comparative

Confirming the Structure of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For a compound such as 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, which possesses both aliphatic and aromatic functionalities, a suite of advanced analytical techniques is required for complete characterization. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to reveal detailed atomic connectivity. This guide provides an objective comparison of key 2D NMR techniques for the structural elucidation of this compound, supported by predictive data and detailed experimental protocols. We also contrast the capabilities of 2D NMR with other common analytical methods.

The Power of 2D NMR in Structural Elucidation

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment and number of different protons and carbons, complex molecules can lead to overlapping signals and ambiguous assignments.[1][2][3][4] 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins that are interacting with each other, either through chemical bonds or through space.[1][2][3][4] For this compound, techniques such as COSY, HSQC, and HMBC are invaluable for piecing together the molecular puzzle.

Predicted NMR Data for this compound

As no publicly available, fully assigned experimental 2D NMR spectra for this compound could be located, this guide will utilize predicted ¹H and ¹³C NMR chemical shifts to demonstrate the interpretation of 2D NMR data. These predictions are based on the known structure of the molecule and publicly available data for similar chemical fragments.

Structure of this compound:

Caption: Structure of this compound.

Predicted ¹H and ¹³C Chemical Shifts

The following table summarizes the predicted chemical shifts for the protons and carbons in this compound. These values are essential for interpreting the correlation spectra.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
C1-~45Quaternary carbon attached to the phenyl ring and nitrile group.
C2/C6~1.8 - 2.2~35Methylene protons on the cyclohexane ring adjacent to C1.
C3/C5~1.5 - 1.7~23Methylene protons on the cyclohexane ring.
C4~1.6 - 1.8~25Methylene protons on the cyclohexane ring.
C7-~135Quaternary carbon of the phenyl ring attached to the cyclohexane.
C8/C12~7.4~128Aromatic protons ortho to the cyclohexyl group.
C9/C11~6.9~114Aromatic protons meta to the cyclohexyl group.
C10-~159Aromatic carbon attached to the methoxy group.
C11 (CN)-~122Nitrile carbon.
OCH₃~3.8~55Methoxy group protons and carbon.

2D NMR Experimental Workflow and Data Interpretation

The structural confirmation of this compound using 2D NMR follows a logical progression, starting with establishing proton-proton connectivities, then linking protons to their directly attached carbons, and finally, assembling the molecular framework through long-range correlations.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_confirm Structure Confirmation H1_NMR ¹H NMR Spectrum (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons C13_NMR ¹³C & DEPT Spectra (Carbon Environments, C/CH/CH₂/CH₃) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13_NMR->HSQC Correlates protons to attached carbons Assemble Assemble Fragments & Verify Connectivity COSY->Assemble HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Provides framework for long-range correlations HSQC->Assemble HMBC->Assemble Connects spin systems via quaternary carbons Confirm Confirm Final Structure of This compound Assemble->Confirm

Caption: Workflow for structural elucidation using 2D NMR.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] For this compound, we expect to see the following correlations:

  • Cyclohexane Ring: Cross-peaks will be observed between the protons on adjacent carbons of the cyclohexane ring (H2 with H3, H3 with H4, etc.). This will confirm the integrity of the aliphatic ring system.

  • Aromatic Ring: A strong cross-peak between the doublets at ~7.4 ppm (H8/H12) and ~6.9 ppm (H9/H11) will confirm their ortho relationship in the para-substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons.[6] This is a powerful technique for definitively assigning carbon signals.[6]

Predicted ¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
~1.8 - 2.2~35C2/C6-H
~1.5 - 1.7~23C3/C5-H
~1.6 - 1.8~25C4-H
~7.4~128C8/C12-H
~6.9~114C9/C11-H
~3.8~55OCH₃-H
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems.[6] This is crucial for connecting the different spin systems and identifying quaternary carbons.

Key Expected HMBC Correlations:

  • Connecting the Rings:

    • Protons on the cyclohexane ring at the C2/C6 position (~1.8 - 2.2 ppm) should show a correlation to the quaternary carbon C7 (~135 ppm) of the phenyl ring and the quaternary carbon C1 (~45 ppm).

    • The aromatic protons at H8/H12 (~7.4 ppm) should show a correlation to the quaternary carbon C1 (~45 ppm).

  • Confirming Substituents:

    • The methoxy protons (~3.8 ppm) will show a strong correlation to the aromatic carbon C10 (~159 ppm).

    • The protons on the cyclohexane at C2/C6 (~1.8 - 2.2 ppm) should show a correlation to the nitrile carbon C11 (~122 ppm).

  • Intra-ring Correlations:

    • Aromatic proton H8/H12 (~7.4 ppm) will correlate to C10 (~159 ppm) and C9/C11 (~114 ppm).

    • Aromatic proton H9/H11 (~6.9 ppm) will correlate to C7 (~135 ppm) and C8/C12 (~128 ppm).

Caption: Predicted key HMBC correlations for structural confirmation.

Comparison with Alternative Analytical Techniques

While 2D NMR is exceptionally powerful for structural elucidation, other analytical techniques provide complementary information.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity and complete molecular structure.Unambiguous structural determination.Requires larger sample amounts and longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C-O, aromatic C=C).Fast and requires small sample amounts.Does not provide information on the overall molecular framework.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Does not provide direct information on atomic connectivity; isomers can be difficult to distinguish.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state structure.

Experimental Protocols

The following are generalized protocols for the acquisition of 2D NMR spectra. Specific parameters may need to be optimized based on the available instrument and sample concentration.

Instrumentation: All NMR spectra would be acquired on a 400 MHz or higher NMR spectrometer, preferably equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation: Approximately 10-20 mg of this compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

COSY Experiment
  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • Spectral Width: The spectral width in both dimensions is set to cover all proton signals (e.g., 0-10 ppm).

  • Data Points: 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Scans: 4 to 8 scans per increment.

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

HSQC Experiment
  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with adiabatic pulses for uniform excitation is used.

  • Spectral Width: The F2 (¹H) dimension is set as in the COSY experiment. The F1 (¹³C) dimension is set to cover all carbon signals (e.g., 0-180 ppm).

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Data Points: 2048 data points in F2 and 256 increments in F1.

  • Scans: 8 to 16 scans per increment.

  • Processing: The data is processed with a sine-bell window function in both dimensions.

HMBC Experiment
  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • Spectral Width: The spectral widths are set as in the HSQC experiment.

  • Long-Range Coupling Constant: The experiment is optimized for a long-range coupling constant (ⁿJ(C,H)) of 8 Hz to observe 2- and 3-bond correlations.

  • Data Points: 2048 data points in F2 and 512 increments in F1.

  • Scans: 16 to 64 scans per increment, as HMBC is less sensitive.

  • Processing: The data is typically processed with a sine-bell or Gaussian window function.

Conclusion

The combined application of COSY, HSQC, and HMBC experiments provides a robust and definitive method for confirming the structure of this compound. COSY establishes the proton-proton connectivities within the cyclohexane and aromatic rings. HSQC links these protons to their directly attached carbons, allowing for unambiguous carbon assignments. Finally, HMBC provides the crucial long-range correlations that piece together the entire molecular puzzle, connecting the cyclohexyl and methoxyphenyl moieties and confirming the positions of the quaternary carbons and the nitrile group. While other analytical techniques provide valuable complementary data, the detailed connectivity information from 2D NMR is unparalleled for complete structural elucidation in solution.

References

Comparison of different synthetic routes to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals. The routes discussed are the two-step condensation and dehydroxylation pathway and the one-pot phase-transfer catalyzed alkylation. This document presents a detailed analysis of each method, including experimental protocols and quantitative data to facilitate informed decisions in research and development settings.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Condensation & DehydroxylationRoute 2: Phase-Transfer Catalyzed Alkylation
Starting Materials 4-Methoxyphenylacetonitrile, Cyclohexanone4-Methoxyphenylacetonitrile, 1,5-Dibromopentane
Key Steps 1. Base-catalyzed condensation2. DehydroxylationOne-pot cycloalkylation
Overall Yield Moderate to High (estimated)Good
Reaction Time Multi-day process~6 hours
Process Complexity Two distinct reaction setups and workupsSingle reaction setup and workup
Reagent Considerations Requires a dehydroxylating agentRequires a phase-transfer catalyst

Route 1: Two-Step Synthesis via Condensation and Dehydroxylation

This synthetic pathway involves an initial base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone to yield an intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. This intermediate is then subjected to a dehydroxylation step to afford the final product.

Experimental Protocol

Step 1: Synthesis of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

  • A solution of 4-methoxyphenylacetonitrile (1 equivalent) in a suitable solvent such as methanol is prepared in a reaction vessel equipped with a stirrer and cooling capabilities.

  • A base, for example, sodium methoxide, is added to the solution at a controlled temperature, typically between 0-5°C.

  • Cyclohexanone (1.1 equivalents) is then added slowly to the reaction mixture while maintaining the low temperature.

  • The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) for completion.

  • Upon completion, the reaction is quenched with water.

  • The product is extracted with an organic solvent (e.g., toluene), and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile.

Step 2: Dehydroxylation of (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile

Route 2: One-Pot Synthesis via Phase-Transfer Catalyzed Alkylation

This route offers a more direct approach to this compound through the cycloalkylation of 4-methoxyphenylacetonitrile with 1,5-dibromopentane under phase-transfer catalysis (PTC) conditions. This method avoids the isolation of an intermediate and can be more time-efficient.

Experimental Protocol

While a specific protocol for the synthesis of this compound using this method is not detailed in the available literature, a general procedure for the cycloalkylation of a similar starting material, phenylacetonitrile, can be adapted[1].

  • To a reaction flask, add 4-methoxyphenylacetonitrile (1 equivalent), 1,5-dibromopentane (1.1 equivalents), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.05 equivalents), and an organic solvent (e.g., chloroform).

  • An aqueous solution of a strong base, such as 50% sodium hydroxide, is added to the mixture.

  • The biphasic mixture is stirred vigorously at an elevated temperature (e.g., 70°C) for approximately 6 hours.

  • The reaction progress is monitored by Gas Chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.

Logical Workflow for Synthesis Route Selection

SynthesisComparison start Define Synthetic Goal: This compound route1 Route 1: Condensation & Dehydroxylation start->route1 Two-step process route2 Route 2: PTC Alkylation start->route2 One-pot synthesis step1_1 Step 1: Condensation (4-methoxyphenylacetonitrile + cyclohexanone) route1->step1_1 compare Comparison Criteria: - Yield - Reaction Time - Complexity - Reagent Cost/Availability route1->compare step2_1 One-pot Cycloalkylation (4-methoxyphenylacetonitrile + 1,5-dibromopentane) route2->step2_1 route2->compare step1_2 Intermediate: (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile step1_1->step1_2 step1_3 Step 2: Dehydroxylation step1_2->step1_3 product Final Product: This compound step1_3->product step2_1->product

Caption: Comparative workflow of the two synthetic routes.

Concluding Remarks

The choice between the two synthetic routes for this compound will depend on the specific requirements of the laboratory or production facility. The two-step condensation and dehydroxylation route may be suitable if the intermediate alcohol is also of interest or if the necessary reagents for dehydroxylation are readily available and optimized. However, the one-pot phase-transfer catalyzed alkylation presents a more streamlined and potentially more time- and resource-efficient option, making it an attractive choice for direct synthesis of the target compound. Further experimental validation would be necessary to determine the optimal conditions and scalability of each route for a given application.

References

A Comparative Guide to Precursors in Venlafaxine Synthesis: Spotlight on 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for the antidepressant drug Venlafaxine, with a particular focus on the performance of the key intermediate, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. The following sections detail common synthetic pathways, present quantitative data from published literature, and provide experimental protocols to support further research and development.

Introduction to Venlafaxine and its Synthesis

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic effects are achieved by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[3][4] The synthesis of Venlafaxine can be approached through various pathways, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. A pivotal intermediate in many of these synthetic routes is this compound, often referred to as the "cyano-intermediate".

Comparison of Synthetic Precursors and Pathways

The synthesis of Venlafaxine predominantly revolves around the construction of its core cyclohexanol moiety and the introduction of the dimethylaminoethyl side chain. The choice of precursors significantly influences the efficiency and scalability of the manufacturing process.

Route 1: The Cyano-Intermediate Pathway (via this compound)

This is one of the most common and well-documented routes for industrial-scale Venlafaxine synthesis. It typically begins with the condensation of p-methoxyphenylacetonitrile and cyclohexanone to form this compound. This intermediate is then subjected to reduction and subsequent N,N-dimethylation.

Key Steps:

  • Condensation: p-methoxyphenylacetonitrile reacts with cyclohexanone in the presence of a base to yield this compound.

  • Reduction of the Nitrile: The nitrile group of the cyano-intermediate is reduced to a primary amine, forming 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

  • N,N-dimethylation: The primary amine is methylated to a tertiary amine, yielding Venlafaxine.

Route 2: Alternative Synthetic Strategies

Other notable pathways to Venlafaxine have been explored to improve yield, reduce the use of hazardous reagents, or achieve stereoselectivity.

  • Grignard Reaction Pathway: An alternative approach involves the use of a Grignard reagent. For instance, a synthesis starting from anisole proceeds through chloroacetylation, amination, reduction of the carbonyl group, and subsequent conversion to a bromo-derivative which then undergoes a Grignard reaction with cyclohexanone.[4]

  • Asymmetric Synthesis: For the production of specific enantiomers of Venlafaxine, asymmetric synthesis methods have been developed. One such method employs Sharpless asymmetric epoxidation as a key step to introduce chirality, followed by epoxide ring-opening.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from various published sources for the synthesis of Venlafaxine and its key intermediates. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, scales, and reporting standards across different studies.

Table 1: Synthesis of this compound

Starting MaterialsCatalyst/BaseSolventYield (%)Purity (%)Reference
p-methoxyphenylacetonitrile, cyclohexanoneKHToluene--[6]
p-methoxyphenylacetonitrile, cyclohexanoneAlkali hydroxide, super base---[7]

Table 2: Synthesis of Venlafaxine from this compound

Key IntermediateReaction StepReagents/CatalystOverall Yield (%)Purity (%)Reference
This compoundReduction & Methylation10% Pd/C, H₂, Acetic Acid; HCHO, HCOOH60 (as HCl salt)-[8]
This compoundReductive AminationAlkylamine, Transition metal catalyst, H₂30-89 (conversion)-[9]
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanolN,N-dimethylationHCHO, HCOOH->99.9[5]

Table 3: Overall Yields of Different Venlafaxine Synthesis Routes

Synthetic RouteKey PrecursorsOverall Yield (%)Reference
Cyano-Intermediate Pathwayp-methoxyphenylacetonitrile, cyclohexanone67 (as HCl salt)[6]
Improved Cyano-Intermediate Pathwayp-methoxyphenylacetonitrile, cyclohexanone>62 (as HCl salt)[3]
Asymmetric Synthesis-53[4]
Racemic Synthesis (alternative)->64[10]

Experimental Protocols

Protocol 1: Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol from this compound

This protocol is adapted from a reported industrial process.[8]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Acetic acid

  • Autoclave

Procedure:

  • Charge an autoclave with this compound and 10% palladium on carbon in acetic acid.

  • Pressurize the autoclave with hydrogen gas to 10-15 kg/cm ².

  • Heat the reaction mixture and maintain the temperature and pressure until the reduction is complete (monitored by TLC or HPLC).

  • After completion, cool the reaction mixture, release the pressure, and filter the catalyst.

  • The filtrate containing 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can be used directly in the next step or purified further.

Protocol 2: Synthesis of Venlafaxine Hydrochloride via N,N-dimethylation

This protocol describes the final step of Venlafaxine synthesis.[8]

Materials:

  • 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • Formic acid

  • Formaldehyde solution (40%)

  • Water

  • Chloroform

  • Sodium hydroxide solution (48%)

  • Isopropyl alcohol

  • Isopropyl alcohol hydrochloride

Procedure:

  • A mixture of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (55.0 g, 0.22 mol), formic acid (25 mL), 40% formaldehyde solution (92 mL), and water (275 mL) is heated at 90-98°C for 19 hours.

  • The reaction mixture is cooled and washed with chloroform (4 x 55 mL). The chloroform washings are discarded.

  • The aqueous layer is cooled to 5°C and basified with 48% sodium hydroxide solution (25 mL).

  • The product is extracted from the alkaline aqueous layer with chloroform (3 x 100 mL).

  • The combined organic layer is evaporated under reduced pressure to yield an oily residue of Venlafaxine free base.

  • The residue is dissolved in isopropyl alcohol (225 mL) and acidified with isopropyl alcohol hydrochloride to a pH of approximately 2.

  • The precipitated solid is filtered, washed with isopropyl alcohol (25 mL), and dried at 55-60°C to yield Venlafaxine hydrochloride.

Mandatory Visualizations

Venlafaxine Synthesis Workflow

G cluster_0 Route 1: Cyano-Intermediate Pathway cluster_1 Route 2: Grignard Pathway p_MPAN p-methoxyphenylacetonitrile Condensation Condensation p_MPAN->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Cyano_intermediate This compound Condensation->Cyano_intermediate Base Reduction Nitrile Reduction Cyano_intermediate->Reduction e.g., Pd/C, H₂ Primary_amine 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Reduction->Primary_amine Methylation N,N-dimethylation Primary_amine->Methylation HCHO, HCOOH Venlafaxine Venlafaxine Methylation->Venlafaxine Anisole Anisole Acylation Acylation Anisole->Acylation Chloroacetyl_deriv Chloroacetyl derivative Acylation->Chloroacetyl_deriv Amination_Grignard Amination Chloroacetyl_deriv->Amination_Grignard Amine_intermediate Amine intermediate Amination_Grignard->Amine_intermediate Reduction_Grignard Carbonyl Reduction Amine_intermediate->Reduction_Grignard Alcohol_intermediate Alcohol intermediate Reduction_Grignard->Alcohol_intermediate Bromination Bromination Alcohol_intermediate->Bromination Bromo_deriv Bromo-derivative Bromination->Bromo_deriv Grignard_reaction Grignard Reaction Bromo_deriv->Grignard_reaction Mg Venlafaxine_Grignard Venlafaxine Grignard_reaction->Venlafaxine_Grignard Cyclohexanone_Grignard Cyclohexanone Cyclohexanone_Grignard->Grignard_reaction

Caption: Comparative workflow of major Venlafaxine synthesis routes.

Venlafaxine's Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT Inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET Inhibits Serotonin_vesicle Serotonin (5-HT) Vesicles Synaptic_cleft Synaptic Cleft Serotonin_vesicle->Synaptic_cleft Release Norepinephrine_vesicle Norepinephrine (NE) Vesicles Norepinephrine_vesicle->Synaptic_cleft Release Synaptic_cleft->SERT Reuptake Synaptic_cleft->NET Reuptake Serotonin_receptor 5-HT Receptors Synaptic_cleft->Serotonin_receptor Increased 5-HT Concentration Norepinephrine_receptor NE Receptors Synaptic_cleft->Norepinephrine_receptor Increased NE Concentration Neuronal_response Altered Neuronal Response (Antidepressant Effect) Serotonin_receptor->Neuronal_response Norepinephrine_receptor->Neuronal_response

Caption: Signaling pathway illustrating Venlafaxine's mechanism of action.

References

A Comparative Guide to Purity Assessment of Synthesized 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For the synthesized intermediate, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, selecting the most appropriate analytical technique is crucial for ensuring the quality and reliability of subsequent research and development activities. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—for the comprehensive purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[1] Its fundamental principle lies in the direct proportionality between the integrated NMR signal area and the number of atomic nuclei, enabling accurate quantification without the need for a specific reference standard of the analyte.[2] This guide presents detailed experimental protocols, a comparative analysis of quantitative data, and visual workflows to assist researchers in selecting the optimal method for their specific requirements.

Quantitative Data Summary

To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the quantitative purity data.

Analytical MethodPurity (% w/w)Uncertainty (± % w/w)Key AdvantagesKey Limitations
qNMR 99.150.12Absolute quantification, no need for specific analyte standard, provides structural information.Lower sensitivity than chromatographic methods, potential for signal overlap.[3]
HPLC-UV 99.280.25High resolution and sensitivity, well-established for routine analysis.[4]Requires a chromophoric analyte, impurities without a chromophore may not be detected.[5]
GC-MS 99.050.30High sensitivity for volatile impurities, provides mass information for impurity identification.[6]Not suitable for non-volatile or thermally labile compounds.
DSC 98.90.5Rapid screening for overall purity of crystalline solids, requires small sample amounts.[7]Only applicable to crystalline and thermally stable compounds, less specific than other methods.[8]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established practices and tailored for the analysis of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: 500 MHz NMR Spectrometer

  • Internal Standard: Maleic acid (purity ≥ 99.5%)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16

    • Acquisition Time: 3 s

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Integrate the well-resolved singlet of the methoxy protons (-OCH₃) of the analyte (around 3.8 ppm) and the singlet of the vinyl protons of maleic acid (around 6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile and semi-volatile impurities in the synthesized product.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Differential Scanning Calorimetry (DSC)

DSC can be used for a rapid assessment of the overall purity of the crystalline final product.[7]

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 2 °C/min.

  • Temperature Range: 50 °C to 100 °C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The purity is determined based on the van't Hoff equation by analyzing the shape of the melting endotherm.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow and the logical relationships in method selection.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_is Accurately weigh Internal Standard dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum transfer->nmr_acq process Process FID (FT, Phase, Baseline) nmr_acq->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity integrate->calculate result Purity Report calculate->result

Workflow for qNMR Purity Assessment

Method_Selection cluster_primary Primary & Confirmatory Analysis cluster_orthogonal Orthogonal & Impurity Profiling Methods start Purity Assessment Required for This compound qnmr qNMR (Absolute Purity) start->qnmr hplc HPLC (Non-volatile impurities) start->hplc gcms GC-MS (Volatile impurities) start->gcms dsc DSC (Crystalline purity) start->dsc final_report Comprehensive Purity Report qnmr->final_report hplc->final_report gcms->final_report dsc->final_report

Logical Flow for Method Selection

References

Comparative analysis of the reactivity of different substituted cyclohexanecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexanecarbonitrile scaffold is a valuable structural motif in medicinal chemistry and materials science. The reactivity of this core structure is significantly influenced by the nature and position of its substituents, which can dictate the feasibility and outcome of synthetic transformations. This guide provides a comparative analysis of the reactivity of different substituted cyclohexanecarbonitriles, supported by established principles of physical organic chemistry and analogous experimental data.

Influence of Substituents on Reactivity: An Overview

The reactivity of the nitrile group and the cyclohexane ring is primarily governed by the electronic and steric effects of the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the molecule, thereby modulating its susceptibility to nucleophilic or electrophilic attack.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the cyclohexane ring and the nitrile carbon. This inductive and/or resonance effect makes the carbon atom of the nitrile group more electrophilic and susceptible to nucleophilic attack. In reactions involving the abstraction of a proton from the cyclohexane ring, EWGs can increase the acidity of the neighboring C-H bonds, facilitating carbanion formation. For nucleophilic aromatic substitution on related aryl systems, the presence of strong electron-withdrawing groups is known to significantly accelerate the reaction rate by stabilizing the negatively charged intermediate.[1][2][3][4][5]

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density of the ring through inductive and/or resonance effects. This can decrease the electrophilicity of the nitrile carbon, making it less reactive towards nucleophiles.[6] Conversely, EDGs can stabilize carbocation intermediates, which may enhance the rate of reactions proceeding through such species.

Comparative Reactivity Data

Table 1: Hypothetical Relative Rates of Hydrolysis for 4-Substituted Cyclohexanecarbonitriles

Substituent (at C4)Electronic EffectExpected Relative Rate of Hydrolysis
-NO₂ (Nitro)Strong EWGHighest
-CN (Cyano)Strong EWGHigh
-H (Unsubstituted)NeutralReference
-CH₃ (Methyl)Weak EDGLow
-OCH₃ (Methoxy)Strong EDGLowest

This table is illustrative and based on established principles of substituent effects. Actual reaction rates would need to be determined experimentally.

Experimental Protocols

To quantitatively assess the comparative reactivity of different substituted cyclohexanecarbonitriles, a standardized kinetic study would be employed. The following is a general protocol for monitoring the hydrolysis of these compounds.

Protocol: Kinetic Analysis of Cyclohexanecarbonitrile Hydrolysis via Conductometry

This method is suitable for tracking the progress of the hydrolysis reaction by measuring the increase in conductivity due to the formation of ionic products (ammonium and carboxylate ions).

1. Materials and Instrumentation:

  • Substituted cyclohexanecarbonitrile substrates

  • High-purity, deionized water

  • pH meter

  • Conductivity meter with a temperature-controlled cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

2. Procedure:

  • Solution Preparation: Prepare stock solutions of each substituted cyclohexanecarbonitrile in a suitable solvent (e.g., acetonitrile or ethanol) to ensure solubility.

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of high-purity water. Allow the water to equilibrate to the desired temperature.

  • Initiation of Reaction: Inject a small, precise volume of the cyclohexanecarbonitrile stock solution into the water to initiate the hydrolysis reaction. The final concentration of the nitrile should be low enough to ensure pseudo-first-order kinetics with respect to water.

  • Data Acquisition: Immediately begin monitoring the conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(σ∞ - σt)) against time, where σt is the conductivity at time t and σ∞ is the final conductivity. The slope of the resulting linear plot will be equal to -k.

3. Controls and Replicates:

  • Each experiment should be performed in triplicate to ensure reproducibility.

  • Control experiments without the cyclohexanecarbonitrile substrate should be run to account for any background changes in conductivity.

Visualizing Reaction Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this comparative analysis and a hypothetical signaling pathway that could be influenced by a biologically active cyclohexanecarbonitrile derivative.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis S1 Synthesis of Substituted Cyclohexanecarbonitriles S2 Purification (e.g., Chromatography) S1->S2 K1 Prepare Stock Solutions S2->K1 K2 Initiate Hydrolysis in Thermostated Cell K1->K2 K3 Monitor Conductivity vs. Time K2->K3 A1 Plot ln(σ∞ - σt) vs. Time K3->A1 A2 Determine Rate Constants (k) A1->A2 A3 Compare Reactivity A2->A3

Figure 1: Experimental workflow for the comparative kinetic analysis of substituted cyclohexanecarbonitrile hydrolysis.

Signaling_Pathway Receptor GPCR G_Protein G Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Inhibitor Cyclohexanecarbonitrile Derivative Inhibitor->Receptor

Figure 2: Hypothetical signaling pathway modulated by a cyclohexanecarbonitrile derivative acting as a receptor antagonist.

References

Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key chemical intermediate. The performance of the HPLC method is compared with an alternative analytical technique, Gas Chromatography (GC), providing supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a robust and widely utilized technique for the separation and quantification of organic molecules, making it highly suitable for the analysis of this compound. The method's high resolution enables the effective separation of the main compound from potential process-related impurities and degradation products.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is employed.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Gradient Program: A typical gradient might start at 60% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Acetonitrile and Water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 10, 25, 50, 100, 200 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.

Data Presentation: HPLC Method Validation Summary

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of this compound.

Validation ParameterTypical Performance Characteristics
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank, placebo, and known impurities.

Alternative Analytical Method: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be an excellent complementary technique to HPLC, particularly for the detection and quantification of residual solvents and other volatile impurities.[1]

Experimental Protocol: GC-FID

  • Instrumentation: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 150 °C, ramped to 280 °C at 10 °C/min, and held for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.

    • Sample Solution: Dilute the sample in the chosen solvent to a concentration within the calibration range.

Data Presentation: GC Method Performance Comparison

The following table outlines the typical performance characteristics for a GC-FID method, providing a basis for comparison with the HPLC method.

Validation ParameterTypical Performance for Structurally Similar Compounds
Linearity (Correlation Coefficient, r²) ≥ 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD%)
- Repeatability≤ 1.5%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity Good resolution from volatile impurities and solvents.

Method Comparison and Recommendations

FeatureHPLC-UVGC-FID
Applicability Broadly applicable for non-volatile and thermally stable compounds. Ideal for purity and assay determination.Best suited for volatile and semi-volatile compounds. Excellent for residual solvent analysis.
Sensitivity Generally higher sensitivity for non-volatile compounds.High sensitivity for volatile analytes.
Resolution Excellent for separating structurally similar compounds, including isomers.[1]High resolution for separating volatile compounds.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Faster run times are often possible.
Limitations Not suitable for volatile compounds without derivatization.Not suitable for non-volatile or thermally labile compounds.[1]

For the primary quantification and purity assessment of this compound, the HPLC-UV method is recommended due to its high accuracy, precision, and ability to separate non-volatile impurities. The GC-FID method serves as a valuable orthogonal technique , particularly for the analysis of residual solvents from the synthesis process, providing a more complete purity profile of the compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and a comparison of the analytical techniques.

HPLC_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: HPLC Method Validation Workflow.

Method_Comparison cluster_hplc HPLC-UV Analysis cluster_gc GC-FID Analysis analyte 1-(4-Methoxyphenyl) cyclohexanecarbonitrile hplc Assay & Purity (Non-Volatile Impurities) analyte->hplc gc Residual Solvents & Volatile Impurities analyte->gc hplc_adv High Accuracy & Precision Excellent for Isomers hplc->hplc_adv gc_adv High Sensitivity for Volatiles Fast Runtimes gc->gc_adv

Caption: Comparison of HPLC and GC Methods.

References

Biological activity screening of novel derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a notable absence of specific biological activity screening data for novel derivatives of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Extensive searches have not yielded published studies detailing the synthesis and subsequent biological evaluation of a series of such derivatives.

The existing research primarily identifies this compound as a key intermediate in the synthesis of other compounds, such as the antidepressant Venlafaxine and the research chemical 4-Methoxyphencyclidine.[1][2] While the biological activities of these resulting molecules are documented, this information does not pertain to a comparative analysis of a series of novel derivatives of the starting cyclohexanecarbonitrile scaffold.

Studies on other molecules containing the 4-methoxyphenyl moiety have shown a range of biological activities, including but not limited to antitubulin, anticancer, antioxidant, and factor Xa inhibition.[3][4][5][6] For instance, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride has been identified as a potent antitubulin agent with cytotoxic properties against various tumor cell lines.[3] Similarly, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin analog, has demonstrated in vitro and in vivo antitumor effects.[4][7] Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been evaluated for their antioxidant and anticancer activities.[5] Another complex molecule incorporating a 4-methoxyphenyl group, apixaban, is a potent and selective inhibitor of blood coagulation factor Xa.[6]

However, it is crucial to emphasize that these compounds are not direct derivatives of this compound and their biological activities cannot be directly extrapolated. The core chemical structure is significantly different in each of these examples.

The lack of specific data on the biological activity of novel this compound derivatives presents a clear opportunity for future research. A logical workflow for investigating the biological potential of such novel compounds is outlined below. This proposed workflow is based on standard practices in drug discovery and medicinal chemistry.

Proposed Workflow for Biological Activity Screening

A systematic approach to screen novel derivatives of this compound would involve several key stages, from initial compound synthesis to in-depth biological evaluation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vitro & Ex Vivo Studies cluster_3 Phase 4: In Vivo Evaluation A Synthesis of Novel Derivatives B Purification & Structural Characterization (NMR, MS, etc.) A->B C Primary High-Throughput Screening (HTS) A->C D Dose-Response & IC50/EC50 Determination C->D E Secondary Assays (e.g., Selectivity, Mechanism of Action) D->E F Cell-Based Assays (e.g., Cytotoxicity, Proliferation) E->F G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G H Animal Model Efficacy Studies G->H I Pharmacokinetic & Pharmacodynamic (PK/PD) Analysis H->I

Caption: Proposed workflow for the biological screening of novel compounds.

Experimental Protocols

While specific experimental data for the target derivatives is unavailable, the following are detailed methodologies for key experiments that would be essential in their biological evaluation, based on common practices for similar compound classes.

General Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the novel derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antitumor Activity Visualization

The following diagram illustrates the logical flow of an in vitro antitumor screening cascade.

cluster_screening In Vitro Antitumor Screening A Novel Derivatives B Cancer Cell Line Panel (e.g., NCI-60) A->B C Primary Cytotoxicity Screen (Single High Dose) B->C D Dose-Response Analysis (IC50 Determination) C->D Active Compounds E Hit Compound Selection D->E

Caption: Workflow for in vitro antitumor compound screening.

Due to the absence of specific biological data for novel derivatives of this compound, this guide serves as a foundational framework for future research endeavors in this area. The provided workflow and experimental protocols offer a robust starting point for the synthesis and systematic biological evaluation of this compound class.

References

A Comparative Guide to the Efficacy of Different Bases in the Synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a crucial step in the preparation of various pharmaceutical compounds, most notably as a key intermediate for the antidepressant venlafaxine. The primary synthetic route involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone. The choice of base for this condensation reaction is critical and significantly influences the reaction's efficiency, yield, and scalability. This guide provides an objective comparison of the efficacy of different bases for this synthesis, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

Data Presentation: Comparison of Base Efficacy

The following table summarizes the quantitative data from various reported synthetic methods for a closely related intermediate, (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. The formation of this intermediate is the initial and key base-catalyzed step in the synthesis of this compound.

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)
4-methoxyphenylacetonitrile, CyclohexanoneSodium methoxideMethanolRoom Temp.6~91
4-methoxyphenylacetonitrile, CyclohexanoneSodium hydroxideWater/PEG-4000-2013.590
4-methoxyphenylacetonitrile, CyclohexanonePotassium hydroxideTolueneRoom Temp.-Quantitative
4-methoxyphenylacetonitrile, Cyclohexanonen-ButyllithiumTHF-78--

Data is for the synthesis of the related intermediate (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, which directly reflects the efficacy of the base in the initial condensation step.[1]

Experimental Workflow

The general experimental workflow for the synthesis of this compound involves the deprotonation of 4-methoxyphenylacetonitrile by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting intermediate can then be further processed.

G cluster_reactants Reactants cluster_bases Bases cluster_analysis Efficacy Comparison 4-methoxyphenylacetonitrile 4-methoxyphenylacetonitrile Reaction Reaction 4-methoxyphenylacetonitrile->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Sodium methoxide Sodium methoxide Sodium methoxide->Reaction Sodium hydroxide Sodium hydroxide Sodium hydroxide->Reaction Potassium hydroxide Potassium hydroxide Potassium hydroxide->Reaction n-Butyllithium n-Butyllithium n-Butyllithium->Reaction Product This compound Intermediate Reaction->Product Yield Yield Product->Yield Reaction Time Reaction Time Product->Reaction Time Reaction Conditions Reaction Conditions Product->Reaction Conditions G cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Outputs Reactants 4-Methoxyphenylacetonitrile + Cyclohexanone Solvent Solvent Reactants->Solvent Base Choice of Base Base->Solvent Temperature Temperature Base->Temperature Time Time Base->Time Yield Yield Solvent->Yield Temperature->Yield Time->Yield Purity Purity Yield->Purity

References

Cross-validation of analytical results for 1-(4-Methoxyphenyl)cyclohexanecarbonitrile using different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the characterization and purity assessment of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Below, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by detailed experimental protocols and comparative data.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative results for the analysis of this compound using different analytical techniques. These values are derived from established principles and data from analogous compounds, providing a reliable benchmark for cross-validation.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)FTIR
Purity Assessment High (Area % Purity)High (Area % Purity)Very High (Absolute Molar Purity)Qualitative (Functional Group ID)
Limit of Detection (LOD) ~0.01%~0.005%~0.1%Not applicable for trace analysis
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%Not applicable for quantification
Precision (RSD%) < 2%< 3%< 1%Not applicable
Primary Application Quantification, Purity, Impurity ProfileSeparation of Volatiles, IdentificationAbsolute Quantification, Structural ElucidationFunctional Group Identification, Verification

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds and impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and can be used for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Acetone ((CD₃)₂CO).

  • Techniques:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): Used for assigning complex structures.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent. For qNMR, a certified internal standard with a known concentration must be added.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. No further preparation is required.

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of analytical results for this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample This compound Sample Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GCMS Dissolve in Volatile Solvent Sample->Prep_GCMS Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Solid Sample (ATR) Sample->Prep_FTIR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Spectroscopy Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR Purity Purity & Impurity Profile HPLC->Purity GCMS->Purity Structure Structural Confirmation GCMS->Structure NMR->Purity NMR->Structure Functional_Groups Functional Group Verification FTIR->Functional_Groups Cross_Validation Cross-Validation Report Purity->Cross_Validation Structure->Cross_Validation Functional_Groups->Cross_Validation

Caption: Workflow for cross-validation of analytical techniques.

Signaling Pathway for Analytical Data Interpretation

This diagram illustrates the logical flow of interpreting data from each technique to build a comprehensive analytical profile.

cluster_0 Primary Data cluster_1 Interpretation cluster_2 Derived Information Chromatogram Chromatogram (HPLC/GC) Retention_Time Retention Time & Peak Area Chromatogram->Retention_Time Mass_Spectrum Mass Spectrum (MS) Fragmentation Fragmentation Pattern Mass_Spectrum->Fragmentation NMR_Spectrum NMR Spectrum Chemical_Shifts Chemical Shifts & Coupling NMR_Spectrum->Chemical_Shifts IR_Spectrum IR Spectrum Vibrational_Modes Vibrational Frequencies IR_Spectrum->Vibrational_Modes Quantification Purity & Concentration Retention_Time->Quantification Identification Molecular Weight & Formula Fragmentation->Identification Structure_Elucidation Molecular Structure Chemical_Shifts->Structure_Elucidation Functional_Group_ID Functional Groups Vibrational_Modes->Functional_Group_ID Final_Report Comprehensive Analytical Report Quantification->Final_Report Identification->Final_Report Structure_Elucidation->Final_Report Functional_Group_ID->Final_Report

Caption: Logical flow of analytical data interpretation.

Expected Results and Interpretation

HPLC Analysis

A reversed-phase HPLC method is expected to yield a sharp, symmetrical peak for this compound, well-separated from any potential impurities. The retention time will be influenced by the exact mobile phase composition and column chemistry. Purity is determined by the area percentage of the main peak.

GC-MS Analysis

Given its molecular weight of 215.29 g/mol , this compound is sufficiently volatile for GC analysis.[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215. Key fragmentation patterns would likely involve the loss of the nitrile group (-CN, m/z 26), cleavage of the cyclohexyl ring, and fragmentation of the methoxyphenyl moiety. The base peak could correspond to a stable fragment resulting from one of these cleavages.

NMR Spectral Analysis
  • ¹H NMR: The spectrum is anticipated to show distinct signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the range of 6.8-7.5 ppm), a singlet for the methoxy group protons around 3.8 ppm, and a series of multiplets for the cyclohexyl protons.

  • ¹³C NMR: The spectrum will display characteristic signals for the nitrile carbon (around 120 ppm), the quaternary carbon of the cyclohexane ring attached to the phenyl group, the aromatic carbons (with the carbon attached to the oxygen of the methoxy group being the most downfield), the methoxy carbon (around 55 ppm), and the carbons of the cyclohexane ring.[3]

FTIR Spectral Analysis

The FTIR spectrum will provide confirmatory evidence for the presence of key functional groups. Expected characteristic absorption bands include:

  • C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

  • C-O stretch (aromatic ether): A strong band in the region of 1250-1200 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the 3100-2850 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

By comparing the results obtained from these orthogonal analytical techniques, a high degree of confidence in the identity, purity, and overall quality of this compound can be achieved. This cross-validation approach is fundamental in research and is a critical component of regulatory submissions in the pharmaceutical industry.

References

A Comparative Benchmarking of Synthetic Pathways to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: An Atom Economy Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of efficient and environmentally benign synthetic methodologies is paramount. This guide provides a comparative analysis of various synthetic pathways to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on atom economy, a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.[1]

This analysis delves into three distinct synthetic strategies: a one-pot Strecker-type reaction, a Grignard-based approach, and a phase-transfer catalyzed nucleophilic substitution. Each pathway is evaluated based on its theoretical atom economy, supported by detailed experimental protocols and a clear presentation of quantitative data.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their atom economy.

Synthetic PathwayKey ReactantsMolecular Weight of Reactants ( g/mol )Molecular Weight of Product ( g/mol )Theoretical Yield (g)Atom Economy (%)
Pathway 1: One-Pot Strecker-Type Reaction 4-Methoxybenzaldehyde, Cyclohexanone, Sodium Cyanide, Ammonium Chloride136.15 + 98.14 + 49.01 + 53.49 = 336.79 215.29215.2963.9%
Pathway 2: Grignard Reaction & Cyanation 4-Bromoanisole, Magnesium, Cyclohexanone, Sodium Cyanide187.04 + 24.31 + 98.14 + 49.01 = 358.5 215.29215.2960.0%
Pathway 3: Phase-Transfer Catalyzed Substitution 1-Bromo-1-(4-methoxyphenyl)cyclohexane, Sodium Cyanide269.18 + 49.01 = 318.19 215.29215.2967.7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established chemical principles and adapted from literature for the synthesis of the target molecule.

Pathway 1: One-Pot Strecker-Type Reaction

This pathway represents a convergent and efficient approach to the target molecule.

Reaction: 4-Methoxybenzaldehyde + Cyclohexanone + Sodium Cyanide + Ammonium Chloride → this compound + Sodium Chloride + 2 Water

Procedure: In a well-ventilated fume hood, a solution of sodium cyanide (4.9 g, 0.1 mol) and ammonium chloride (5.35 g, 0.1 mol) in 50 mL of water is prepared and cooled in an ice bath. A mixture of 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and cyclohexanone (9.8 g, 0.1 mol) in 50 mL of methanol is added dropwise to the cyanide solution with vigorous stirring. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield this compound. The typical reported yields for this type of reaction are in the range of 80-90%.

Pathway 2: Grignard Reaction and Subsequent Cyanation

This classic organometallic approach involves the formation of a carbon-carbon bond followed by the introduction of the nitrile group.

Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclohexanol

Reaction: 4-Bromoanisole + Mg → 4-Methoxyphenylmagnesium bromide 4-Methoxyphenylmagnesium bromide + Cyclohexanone → 1-(4-Methoxyphenyl)cyclohexanol magnesium bromide salt 1-(4-Methoxyphenyl)cyclohexanol magnesium bromide salt + H₃O⁺ → 1-(4-Methoxyphenyl)cyclohexanol + Mg(OH)Br

Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (2.43 g, 0.1 mol) are placed. A solution of 4-bromoanisole (18.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The flask is then cooled in an ice bath, and a solution of cyclohexanone (9.8 g, 0.1 mol) in 20 mL of anhydrous diethyl ether is added dropwise. The reaction mixture is stirred for 1 hour at room temperature and then quenched by the slow addition of 10% aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 1-(4-methoxyphenyl)cyclohexanol.

Step 2: Cyanation of 1-(4-Methoxyphenyl)cyclohexanol

Reaction: 1-(4-Methoxyphenyl)cyclohexanol + NaCN + H₂SO₄ → this compound + NaHSO₄ + H₂O

Procedure: To a solution of 1-(4-methoxyphenyl)cyclohexanol (20.6 g, 0.1 mol) in 100 mL of a suitable solvent (e.g., dichloromethane), sodium cyanide (7.35 g, 0.15 mol) is added. The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction is allowed to proceed at room temperature for 12 hours. The mixture is then carefully poured into ice water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give this compound.

Pathway 3: Phase-Transfer Catalyzed Nucleophilic Substitution

This approach utilizes a phase-transfer catalyst to facilitate the reaction between reactants in different phases, often leading to milder reaction conditions and improved yields.

Reaction: 1-Bromo-1-(4-methoxyphenyl)cyclohexane + NaCN --(PTC)--> this compound + NaBr

Procedure: A mixture of 1-bromo-1-(4-methoxyphenyl)cyclohexane (26.9 g, 0.1 mol), sodium cyanide (7.35 g, 0.15 mol), and a phase-transfer catalyst such as tetrabutylammonium bromide (3.22 g, 0.01 mol) in a biphasic solvent system (e.g., toluene/water 1:1, 100 mL) is stirred vigorously at 80°C for 6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

G cluster_0 Pathway 1: One-Pot Strecker-Type Reaction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Intermediate_imine Intermediate_imine 4-Methoxybenzaldehyde->Intermediate_imine + Cyclohexanone + NH4Cl This compound This compound Intermediate_imine->this compound + NaCN

A simplified representation of the one-pot Strecker-type synthesis.

G cluster_1 Pathway 2: Grignard Reaction & Cyanation 4-Bromoanisole 4-Bromoanisole Grignard_reagent Grignard_reagent 4-Bromoanisole->Grignard_reagent + Mg Alcohol_intermediate Alcohol_intermediate Grignard_reagent->Alcohol_intermediate + Cyclohexanone This compound This compound Alcohol_intermediate->this compound + NaCN, H2SO4

The multi-step process involving a Grignard reagent.

G cluster_2 Pathway 3: Phase-Transfer Catalyzed Substitution 1-Bromo-1-(4-methoxyphenyl)cyclohexane 1-Bromo-1-(4-methoxyphenyl)cyclohexane This compound This compound 1-Bromo-1-(4-methoxyphenyl)cyclohexane->this compound + NaCN + PTC

A direct nucleophilic substitution facilitated by a phase-transfer catalyst.

Conclusion

This comparative guide highlights that while all three pathways can lead to the desired product, they differ significantly in their atom economy. The phase-transfer catalyzed substitution reaction (Pathway 3) demonstrates the highest theoretical atom economy, suggesting it is the most efficient in terms of converting reactant atoms into the final product. The one-pot Strecker-type reaction (Pathway 1) also presents a favorable atom economy with the added advantage of procedural simplicity. The Grignard reaction pathway (Pathway 2), while a robust and classic method, exhibits the lowest atom economy of the three due to the generation of significant inorganic byproducts.

It is crucial to note that theoretical atom economy does not account for reaction yield, energy consumption, or the environmental impact of solvents and reagents. A comprehensive assessment of the "greenness" of a synthetic route would necessitate consideration of these additional factors. However, atom economy provides a fundamental and quantitative starting point for evaluating and comparing the intrinsic efficiency of different synthetic strategies. Researchers and process chemists are encouraged to consider these atom economy calculations alongside other practical and environmental factors when selecting a synthetic route for this compound and other valuable chemical intermediates.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(4-Methoxyphenyl)cyclohexanecarbonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2] Proper disposal is mandatory to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1]

In case of accidental exposure:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth but do not induce vomiting.[1][2]

Waste Characterization and Classification

Under the Resource Conservation and Recovery Act (RCRA), it is the waste generator's responsibility to determine if a chemical waste is hazardous.[3][4] this compound is considered hazardous due to its toxicity.

Hazard Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]

While this compound is clearly toxic, the specific U.S. Environmental Protection Agency (EPA) hazardous waste code (e.g., from the P, U, F, or K lists, or a D-code for characteristic toxicity) must be assigned in consultation with your institution's Environmental Health and Safety (EHS) department.[2][5][6] Nitrile compounds do not have a single, universally applicable waste code, and the final determination may depend on the specific waste stream and local regulations.

Step-by-Step Disposal Procedure

1. Waste Segregation:

  • Do not mix this compound waste with non-hazardous waste.

  • Keep this waste stream separate from other incompatible chemical wastes, such as strong oxidizing agents.[2]

2. Waste Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or rust.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Toxic").

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date (the date the first drop of waste is added to the container).

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is stored in secondary containment to prevent spills.

  • Keep the container closed at all times except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full (do not exceed 90% capacity) or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.

  • Do not dispose of this chemical down the drain or in regular trash.[7]

  • Follow all institutional procedures for waste pickup requests.

5. Disposal of Empty Containers:

  • A container that held this compound is also considered hazardous waste.

  • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (such as acetone or ethanol) that can dissolve the residue.

  • The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of with the chemical waste.

  • After triple-rinsing, the original label on the container must be defaced, and the container can then be disposed of in the regular trash or recycled according to your facility's guidelines.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Area (e.g., Fume Hood) Segregate Segregate Waste from Incompatible Chemicals FumeHood->Segregate Container Select Compatible, Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS DisposalPlant Dispose via Approved Hazardous Waste Facility ContactEHS->DisposalPlant

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile. Adherence to these procedures is mandatory to ensure a safe laboratory environment for all personnel.

Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to mitigate risks associated with this chemical. By providing clear, actionable information, we aim to be your trusted partner in laboratory safety and chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment is the first line of defense against exposure.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[2][3][4][5]Provides resistance to a wide range of chemicals, including nitrile compounds.[2][3][4][5]
Eye Protection Chemical safety goggles or a face shield.[6][7]Protects against splashes and airborne particles.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[6][8]Prevents accidental skin contact.
Respiratory Protection Use in a well-ventilated area or with a certified respirator.Minimizes inhalation of dust or vapors.

Note: Always inspect gloves for signs of degradation or punctures before use. Contaminated gloves should be removed and discarded immediately.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from receipt of the chemical to its final disposal.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling A Receiving and Verification B Inventory and Storage A->B C Review Safety Data Sheet (SDS) B->C D Don Appropriate PPE C->D Proceed to Handling E Work in Ventilated Area D->E F Weighing and Preparation E->F G Experimental Use F->G H Decontamination of Work Area G->H Experiment Complete I Proper Waste Disposal H->I J Doff and Dispose of PPE I->J K Hand Washing J->K

Figure 1. Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

    • Verification: Confirm that the product label matches the order specifications: this compound, CAS No. 36263-51-1.[7][9]

    • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.[1][7]

    • SDS Review: Before handling, thoroughly review the Safety Data Sheet (SDS).[6][7][10]

  • Handling the Chemical:

    • Don PPE: Put on all required personal protective equipment as specified in the table above.

    • Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1][6][11]

    • Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use appropriate tools for weighing and transferring the chemical.

    • Experimental Use: During experimental procedures, be mindful of potential splashes or aerosol formation.

  • Post-Handling Procedures:

    • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

    • Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan outlined below.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7][11]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][7][11]
If on Skin Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7][11]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][6][7]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6][7][11]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused or waste this compound in a designated, labeled hazardous waste container.

    • Do not empty into drains.[6]

    • All chemical waste must be disposed of through the institution's hazardous waste management program.

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a sealed and labeled hazardous waste bag.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)cyclohexanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.